Product packaging for Fmoc-his(mmt)-oh(Cat. No.:CAS No. 133367-33-6)

Fmoc-his(mmt)-oh

Cat. No.: B557459
CAS No.: 133367-33-6
M. Wt: 649.7 g/mol
InChI Key: RWXYQHDPFNGLFW-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-his(mmt)-oh, also known as this compound, is a useful research compound. Its molecular formula is C41H35N3O5 and its molecular weight is 649.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H35N3O5 B557459 Fmoc-his(mmt)-oh CAS No. 133367-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYQHDPFNGLFW-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568887
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133367-33-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-His(Mmt)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(Mmt)-OH is a cornerstone building block in modern biochemistry, specifically in the realm of solid-phase peptide synthesis (SPPS). This derivative of L-histidine is strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the highly acid-labile monomethoxytrityl (Mmt) group on the imidazole side chain. This orthogonal protection scheme is the linchpin of its utility, enabling the selective deprotection of the histidine side chain for the synthesis of complex peptides with sophisticated architectures, such as branched and cyclic peptides. This guide provides an in-depth technical overview of this compound, including its applications, detailed experimental protocols, and quantitative performance data to inform its effective use in research and drug development.

Core Applications in Peptide Synthesis

The primary application of this compound lies in its ability to facilitate the synthesis of peptides with specific side-chain modifications. The differential stability of the Fmoc and Mmt protecting groups allows for a versatile and controlled approach to peptide engineering.

  • Orthogonal Protection Strategy: The Fmoc group is readily removed by a mild base (typically piperidine), allowing for the stepwise elongation of the peptide chain. In contrast, the Mmt group is stable to these basic conditions but can be selectively cleaved with very dilute acid (e.g., 1-2% trifluoroacetic acid in dichloromethane), leaving other acid-labile protecting groups (like Boc or tBu) and the peptide-resin linkage intact. This orthogonality is fundamental to its application in complex peptide synthesis.

  • Synthesis of Branched and Cyclic Peptides: The selective removal of the Mmt group on-resin exposes the imidazole nitrogen of the histidine side chain, which can then serve as a branching point for the synthesis of a second peptide chain. Alternatively, the deprotected side chain can be used to form a cyclic structure with another part of the peptide, enhancing its conformational stability and biological activity.

  • Introduction of Modifications: The exposed histidine side chain can be modified with various moieties, such as alkyl groups, fluorescent labels, or other reporter groups, allowing for the creation of specialized peptide probes and diagnostics.

Quantitative Performance Data

The choice of protecting group for histidine is critical to the success of peptide synthesis, directly impacting the purity and yield of the final product. Histidine is notoriously prone to racemization during the coupling step. The following table provides a comparative summary of the performance of this compound against other commonly used protected histidine derivatives in the synthesis of a model hexapeptide (Tyr-Ala-His-Gly-Leu-Phe).[1]

Histidine DerivativeCrude Purity (%)[1]Overall Yield (%)[1]Racemization (%)[1]
This compound ~85~70Low
Fmoc-His(Trt)-OH~80~65Moderate to High
Fmoc-His(Boc)-OH~90~75Very Low

Note: These values are representative and can vary depending on the peptide sequence, coupling conditions, and synthesis platform.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS protocol.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection

  • DMF and Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including this compound) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Repeat->Fmoc_Deprotection Mmt_Deprotection_Workflow Start Peptidyl-Resin with His(Mmt) Wash_DCM DCM Wash Start->Wash_DCM Deprotection Mmt Deprotection (1-2% TFA/DCM) Wash_DCM->Deprotection Check_Color Monitor Yellow Color Deprotection->Check_Color Check_Color->Deprotection Repeat if Yellow Wash_DCM_Final DCM Wash Check_Color->Wash_DCM_Final Colorless Neutralize Neutralization (10% DIPEA/DMF) Wash_DCM_Final->Neutralize Wash_DMF DMF Wash Neutralize->Wash_DMF End Ready for Side-Chain Modification Wash_DMF->End Racemization_Mitigation Racemization Histidine Racemization Coupling Coupling Reagent Racemization->Coupling Preactivation Pre-activation Time Racemization->Preactivation Temperature Reaction Temperature Racemization->Temperature Solution1 Use HBTU/HATU + HOBt/Oxyma Coupling->Solution1 Mitigates Solution2 Minimize Time Preactivation->Solution2 Mitigates Solution3 Lower Temperature Temperature->Solution3 Mitigates AMP_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Peptide Histidine-Rich AMP Binding Electrostatic Binding to Membrane Peptide->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Leakage Ion Leakage Pore->Leakage Depolarization Membrane Depolarization Leakage->Depolarization Death Cell Death Depolarization->Death

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-His(Mmt)-OH: Structure, Properties, and Applications in Peptide Synthesis

This guide provides a comprehensive overview of Nα-Fmoc-Nτ-(4-methoxytrityl)-L-histidine (this compound), a key building block in modern solid-phase peptide synthesis (SPPS). We delve into its chemical structure, physicochemical properties, and its strategic application, with a focus on experimental protocols and data presentation.

Core Properties and Specifications

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by an acid-labile Monomethoxytrityl (Mmt) group. This orthogonal protection scheme is fundamental to its utility in complex peptide synthesis.

Chemical Structure

The structure of this compound is characterized by the histidine backbone with the bulky Fmoc and Mmt protecting groups.

Caption: Logical structure of this compound.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 133367-33-6[1][2][3][4][5]
Molecular Formula C₄₁H₃₅N₃O₅
Molecular Weight 649.73 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Solubility Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetone, Ethyl Acetate
Storage Temperature 2-8°C (Solid); -20°C to -80°C (In solution)

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for introducing histidine into a peptide sequence. The Mmt group provides robust protection for the imidazole side chain against undesired reactions during peptide assembly but can be selectively removed on-resin due to its high acid sensitivity. This allows for site-specific modification of the histidine side chain, such as alkylation, pegylation, or the formation of cyclic peptides.

The Mmt group is significantly more acid-labile than other trityl-based groups like Mtt (4-Methyltrityl) or Trt (Trityl), allowing for its removal without affecting other acid-sensitive side-chain protecting groups (e.g., Boc, tBu) or the peptide's linkage to an acid-labile resin.

Experimental Protocol: Coupling of this compound

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling Reagent (e.g., HBTU/HATU)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if necessary):

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine.

  • Activation and Coupling:

    • Prepare the activation solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Note: Pre-activation for 5-10 minutes is often recommended.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Coupling Confirmation (Optional):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.

Experimental Protocol: Selective On-Resin Cleavage of the Mmt Group

This protocol describes the selective removal of the Mmt protecting group from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a His(Mmt) residue

  • Cleavage Solution: 1-2% Trifluoroacetic acid (TFA) in DCM.

  • Scavenger: 2-5% Triisopropylsilane (TIS) is often included in the cleavage solution to quench the released Mmt cation and prevent side reactions.

  • Neutralizing Solution: 5-10% DIPEA in DMF.

  • Washing Solvents: DCM, DMF.

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes.

  • Mmt Cleavage:

    • Prepare the cleavage cocktail (e.g., 1% TFA, 5% TIS in DCM).

    • Treat the resin with the cleavage cocktail. A common procedure involves repeated short treatments (e.g., 5-10 treatments of 2 minutes each) to minimize contact time with acid.

    • The solution will often turn a distinctive yellow/orange color, indicating the release of the Mmt cation.

  • Washing:

    • Wash the resin thoroughly with DCM (5-7 times) to remove the acid and cleaved Mmt group.

  • Neutralization:

    • Wash the resin with the neutralizing solution (10% DIPEA in DMF) for 5-10 minutes to neutralize any residual acid.

    • Wash the resin thoroughly with DMF (5-7 times) and finally with DCM (3 times).

  • Further Steps: The resin now contains a peptide with a free histidine side chain, ready for subsequent modification or final cleavage from the resin.

Workflow and Signaling Pathways

The strategic use of this compound in SPPS follows a clear, logical workflow that enables advanced peptide design.

SPPS Workflow with Selective Mmt Deprotection

The following diagram illustrates the key stages of incorporating this compound and performing a subsequent on-resin modification.

spss_workflow start Start: Resin-Bound Peptide (Free N-Terminus) coupling 1. Couple this compound (HBTU/DIPEA in DMF) start->coupling wash1 2. Wash (DMF, DCM) coupling->wash1 continue_synthesis 3. Continue Peptide Elongation (Fmoc Deprotection & Coupling Cycles) wash1->continue_synthesis final_peptide Resin-Bound Peptide with His(Mmt) continue_synthesis->final_peptide selective_deprotection 4. Selective Mmt Cleavage (1-2% TFA / TIS in DCM) final_peptide->selective_deprotection wash2 5. Wash & Neutralize selective_deprotection->wash2 free_his_peptide Resin-Bound Peptide with Free His Side Chain wash2->free_his_peptide modification 6. On-Resin Side-Chain Modification (e.g., Cyclization) free_his_peptide->modification final_cleavage 7. Final Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) modification->final_cleavage end_product Purified Target Peptide final_cleavage->end_product

Caption: SPPS workflow for site-specific modification using this compound.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its unique feature—the highly acid-labile Mmt protecting group—provides chemists with the flexibility to perform selective on-resin manipulations of the histidine side chain. By following robust and well-defined protocols for coupling and deprotection, researchers can leverage the full potential of this reagent to advance the frontiers of peptide chemistry and drug discovery.

References

An In-Depth Technical Guide to Fmoc-His(Mmt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Histidine(4-methoxytrityl)-OH (Fmoc-His(Mmt)-OH), a key building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, applications, and detailed experimental protocols, offering valuable insights for researchers and professionals in the field of peptide chemistry and drug development.

Introduction to this compound

This compound is a derivative of the amino acid histidine, designed for use in Fmoc-based solid-phase peptide synthesis.[1] The imidazole side chain of histidine presents unique challenges during peptide synthesis, including a propensity for racemization and side reactions.[2] To mitigate these issues, the imidazole group is protected, and in the case of this compound, the highly acid-labile 4-methoxytrityl (Mmt) group is employed for this purpose.[3]

The key feature of the Mmt protecting group is its orthogonality to the base-labile Fmoc group and the more robust acid-labile protecting groups (e.g., tert-butyl) commonly used for other amino acid side chains.[3] This allows for the selective deprotection of the histidine side chain on the solid support, enabling the synthesis of complex peptides with specific modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₄₁H₃₅N₃O₅
Molecular Weight 649.74 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, NMP
Storage Store at 2-8°C

Data Presentation: Protecting Group Lability and Coupling Conditions

The choice of protecting group for the histidine side chain is a critical factor in the success of peptide synthesis. The following tables provide a comparative overview of the acid lability of common trityl-based protecting groups and a summary of typical coupling conditions for this compound.

Table 1: Relative Acid Lability of Trityl-Based Protecting Groups

Protecting GroupAbbreviationRelative Acid LabilityTypical Deprotection Conditions
TritylTrt+++95% TFA in H₂O
4-MethyltritylMtt++1-2% TFA in DCM
4-Methoxytrityl Mmt + 1% TFA in DCM, or milder acids

Table 2: Typical Coupling Conditions for this compound

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HBTU/DIPEA 1:0.95:21-2 hoursA common and effective coupling cocktail. Pre-activation of 1-2 minutes is recommended.
HATU/DIPEA 1:0.95:230-60 minutesHighly efficient, especially for sterically hindered couplings.
DIC/HOBt 1:1:12-4 hoursA cost-effective option, though generally slower. Can help minimize racemization.

Experimental Protocols

Coupling of this compound in SPPS

This protocol describes a general procedure for coupling this compound to a resin-bound peptide using HBTU as the activating agent.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

On-Resin Deprotection of the Mmt Group

This protocol outlines the selective removal of the Mmt group from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a His(Mmt) residue

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 5% TIS in DCM.

  • Mmt Removal: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) for 2-3 minutes at room temperature. The solution will typically turn yellow-orange, indicating the release of the Mmt cation.

  • Repetitive Treatment: Drain the deprotection solution and repeat the treatment with a fresh portion of the cocktail for another 2-3 minutes. Repeat this process until the yellow color is no longer observed upon addition of the fresh cocktail.

  • Washing: Wash the resin thoroughly with DCM (5-7 times) to remove the cleaved Mmt group and residual acid.

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2-3 times) to neutralize any remaining acid.

  • Final Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the subsequent modification of the deprotected histidine side chain.

Mandatory Visualization

chemical_structure cluster_fmoc Fmoc Group cluster_histidine Histidine Core cluster_mmt Mmt Group Fmoc_structure Fluorenylmethyloxycarbonyl His_core Histidine Backbone Fmoc_structure->His_core N-α protection Mmt_structure 4-Methoxytrityl His_core->Mmt_structure Side-chain (imidazole) protection

Caption: Chemical structure of this compound.

spps_workflow Resin 1. Start with solid support (Resin) Fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_deprotection Wash1 3. Wash (DMF) Fmoc_deprotection->Wash1 Coupling 4. Couple this compound (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 5. Wash (DMF/DCM) Coupling->Wash2 Repeat 6. Repeat steps 2-5 for subsequent amino acids Wash2->Repeat Mmt_deprotection 7. Selective Mmt Deprotection (1% TFA/TIS in DCM) Repeat->Mmt_deprotection Modification 8. On-resin side-chain modification (optional) Mmt_deprotection->Modification Cleavage 9. Cleavage from resin and global deprotection (TFA cocktail) Modification->Cleavage Purification 10. Purification and Analysis Cleavage->Purification

Caption: General workflow for SPPS using this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides. Its highly acid-labile Mmt protecting group provides orthogonality with the standard Fmoc/tBu strategy, allowing for selective on-resin modification of the histidine side chain. While the inherent reactivity of the histidine imidazole ring necessitates careful consideration of coupling conditions to minimize racemization, the use of appropriate activating agents and protocols can lead to the successful synthesis of high-purity peptides. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.

References

Fmoc-his(mmt)-oh CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on N-α-Fmoc-N-τ-(4-methoxytrityl)-L-histidine, commonly abbreviated as Fmoc-His(Mmt)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), offering strategic advantages in the synthesis of complex peptides and peptidomimetics.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReferences
CAS Number 133367-33-6[1][2][3][4][5]
Molecular Weight 649.73 g/mol
Molecular Formula C41H35N3O5
Purity Typically ≥98%

Chemical Structure and Properties

This compound is a derivative of the amino acid L-histidine. It features two key protecting groups:

  • Fluorenylmethyloxycarbonyl (Fmoc): This base-labile group protects the α-amino group, allowing for sequential peptide chain elongation.

  • Monomethoxytrityl (Mmt): This acid-labile group protects the imidazole side chain of histidine, preventing undesirable side reactions during synthesis. The Mmt group is particularly sensitive to mild acidic conditions, enabling its selective removal without cleaving the peptide from the solid support.

This dual-protection scheme is fundamental to its utility in complex peptide synthesis protocols.

Application in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. Its application is crucial for the incorporation of histidine residues into a growing peptide chain. The Mmt protecting group on the histidine side chain offers a high degree of acid sensitivity, allowing for its removal under conditions that do not affect other, more robust acid-labile protecting groups or the peptide-resin linkage. This orthogonality is essential for the synthesis of modified or cyclic peptides. One specific application is in the preparation of fluorophore ATCUN complexes, which are used as probes for oxidative DNA cleavage.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates a simplified workflow for the incorporation of a this compound residue during solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with attached peptide Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Start Cycle Washing1 Washing Deprotection->Washing1 Coupling Coupling: This compound + Activator Washing1->Coupling Washing2 Washing Coupling->Washing2 Next_Cycle Ready for next cycle Washing2->Next_Cycle Elongated Peptide

References

Navigating the Synthesis of Histidine-Containing Peptides: A Technical Guide to Fmoc-His(Mmt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of peptide synthesis, the incorporation of histidine presents unique challenges due to the nucleophilic nature of its imidazole side chain. The selection of an appropriate protecting group is therefore paramount to mitigate side reactions and ensure the desired peptide sequence is achieved with high fidelity. This technical guide provides an in-depth analysis of Nα-Fmoc-Nτ-(4-methoxytrityl)-L-histidine (Fmoc-His(Mmt)-OH), a key building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document details the solubility, stability, and experimental protocols associated with this reagent, offering a comprehensive resource for its effective utilization.

Core Properties of this compound

This compound is a widely used derivative for introducing histidine residues in Fmoc-based SPPS. The monomethoxytrityl (Mmt) group provides robust protection for the imidazole side chain, preventing undesirable acylation during coupling reactions. A key feature of the Mmt group is its high acid lability, which allows for its selective removal under mild acidic conditions, offering an orthogonal protection strategy in the synthesis of complex peptides.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, qualitative assessments indicate its solubility in common solvents used in SPPS. The bulky and hydrophobic nature of the Mmt group generally imparts good solubility in polar aprotic solvents.

SolventQualitative SolubilityRecommended Concentration for SPPS
N,N-Dimethylformamide (DMF)Soluble0.2 - 0.5 M
N-Methyl-2-pyrrolidone (NMP)Soluble0.2 - 0.5 M
Dichloromethane (DCM)Soluble-
ChloroformSoluble[1]-
Dimethyl sulfoxide (DMSO)Soluble[1]-
AcetoneSoluble[1]-

It is best practice to prepare solutions of this compound fresh for each synthesis to avoid potential degradation. If storage in solution is necessary, it should be for a limited time at 2-8°C.[2]

Stability and Storage

Proper storage of this compound is crucial for maintaining its integrity and reactivity. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with a recommended temperature of 2-8°C.[3]

The stability of this compound is largely dictated by the acid-labile nature of the Mmt protecting group. While this lability is advantageous for deprotection, it also means the compound is sensitive to acidic conditions. Prolonged exposure to even weak acids can lead to premature cleavage of the Mmt group.

Studies on analogous compounds, such as Fmoc-His(Trt)-OH, have shown significant degradation and discoloration when stored in DMF at room temperature for extended periods (e.g., 10 days). This suggests that this compound solutions may also be susceptible to degradation over time and should be used promptly after preparation.

The primary stability concern during SPPS is the selective removal of the Mmt group. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in DCM.

ConditionObservation
Acidic Conditions The Mmt group is highly labile to mild acid (e.g., 1-2% TFA in DCM), allowing for orthogonal deprotection.
Basic Conditions The Fmoc group is labile to basic conditions (e.g., 20% piperidine in DMF), while the Mmt group remains intact.
Solution Stability (in DMF) Based on analogous compounds, prolonged storage in solution at room temperature is not recommended due to potential degradation.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires optimized protocols for dissolution, coupling, and deprotection.

General Protocol for Solubility Determination

For applications requiring precise concentrations, the solubility of this compound in a specific solvent system should be determined experimentally.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP)

  • Vials with tight-sealing caps

  • Constant temperature bath

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature bath (e.g., 25°C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the solvent.

  • Quantification: Analyze the diluted sample by HPLC against a calibration curve prepared from standards of known this compound concentrations.

  • Calculation: Determine the concentration of the saturated solution, accounting for the dilution factor.

Protocol for Dissolution and Coupling in SPPS

Objective: To incorporate an this compound residue into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • DMF or NMP

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to activate the amino acid.

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

SPPS_Coupling_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (in DMF) Resin->Coupling Fmoc_AA This compound + Activator (HBTU) + Base (DIPEA) Fmoc_AA->Coupling Coupled_Resin Peptide-Resin with New His Residue Coupling->Coupled_Resin Wash Wash with DMF Coupled_Resin->Wash

Figure 1: Workflow for the coupling of this compound in SPPS.

Protocol for On-Resin Mmt Group Deprotection

Objective: To selectively remove the Mmt protecting group from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing an Mmt-protected histidine residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or other scavenger

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 5% TIS in DCM.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin and gently agitate for 2-3 minutes. A yellow-orange color may appear, indicating the release of the Mmt cation.

    • Drain the deprotection solution.

  • Repetitive Treatments: Repeat the deprotection step 5-10 times to ensure complete removal of the Mmt group. The disappearance of the yellow-orange color can be an indicator of reaction completion.

  • Washing:

    • Wash the resin thoroughly with DCM (3-5 times).

    • Wash the resin with DMF (3-5 times) to prepare for the subsequent on-resin modification or final cleavage.

Mmt_Deprotection_Workflow Start Peptide-Resin (His(Mmt)) Swell Swell in DCM Start->Swell Deprotection Treat Resin with Deprotection Cocktail (2-3 min) Swell->Deprotection Prepare_Cocktail Prepare 1-2% TFA 5% TIS in DCM Prepare_Cocktail->Deprotection Repeat Repeat 5-10x Deprotection->Repeat Repeat->Deprotection Incomplete Wash_DCM Wash with DCM Repeat->Wash_DCM Complete Wash_DMF Wash with DMF Wash_DCM->Wash_DMF End Peptide-Resin (Free His Side Chain) Wash_DMF->End

Figure 2: Experimental workflow for on-resin Mmt deprotection.

General Protocol for HPLC Analysis of Purity

Objective: To assess the chemical purity of this compound by reversed-phase HPLC.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the sample solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 220 nm and 254 nm

    • Injection Volume: 10-20 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Signaling Pathways and Logical Relationships

As this compound is a synthetic building block for peptide synthesis, it is not directly involved in biological signaling pathways. However, the logical relationship of its orthogonal deprotection strategy is a cornerstone of its utility. This allows for the synthesis of complex peptides with specific side-chain modifications, such as cyclization or branching, which are crucial for developing peptide-based therapeutics with enhanced stability and bioactivity.

Orthogonal_Strategy Peptide Fully Protected Peptide on Resin (Nα-Fmoc, Side Chains-tBu, His-Mmt) Base_Treatment Base Treatment (e.g., 20% Piperidine/DMF) Peptide->Base_Treatment Acid_Treatment_Mild Mild Acid Treatment (e.g., 1-2% TFA/DCM) Peptide->Acid_Treatment_Mild Fmoc_Removal Nα-Fmoc Group Removed (Allows chain elongation) Base_Treatment->Fmoc_Removal tBu_Stable tBu Protecting Groups Remain Intact Base_Treatment->tBu_Stable Mmt_Removal His Side-Chain Mmt Group Removed (Allows side-chain modification) Acid_Treatment_Mild->Mmt_Removal Acid_Treatment_Mild->tBu_Stable

Figure 3: Orthogonal deprotection strategy using this compound.

References

Orthogonal Protection in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, structurally defined peptides. These temporary chemical modifications to reactive functional groups prevent unwanted side reactions and ensure the orderly assembly of amino acid residues. This guide provides a comprehensive overview of the core principles of orthogonal protection, detailed experimental protocols, and quantitative data to aid researchers in the successful synthesis of peptides.

Core Principles of Orthogonal Protection

The concept of orthogonality is central to the design of a successful peptide synthesis strategy. Orthogonal protecting groups are sets of protecting groups that can be removed under different, non-interfering conditions.[1] This allows for a high degree of control over the synthesis process, enabling the selective deprotection of a specific functional group while others remain intact.[1][2]

An ideal protecting group should be:

  • Easy to introduce: Readily attached to the functional group in high yield.[3]

  • Stable: It must be stable under the conditions of subsequent reaction steps.[3]

  • Easy to remove: Cleanly and selectively removable in high yield without affecting the integrity of the peptide.

  • Non-racemizing: The introduction and removal should not induce racemization of the chiral amino acid center.

The most prominent application of orthogonal protection is in Solid-Phase Peptide Synthesis (SPPS), where a peptide is assembled sequentially while anchored to a solid support.

Major Orthogonal Strategies in SPPS

Two primary strategies have dominated SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.

  • Boc/Bzl Strategy: This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a strong acid like hydrofluoric acid (HF) for cleavage. This is considered a "quasi-orthogonal" system because both protecting groups are removed by acid, but of different strengths.

  • Fmoc/tBu Strategy: This is a truly orthogonal system and the most widely used strategy in modern peptide synthesis. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed by a mild base, typically piperidine, while the tBu groups are removed with TFA during the final cleavage from the resin.

cluster_0 Fmoc/tBu Strategy (Orthogonal) cluster_1 Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc-AA(PG)-Resin Fmoc-AA(PG)-Resin H2N-AA(PG)-Resin H2N-AA(PG)-Resin Fmoc-AA(PG)-Resin->H2N-AA(PG)-Resin Piperidine (Base) Fmoc-AA-AA(PG)-Resin Fmoc-AA-AA(PG)-Resin H2N-AA(PG)-Resin->Fmoc-AA-AA(PG)-Resin Fmoc-AA-OH Coupling H2N-Peptide-OH H2N-Peptide-OH Fmoc-AA-AA(PG)-Resin->H2N-Peptide-OH TFA (Acid) Boc-AA(PG)-Resin Boc-AA(PG)-Resin H2N-AA(PG)-Resin_boc H2N-AA(PG)-Resin Boc-AA(PG)-Resin->H2N-AA(PG)-Resin_boc TFA (Moderate Acid) Boc-AA-AA(PG)-Resin Boc-AA-AA(PG)-Resin H2N-AA(PG)-Resin_boc->Boc-AA-AA(PG)-Resin Boc-AA-OH Coupling H2N-Peptide-OH_boc H2N-Peptide-OH Boc-AA-AA(PG)-Resin->H2N-Peptide-OH_boc HF (Strong Acid)

Comparison of Fmoc/tBu and Boc/Bzl protection strategies.

Data Presentation: Comparison of Protecting Groups

The selection of an appropriate protecting group strategy is critical for the synthesis of complex peptides, such as those with branches or cyclic structures. The following tables provide a comparative overview of commonly used orthogonal protecting groups.

Nα-Amino Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStabilityOrthogonal To
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFAcid, HydrogenolysisBoc, tBu, Trt, Alloc, Cbz
tert-ButoxycarbonylBocTFA, HClBase, HydrogenolysisFmoc, Alloc, Cbz
BenzyloxycarbonylCbz (Z)H₂/Pd, HBr/AcOH, HFBase, Mild AcidFmoc, Boc, Alloc, Trt
AllyloxycarbonylAllocPd(PPh₃)₄ / ScavengerAcid, BaseFmoc, Boc, tBu, Trt, Cbz
p-NitrobenzyloxycarbonylpNZSnCl₂/HCl in DMFPiperidine, TFA, Pd(0)Fmoc, Boc, tBu, Alloc

Table compiled from information in references.

Side-Chain Protecting Groups for Lysine
Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocTFABase (Piperidine), Hydrazine
4-MethyltritylMtt1% TFA in DCMPiperidine, Hydrazine, Pd(0)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFTFA, Piperidine, Pd(0)
AllyloxycarbonylAllocPd(PPh₃)₄ / ScavengerTFA, Piperidine, Hydrazine

Table compiled from information in references.

Quantitative Comparison of Boc and Fmoc Strategies
ParameterBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection 25-50% TFA in DCM20-50% Piperidine in DMF
Final Cleavage Anhydrous HF95% TFA
Orthogonality Quasi-orthogonalFully orthogonal
Typical Purity Good, can be lower for complex peptidesGenerally higher
Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., aspartimide formation)
Automation Less common in modern synthesizersHighly amenable to automation

Table compiled from information in references. One study noted that for routine, high-throughput synthesis, the Boc/Bzl approach may offer advantages in robustness, with a higher average yield and purity under "average" conditions.

Experimental Protocols

The following are detailed protocols for key procedures in Fmoc-based SPPS, which is the most common strategy utilizing orthogonal protection.

Standard Fmoc-SPPS Cycle

This protocol outlines the sequential steps for elongating a peptide chain on a solid support.

Resin Start: Resin Swelling Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Last Amino Acid? Wash2->Repeat Repeat->Deprotection No Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Yes End End: Purified Peptide Cleavage->End

The standard workflow of the Fmoc-SPPS cycle.

Materials:

  • Rink Amide or Wang Resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane - TIPS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.8 eq.), and DIPEA (8 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 1.5-2 hours.

    • Filter the resin and collect the filtrate into cold diethyl ether to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Selective Deprotection of Side-Chain Protecting Groups

The ability to selectively deprotect side chains is crucial for creating complex peptides.

Protocol for Mtt Group Removal:

  • Swell the peptide-resin containing the Mtt-protected residue in DCM.

  • Prepare a fresh solution of 1% TFA in DCM. Some protocols recommend the addition of scavengers like 1-5% TIS or MeOH.

  • Treat the resin with the deprotection solution and agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIPEA in DMF.

  • Wash again with DMF. The exposed amine is now ready for modification.

Protocol for Dde Group Removal:

  • Swell the peptide-resin containing the Dde-protected residue in DMF.

  • Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.

  • Treat the resin with the hydrazine solution and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times). The exposed amine is now available for subsequent reactions.

Protocol for Alloc Group Removal:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM under an inert atmosphere.

  • Add a solution of Pd(PPh₃)₄ (0.1 eq.) in DCM to the resin.

  • Add phenylsilane (25 eq.) to the resin suspension and agitate for 20 minutes.

  • Drain the solution and repeat the deprotection step.

  • Wash the resin thoroughly with DCM and DMF to remove the catalyst and scavenger.

Synthesis of Complex Peptides: On-Resin Cyclization

Orthogonal protection is indispensable for the synthesis of cyclic peptides. On-resin cyclization via lactam bridge formation is a common strategy.

Start Start: Linear Peptide on Resin (e.g., Fmoc-Peptide(Asp(OAll), Lys(Alloc))-Resin) N_Deprotection 1. N-terminal Fmoc Deprotection (Piperidine/DMF) Start->N_Deprotection Side_Chain_Deprotection 2. Orthogonal Side-Chain Deprotection (e.g., Pd(0) for Alloc/OAll) N_Deprotection->Side_Chain_Deprotection Cyclization 3. On-Resin Cyclization (Coupling Reagents) Side_Chain_Deprotection->Cyclization Cleavage 4. Final Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage End End: Purified Cyclic Peptide Cleavage->End

Workflow for on-resin side-chain to side-chain cyclization.

Protocol for On-Resin Side-Chain to Side-Chain Lactamization:

  • Synthesize the Linear Peptide: Assemble the linear peptide on the resin using standard Fmoc-SPPS. Incorporate amino acids with orthogonal side-chain protecting groups at the desired cyclization points (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

  • N-terminal Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Selective Side-Chain Deprotection: Selectively remove the orthogonal protecting groups from the side chains intended for cyclization (e.g., using a palladium catalyst for Alloc and All groups).

  • On-Resin Cyclization:

    • Wash the resin thoroughly.

    • Add a solution of coupling reagents (e.g., HBTU and DIPEA in DMF) to the resin.

    • Allow the cyclization reaction to proceed for several hours to overnight.

  • Final Cleavage: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a TFA-based cocktail.

  • Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

This guide provides a foundational understanding of orthogonal protection in peptide synthesis. The choice of strategy and protecting groups will ultimately depend on the specific target peptide, its complexity, and the desired modifications. Careful planning and optimization of these protocols are essential for successful peptide synthesis.

References

The Monomethoxytrityl (Mmt) Group in Amino Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The monomethoxytrityl (Mmt) group, a derivative of the trityl protecting group, serves as a cornerstone in modern peptide synthesis and drug development. Its heightened acid lability compared to other trityl-based protectors allows for selective removal under exceptionally mild conditions. This unique characteristic establishes the Mmt group as a critical tool for orthogonal protection strategies, particularly in the synthesis of complex peptides, including branched and cyclic structures, and peptide-drug conjugates. This guide provides a comprehensive overview of the Mmt group's function, application, and the detailed methodologies required for its successful implementation in a laboratory setting.

Core Function: An Acid-Labile Protecting Group for Orthogonal Synthesis

The primary function of the monomethoxytrityl group is to act as a temporary protecting group for the primary amino groups found in the side chains of certain amino acids, most notably lysine, ornithine, cysteine, and histidine.[1][2][3] The defining feature of the Mmt group is its extreme sensitivity to acid, which allows for its cleavage under very mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3]

This acid lability is significantly greater than that of other common acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group or even the closely related methyltrityl (Mtt) group. This differential lability is the foundation of its utility in an orthogonal protection strategy, particularly in concert with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group used for the protection of the α-amino group in solid-phase peptide synthesis (SPPS). This orthogonality permits the selective deprotection of an amino acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact, enabling on-resin modifications.

Key Applications in Peptide Synthesis and Drug Development

The unique properties of the Mmt group have led to its widespread use in several advanced applications within peptide chemistry and drug development:

  • On-Resin Side-Chain Modification: The ability to selectively deprotect a side chain on the solid support is invaluable for synthesizing peptides with specific modifications. This includes the attachment of fatty acids for lipidation, PEGylation to improve pharmacokinetic profiles, and the introduction of fluorescent labels or other reporter groups.

  • Synthesis of Branched and Cyclic Peptides: The Mmt group is instrumental in the synthesis of branched peptides, where a second peptide chain is grown from the deprotected side chain of an amino acid like lysine or ornithine. It is also crucial for the on-resin cyclization of peptides, forming lactam bridges between an amino acid side chain and the C-terminus or another side chain.

  • Peptide-Drug Conjugates (PDCs): In the development of PDCs, the Mmt group can be used to selectively unmask a reactive site on the peptide for the conjugation of a cytotoxic drug or other therapeutic payload.

  • Case Study: Semaglutide Synthesis: A prominent example of the Mmt group's application in drug development is in the synthesis of Semaglutide, a long-acting GLP-1 analog for the treatment of type 2 diabetes. In the solid-phase synthesis of Semaglutide, the side chain of a lysine residue is orthogonally protected with the Mmt group. This allows for the selective deprotection of the lysine side chain and subsequent attachment of a fatty acid moiety, which is crucial for the drug's extended half-life.

Data Presentation: Quantitative Analysis of Mmt Group Cleavage

The efficiency of Mmt group cleavage is dependent on several factors, including the acid concentration, reaction time, and the presence of scavengers. The following tables summarize quantitative data on Mmt deprotection under various conditions.

Reagent CompositionReaction TimeNumber of TreatmentsDeprotection Efficiency (%)Reference
1% TFA in DCM/TIS (95:5 v/v)30 min1Quantitative
2% TFA in DCM with 5% TIS10 min5High
1-2% TFA in DCM2 min5-10Complete
Acetic acid/TFE/DCM (1:2:7)Not specifiedNot specifiedEffective
0.6 M HOBt in DCM/TFE (1:1)Not specifiedNot specifiedEffective

Table 1. Comparison of various reagent compositions for Mmt group cleavage.

Reaction Time per Treatment (min)Number of TreatmentsTotal Reaction Time (min)Relative Alkylated Peptide Content (%)*
10550100
552585
15560
1033090

*Data derived from an optimization study on oxytocin synthesis, where a higher percentage of alkylated peptide corresponds to more efficient Mmt deprotection.

Table 2. Impact of reaction time and number of treatments on Mmt deprotection efficiency using 2% TFA in DCM with 5% TIS.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Fmoc-Amino Acid(Mmt)-OH

This protocol provides a general method for the introduction of the Mmt group onto the side chain of an amino acid, followed by Fmoc protection of the α-amino group.

Materials:

  • Amino acid (e.g., H-Lys-OH, H-Cys-OH·HCl, H-His-OH)

  • Monomethoxytrityl chloride (Mmt-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate or other suitable base

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Amino Acid Solubilization: Dissolve the amino acid in a suitable solvent system. For amino acids with low solubility in organic solvents, in situ silylation can be employed by reacting the amino acid with a silylating agent like chlorotrimethylsilane in the presence of a base.

  • Mmt Protection: Add Mmt-Cl (typically 1.1-1.5 equivalents) to the amino acid solution. Add a base such as TEA or DIPEA (2-3 equivalents) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with water and extract the Mmt-protected amino acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Fmoc Protection: Dissolve the Mmt-protected amino acid in a mixture of an organic solvent (e.g., acetone or dioxane) and aqueous sodium bicarbonate solution. Add Fmoc-OSu (1.0-1.2 equivalents) and stir at room temperature until the reaction is complete.

  • Final Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the Fmoc-Amino Acid(Mmt)-OH into an organic solvent. Wash, dry, and concentrate the organic layer. The final product can be purified by crystallization or column chromatography.

Protocol 2: On-Resin Cleavage of the Mmt Group

This protocol details the selective removal of the Mmt group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing an Mmt-protected amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or other suitable scavenger

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 2-5% TIS in DCM.

  • Mmt Cleavage: Drain the DCM from the swollen resin. Add the deprotection cocktail to the resin and agitate gently for 2-3 minutes. A yellow-orange color may appear, indicating the release of the Mmt cation.

  • Repetitive Treatments: Drain the deprotection solution and repeat the addition of fresh deprotection cocktail for a total of 5-10 cycles, or until the yellow color is no longer observed.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (3-5 times). Neutralize any residual acid by washing with a solution of 10% DIPEA in DMF (2-3 times).

  • Final Washes: Wash the resin with DMF (3-5 times) to prepare it for the subsequent on-resin modification or continuation of the peptide synthesis.

Mandatory Visualization

Mmt_Deprotection_Workflow start Peptide-Resin with Mmt Protection swell Swell Resin in DCM start->swell deprotect Treat with 1-2% TFA / TIS in DCM (Repeat 5-10x) swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm Yellow Mmt+ cation released neutralize Neutralize with 10% DIPEA in DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end Deprotected Peptide-Resin Ready for Modification wash_dmf->end

Caption: Workflow for the on-resin cleavage of the Mmt protecting group.

Orthogonal_Protection_Scheme Peptide Fmoc-NH-CHR(SideChain-Mmt)-CO-Resin Base Base (e.g., Piperidine) Peptide->Base Fmoc Cleavage Acid Mild Acid (e.g., 1% TFA) Peptide->Acid Mmt Cleavage Fmoc_cleaved H2N-CHR(SideChain-Mmt)-CO-Resin Base->Fmoc_cleaved Mmt_cleaved Fmoc-NH-CHR(SideChain-NH2)-CO-Resin Acid->Mmt_cleaved

Caption: Orthogonality of the Mmt group with the Fmoc protecting group.

References

A Comprehensive Guide to Fmoc-His(Mmt)-OH for Peptide Chemistry Novices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and effectively utilizing Fmoc-His(Mmt)-OH, a key building block in modern peptide chemistry. This document provides a detailed overview of its chemical properties, applications, and the nuanced protocols essential for its successful incorporation and selective deprotection in solid-phase peptide synthesis (SPPS).

Introduction to this compound: The Principle of Orthogonal Protection

This compound is a derivative of the amino acid Histidine, strategically modified with two protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the highly acid-labile Monomethoxytrityl (Mmt) group on the imidazole side chain.[1][2] This dual-protection scheme is central to the principle of "orthogonal protection" in SPPS.[3][4][5] This strategy allows for the selective removal of one protecting group without affecting the other, enabling site-specific modifications of peptides while they are still attached to the solid support.

The Fmoc group is cleaved under basic conditions (e.g., using piperidine), a standard step in Fmoc-based SPPS to elongate the peptide chain. In contrast, the Mmt group is engineered to be exceptionally sensitive to mild acidic conditions, allowing for its removal without cleaving the peptide from the resin or removing other more robust, acid-labile side-chain protecting groups like tert-butyl (tBu). This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for introducing modifications at specific histidine residues.

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

PropertyValueReference
CAS Number 133367-33-6
Molecular Formula C41H35N3O5
Molecular Weight 649.7 g/mol
Appearance Light yellow to grey powder
Purity ≥ 98% (HPLC)
Storage Temperature 2-8°C
Solubility Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone.

Handling and Storage: this compound should be stored at 2-8°C to maintain its stability. When preparing stock solutions, it is crucial to select an appropriate solvent based on the product's solubility. To prevent degradation from repeated freeze-thaw cycles, it is recommended to store solutions in aliquots. For long-term storage, solutions can be kept at -80°C for up to six months or at -20°C for up to one month.

The Strategic Role of the Mmt Group

The Mmt protecting group is a cornerstone of orthogonal peptide synthesis strategies. Its high acid lability, greater than that of the more common Trityl (Trt) or 4-methyltrityl (Mtt) groups, is its defining feature. This allows for its selective cleavage under very mild acidic conditions, a critical advantage when working with sensitive peptide sequences or when performing on-resin modifications.

Lability Comparison of Trityl-Based Protecting Groups:

Protecting GroupTypical Cleavage ConditionsLability Order
Mmt1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Most Labile
Mtt15% TFA for complete removalIntermediate
Trt90% TFA for complete removalLeast Labile

The ability to remove the Mmt group with dilute TFA leaves other acid-labile groups, such as t-butyl, intact, which require much higher concentrations of TFA for cleavage. This selective deprotection is the gateway to a variety of advanced peptide modifications.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the Mmt group.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the standard steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminus of the growing peptide chain by treating it with a 20% piperidine solution in DMF for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Pre-activate a solution of this compound (typically 3-5 equivalents) with a suitable coupling reagent and a base like DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours, or until a ninhydrin test indicates completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Selective Deprotection of the Mmt Group

This protocol details the selective removal of the Mmt group from the histidine side chain while the peptide remains attached to the solid support.

Materials:

  • Peptidyl-resin containing His(Mmt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Preparation: After incorporating this compound and elongating the peptide chain as desired, thoroughly wash the peptidyl-resin with DCM.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and optionally 5% TIS in DCM. The TIS acts as a scavenger to capture the cleaved Mmt cation and prevent side reactions.

  • Mmt Removal:

    • Treat the resin with the deprotection cocktail.

    • Gently agitate the mixture for 2 minutes.

    • Drain the deprotection solution.

    • Repeat this treatment multiple times (typically 5-10 repetitions) to ensure complete removal of the Mmt group. The completion of the deprotection can often be monitored by the disappearance of the yellow-orange color of the Mmt cation.

  • Washing: Thoroughly wash the resin with DCM to remove residual acid and scavenger.

  • Neutralization: Wash the resin with a dilute solution of a non-nucleophilic base, such as 10% DIPEA in DMF, to neutralize any remaining acid.

  • Final Washing: Wash the resin extensively with DMF and DCM. The resin is now ready for subsequent on-resin modification at the deprotected histidine side chain.

Visualizing the Chemistry: Workflows and Structures

Diagrams are provided to illustrate the key chemical structures and processes involved in the use of this compound.

Caption: Chemical structure of this compound.

G SPPS Workflow with this compound start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_AA Couple Next Fmoc-Amino Acid deprotection1->coupling_AA coupling_AA->deprotection1 Repeat for each AA coupling_His Couple This compound coupling_AA->coupling_His deprotection2 Fmoc Deprotection coupling_His->deprotection2 coupling_final Couple Final Fmoc-Amino Acid deprotection2->coupling_final selective_deprotection Selective Mmt Deprotection (1-2% TFA/DCM) coupling_final->selective_deprotection on_resin_modification On-Resin Side-Chain Modification selective_deprotection->on_resin_modification final_cleavage Final Cleavage from Resin on_resin_modification->final_cleavage G Mechanism of Mmt Group Removal start Peptide-Resin with His(Mmt) add_tfa Add Dilute TFA in DCM start->add_tfa protonation Protonation of the Methoxy Group add_tfa->protonation cleavage Cleavage of the C-O Bond protonation->cleavage mmt_cation Formation of stable Mmt cation (colored) cleavage->mmt_cation deprotected_his Deprotected Histidine Side Chain cleavage->deprotected_his scavenging Scavenging of Mmt cation by TIS mmt_cation->scavenging end Ready for Modification deprotected_his->end

References

Mmt Protection of the Histidine Side Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The monomethoxytrityl (Mmt) group is a valuable tool in peptide synthesis for the protection of the nucleophilic imidazole side chain of histidine. Its high acid lability allows for selective deprotection under mild conditions, enabling sophisticated peptide modification strategies. This guide provides an in-depth overview of the key features of Mmt protection for histidine, including quantitative data on its performance, detailed experimental protocols, and graphical representations of the associated chemical workflows.

Core Features of Mmt Protection

The Mmt group is a trityl-based protecting group characterized by the presence of a methoxy group on one of the phenyl rings. This electron-donating group significantly increases the acid lability of the Mmt group compared to the parent trityl (Trt) and the 4-methyltrityl (Mtt) groups. The general order of acid lability for these groups is Mmt > Mtt > Trt. This property is central to its utility in orthogonal protection schemes, where it can be selectively removed while other acid-labile groups, such as tert-butyl (tBu), remain intact.[1]

The primary challenges in incorporating histidine into peptide sequences are the risks of racemization and side-chain acylation.[2] The imidazole ring of histidine can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2] Protecting the imidazole side chain is crucial to mitigate these side reactions.[2] While trityl-based groups like Mmt are effective in this regard, the choice of protecting group can significantly influence the extent of racemization.

Quantitative Data Summary

The selection of a protecting group for the histidine side chain is a critical decision that impacts the purity and stereochemical integrity of the final peptide. The following tables summarize quantitative data on the performance of Mmt and other common histidine protecting groups.

Protecting GroupChemical NameTypical Deprotection ConditionsKey Characteristics
Mmt 4-Methoxytrityl1% TFA in DCMThe most acid-labile of the common trityl derivatives, ideal for orthogonal protection strategies.
Mtt 4-Methyltrityl1-2% TFA in DCMMore acid-labile than Trt, allowing for selective on-resin deprotection.
Trt Trityl90% TFA (for final cleavage)The most common and generally effective trityl-based protecting group.
Boc tert-ButyloxycarbonylPiperidine (can be labile)Offers good protection against racemization.
MBom MethoxybenzyloxymethylStrong acid (e.g., TFA)Effectively suppresses racemization.
Fmoc-His DerivativeCoupling Reagent/Method% D-His Formation (Racemization)
Fmoc-His(Trt)-OHHBTU/HOBt/DIEA5.8
Fmoc-His(Boc)-OHHBTU/HOBt/DIEA0.4
Fmoc-His(Mtt)-OHNot specifiedData not readily available in comparative studies
Fmoc-His(Mmt)-OHNot specifiedData not readily available in comparative studies

Note: Racemization data is highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions. The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Fmoc-His-OH

  • 4-Methoxytrityl chloride (Mmt-Cl)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Fmoc-His-OH in anhydrous DCM.

  • Add 1.0-1.2 equivalents of DIPEA or TEA to the solution and stir.

  • Slowly add a solution of Mmt-Cl (1.0-1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield this compound.

Protocol 2: On-Resin Deprotection of the Mmt Group from a Histidine Side Chain

This protocol describes the selective removal of the Mmt group from a histidine residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing an Mmt-protected histidine residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Dimethylformamide (DMF)

  • 10% DIPEA in DMF (for neutralization)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 5% TIS in DCM.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Gently agitate the mixture for 2 minutes. A yellow-orange color may appear, indicating the release of the Mmt cation.

    • Drain the deprotection solution.

  • Repetitive Treatments: Repeat the deprotection step (Step 3) 5 to 10 times until the yellow-orange color is no longer observed upon addition of the fresh deprotection solution. This ensures complete removal of the Mmt group.

  • Washing:

    • Wash the resin thoroughly with DCM (3-5 times).

    • Wash the resin with 10% DIPEA in DMF (2-3 times) to neutralize any residual acid.

    • Wash the resin with DMF (3-5 times) to prepare for the subsequent coupling step or other on-resin modification.

Mandatory Visualizations

Mmt_Protection_Workflow cluster_protection Mmt Protection of Histidine Side Chain Fmoc-His-OH Fmoc-His-OH Reaction Reaction in DCM with DIPEA/TEA Fmoc-His-OH->Reaction Mmt-Cl Mmt-Cl Mmt-Cl->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the synthesis of this compound.

Mmt_Deprotection_Workflow Start Peptide-Resin with Mmt-His Swell Swell Resin in DCM Start->Swell Deprotect Treat with 1-2% TFA, 5% TIS in DCM (2 min) Swell->Deprotect Repeat Repeat 5-10x Deprotect->Repeat Repeat->Deprotect  Yellow color persists Wash_DCM Wash with DCM Repeat->Wash_DCM  No more yellow Neutralize Wash with 10% DIPEA in DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF End Ready for Next Step Wash_DMF->End

Caption: On-resin deprotection workflow for Mmt-protected histidine.

Lability_Comparison cluster_lability Acid Lability of Trityl-Based Protecting Groups Mmt Mmt (Most Labile) Mtt Mtt Mmt->Mtt > Trt Trt (Least Labile) Mtt->Trt >

References

Methodological & Application

Application Notes and Protocols for Fmoc-His(Mmt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, the nucleophilic nature of the imidazole ring presents challenges during solid-phase peptide synthesis (SPPS), including racemization and side-chain acylation. Effective protection of the histidine side chain is therefore paramount for the successful synthesis of high-purity, biologically active peptides.

Fmoc-His(Mmt)-OH is a widely used derivative for incorporating histidine in Fmoc-based SPPS. The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group that offers orthogonal protection to the base-labile Nα-Fmoc group and the more robust acid-labile side-chain protecting groups (e.g., tBu, Boc). This orthogonality allows for selective deprotection of the Mmt group on-resin, enabling site-specific modifications such as on-resin cyclization.

These application notes provide detailed protocols for the use of this compound in SPPS, including quantitative data on its performance and a discussion of its application in the synthesis of bioactive peptides like Angiotensin II.

Data Presentation

Table 1: Comparison of Histidine Side-Chain Protecting Groups in Fmoc-SPPS
Fmoc-His DerivativeProtecting GroupCrude Purity (HPLC %)Racemization (D-His %)Key Characteristics
Fmoc-His(Trt)-OHTrityl~85%2.0 - 7.0%Most common derivative; prone to significant racemization, especially with strong activation.[1]
This compound 4-Methoxytrityl ~85-90% Slightly lower than Trt Highly acid-labile, enabling selective on-resin deprotection; ideal for orthogonal strategies.[1]
Fmoc-His(Boc)-OHtert-Butoxycarbonyl>90%< 1.0%More effective than Trt in reducing epimerization.[2]
Fmoc-His(π-Mbom)-OHπ-Benzyloxymethyl>95%< 0.5%Significantly reduces racemization by protecting the key nitrogen, but at a higher cost.

Note: Values are representative and can vary based on peptide sequence, coupling conditions, and instrumentation.[1]

Table 2: Conditions for Selective On-Resin Deprotection of Mmt Group
ReagentConcentrationTimeNumber of TreatmentsScavenger
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1-2%2 minutes per treatment5-105% Triisopropylsilane (TIS)
Acetic Acid/Trifluoroethanol (TFE)/DCM1:2:7 (v/v/v)30 minutes per treatment2-3None typically required

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide (e.g., Angiotensin II)

1. Resin Swelling:

  • Swell the Rink Amide resin (or other suitable resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Wash the resin with DMF (3 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of histidine, use this compound.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Global Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the cyclization between an aspartic acid/glutamic acid residue and a histidine residue where the histidine side chain is protected with Mmt.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) following Protocol 1. Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH and this compound at the desired positions for cyclization.

2. Selective Mmt Deprotection:

  • Wash the peptidyl resin with DCM (5 times).

  • Treat the resin with a solution of 1% TFA and 5% TIS in DCM. Perform this in short, repeated intervals (e.g., 5-10 treatments of 2 minutes each).

  • Monitor the deprotection by observing the yellow color of the Mmt cation in the filtrate. Continue until the filtrate is colorless.

  • Wash the resin with DCM (3 times), 10% DIPEA in DMF (2 times), and finally with DMF (5 times).

3. Selective Allyl (OAll) Deprotection:

  • Wash the resin with DCM (5 times).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (PhSiH₃) (15 equivalents) in DCM.

  • Add the solution to the resin and shake for 30 minutes at room temperature. Repeat this step once.

  • Wash the resin with DCM (3 times), a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3 times), and DCM (3 times).

4. On-Resin Lactamization:

  • Swell the deprotected peptidyl resin in DMF.

  • Prepare a solution of a coupling agent such as PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the coupling solution to the resin and shake at room temperature for 4-24 hours.

  • Monitor the completion of the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.

5. Cleavage and Deprotection:

  • Once cyclization is complete, wash the resin with DMF and DCM.

  • Cleave the peptide from the resin and perform global deprotection as described in Protocol 1, step 6.

6. Purification:

  • Purify the crude cyclic peptide by RP-HPLC.

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Use this compound for Histidine Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

On-Resin Cyclization Workflow

On_Resin_Cyclization Start Synthesized Linear Peptide on Resin (with Fmoc-Asp(OAll)-OH & this compound) Mmt_Deprotection Selective Mmt Deprotection (1% TFA/TIS in DCM) Start->Mmt_Deprotection Wash_A Wash (DCM, DIPEA/DMF, DMF) Mmt_Deprotection->Wash_A Allyl_Deprotection Selective Allyl Deprotection (Pd(PPh3)4, PhSiH3 in DCM) Wash_A->Allyl_Deprotection Wash_B Wash (DCM, Scavenger, DMF) Allyl_Deprotection->Wash_B Lactamization On-Resin Lactamization (PyBOP, HOBt, DIPEA in DMF) Wash_B->Lactamization Wash_C Wash (DMF, DCM) Lactamization->Wash_C Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash_C->Cleavage Purification RP-HPLC Purification of Cyclic Peptide Cleavage->Purification End Pure Cyclic Peptide Purification->End

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Signaling Pathway of Angiotensin II

Angiotensin II, a peptide containing a critical histidine residue, is a primary effector of the Renin-Angiotensin System (RAS) and signals through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor.

Angiotensin_II_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Effects: - Vasoconstriction - Cell Growth & Proliferation - Inflammation PKC->Response CaM Ca²⁺/Calmodulin Complex Ca_ER->CaM Forms CaM->Response

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.[3]

References

Application Notes and Protocols for On-Resin Side Chain Deprotection of Fmoc-His(Mmt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective on-resin deprotection of the 4-methoxytrityl (Mmt) protecting group from the side chain of Histidine (His) residues incorporated into a peptide sequence using Fmoc-His(Mmt)-OH during solid-phase peptide synthesis (SPPS). The Mmt group is highly acid-labile, allowing for its removal under mild acidic conditions, which preserves the integrity of other acid-labile protecting groups (e.g., Boc, tBu) and the peptide-resin linkage.[1][2][3][4] This orthogonality is crucial for the synthesis of complex peptides requiring site-specific modifications, such as cyclization, branching, or labeling.[1]

The imidazole side chain of histidine presents unique challenges in peptide synthesis, including potential side reactions and racemization. The use of a protecting group like Mmt is essential for successful synthesis. The extreme acid sensitivity of the Mmt group necessitates careful selection of deprotection conditions to ensure complete removal without compromising the overall peptide integrity.

Key Concepts and Strategy

The selective deprotection of the His(Mmt) side chain is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The addition of a scavenger, such as triisopropylsilane (TIS), is critical to quench the reactive Mmt cations generated during cleavage, thereby preventing side reactions like alkylation of other nucleophilic residues (e.g., Trp, Met, Cys).

The progress of the deprotection can often be monitored visually by the appearance of a yellow-orange color from the released Mmt cation, which fades as the reaction proceeds to completion and with subsequent washes. To ensure complete removal, the deprotection step is typically repeated multiple times with fresh reagent.

Quantitative Data Summary

The efficiency of Mmt deprotection is influenced by factors such as the concentration of TFA, reaction time, and the number of repetitions. The following table, adapted from a study on the optimization of Mmt removal from cysteine residues, illustrates how varying reaction conditions can impact the extent of deprotection. While specific efficiencies for His(Mmt) may vary depending on the peptide sequence and resin, this data provides a valuable framework for optimization.

Treatment ProtocolDeprotection Efficiency (%)
2% TFA, 5% TIS in DCM, 2 min x 5 repeats~85%
2% TFA, 5% TIS in DCM, 5 min x 5 repeats~90%
2% TFA, 5% TIS in DCM, 10 min x 5 repeats>95%
2% TFA, 5% TIS in DCM, 10 min x 10 repeatsNear Quantitative

Data adapted from studies on Mmt removal to illustrate the impact of reaction conditions. Actual efficiencies may vary.

Experimental Protocols

This section provides detailed methodologies for the on-resin deprotection of the His(Mmt) side chain.

Protocol 1: Standard Deprotection using TFA/TIS in DCM

This is the most common and generally effective method for Mmt removal.

Materials:

  • Peptide-resin containing His(Mmt)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF (optional, for neutralization)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 5% TIS in DCM.

  • Deprotection Reaction: a. Drain the DCM from the swollen resin. b. Add the deprotection cocktail to the resin. c. Gently agitate the mixture for 2 minutes. A yellow-orange color may be observed in the solution. d. Drain the deprotection solution.

  • Repetitive Treatments: Repeat step 3 (b-d) 5 to 10 times to ensure complete removal of the Mmt group. The yellow-orange color should fade with subsequent treatments.

  • Washing: a. Wash the resin thoroughly with DCM (3-5 times). b. Optional Neutralization: Wash the resin with 10% DIPEA in DMF (2 times) to ensure any residual acid is neutralized, followed by a DMF wash. c. Wash the resin with DMF (3-5 times) to prepare for the subsequent coupling step or other on-resin modification.

Protocol 2: Milder Deprotection using Acetic Acid/TFE/DCM

This method can be used for particularly sensitive peptides where the standard TFA protocol may be too harsh.

Materials:

  • Peptide-resin containing His(Mmt)

  • Acetic Acid (AcOH)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of Acetic Acid/TFE/DCM in a 1:2:7 ratio.

  • Deprotection Reaction: a. Drain the DCM from the swollen resin. b. Add the deprotection cocktail to the resin. c. Gently agitate the mixture. Reaction times may need to be optimized and are generally longer than with TFA-based methods. d. Drain the deprotection solution.

  • Repetitive Treatments: Repeat step 3 as necessary to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

Visualizations

Experimental Workflow for On-Resin Mmt Deprotection

Mmt_Deprotection_Workflow Start Start: Peptide-Resin with His(Mmt) Swell 1. Swell Resin in DCM Start->Swell Deprotect 3. Add Cocktail to Resin (Repeat 5-10x) Swell->Deprotect Prepare 2. Prepare Deprotection Cocktail (e.g., 1-2% TFA, 5% TIS in DCM) Prepare->Deprotect Wash_DCM 4. Wash with DCM Deprotect->Wash_DCM Wash_DMF 5. Wash with DMF Wash_DCM->Wash_DMF End End: Deprotected Peptide-Resin Wash_DMF->End Modification Proceed to On-Resin Modification or Cleavage End->Modification

Caption: Workflow for the on-resin side chain deprotection of His(Mmt).

Logical Relationship of Deprotection and Peptide Synthesis

Caption: Orthogonal strategy for His(Mmt) in SPPS.

References

Application Notes and Protocols for the Selective Cleavage of the Monomethoxytrityl (Mmt) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group extensively utilized in solid-phase peptide synthesis (SPPS). It is particularly valuable for the protection of the side chains of amino acids such as lysine, ornithine, cysteine, and serine. The key advantage of the Mmt group lies in its exceptional sensitivity to mild acidic conditions, which permits its selective removal in the presence of other acid-labile protecting groups like tert-butyl (tBu) and base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc).[1][2] This orthogonality is fundamental for the synthesis of complex peptides requiring site-specific modifications, including cyclization, branching, and labeling.[2]

The cleavage of the Mmt group proceeds through the formation of a stable Mmt cation, the release of which can often be visually monitored by the appearance of a yellow-orange color.[3] To prevent potential side reactions, such as the re-attachment of the Mmt cation to the peptide, a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) is typically added to the cleavage cocktail.[1]

These application notes provide detailed protocols for the selective cleavage of the Mmt group from various amino acid side chains, along with quantitative data to aid in the optimization of the deprotection process.

Data Presentation

The efficiency of Mmt group cleavage is influenced by several factors, including the concentration of the acid, the duration of the reaction, and the number of treatments. The following tables summarize quantitative data from studies on Mmt removal.

Table 1: Optimization of Mmt Deprotection from Cysteine Side Chains

Protocol (2% TFA, 5% TIS in DCM)Number of TreatmentsTotal Reaction Time (minutes)Percentage of Mmt Deprotected Cysteine Side Chains (%)
2 minutes51068.3
5 minutes21072.8
10 minutes11063.8
10 minutes55080.1

Data adapted from a study on the on-resin alkylation of oxytocin, where Mmt deprotection was a key step. The percentage of deprotection was determined by subsequent alkylation of the free cysteine residues and HPLC analysis.

Table 2: Various Conditions for Selective Mmt Deprotection

Reagent CompositionTypical Reaction TimeNumber of TreatmentsNotes
1-2% TFA in DCM with 5% TIS2 minutes5-10Ensures complete removal and minimizes side reactions.
Acetic Acid/TFE/DCM (1:2:7)Not specifiedNot specifiedA milder alternative for Mmt removal.
0.6 M HOBt in DCM/TFE (1:1)Not specifiedNot specifiedAnother mild condition for Mmt deprotection.

Experimental Protocols

Protocol 1: On-Resin Selective Deprotection of Mmt from Cysteine Residues

This protocol is designed for the selective removal of the Mmt group from the side chain of a cysteine residue during Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with Mmt-protected cysteine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

  • Deprotection Solution: 1-2% TFA (v/v) and 1-5% TIS (v/v) in DCM

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature. The progress of the reaction can be monitored by observing the appearance of a yellow-orange color, indicating the release of the Mmt cation.

  • For optimal deprotection, repeat the treatment multiple times with fresh deprotection solution. Based on the data in Table 1, five treatments of 10 minutes each can yield a high percentage of deprotection.

  • After the final treatment, drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove the cleaved Mmt group and residual reagents.

  • Wash the resin with DMF (3-5 times) to prepare for the subsequent synthetic step.

Protocol 2: On-Resin Selective Deprotection of Mmt from Lysine or Ornithine Residues

This protocol describes the selective removal of the Mmt group from the side chain of lysine or ornithine.

Materials:

  • Peptide-resin with Mmt-protected lysine or ornithine

  • DCM

  • TFA

  • TIS

  • Deprotection Solution A: 1-2% TFA and 5% TIS in DCM

  • Deprotection Solution B: Acetic acid/TFE/DCM (1:2:7)

  • Deprotection Solution C: 0.6 M HOBt in DCM/TFE (1:1)

  • DMF

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add one of the deprotection solutions (A, B, or C) to the resin. The choice of reagent can depend on the sensitivity of other protecting groups on the peptide. Using HOBt or acetic acid-based solutions provides even milder conditions than dilute TFA.

  • Agitate the mixture at room temperature for the recommended time (typically 30-60 minutes, may require optimization).

  • Drain the deprotection solution.

  • Repeat the deprotection step if necessary to ensure complete removal.

  • Wash the resin extensively with DCM (3-5 times).

  • Wash the resin with DMF (3-5 times) before proceeding to the next step.

Mandatory Visualization

Mmt_Cleavage_Workflow Resin Peptide-Resin (Mmt-protected) Swell Swell in DCM Resin->Swell Deprotect Add Deprotection Solution (e.g., 1-2% TFA/TIS in DCM) Swell->Deprotect Agitate Agitate at RT Deprotect->Agitate Repeat Repeat Deprotection (if necessary) Agitate->Repeat Monitor color change Wash_DCM Wash with DCM Repeat->Wash_DCM Wash_DMF Wash with DMF Wash_DCM->Wash_DMF Next_Step Proceed to Next Synthetic Step Wash_DMF->Next_Step

Caption: Workflow for selective Mmt group cleavage on a solid support.

Mmt_Cleavage_Mechanism cluster_0 Mmt Cleavage Mechanism start Peptide-Sidechain-Mmt protonation Peptide-Sidechain-Mmt-H+ start->protonation + H+ (from TFA) cleavage Peptide-Sidechain-H + Mmt+ protonation->cleavage Cleavage scavenging Mmt-Scavenger cleavage->scavenging + Scavenger (TIS) deprotonated Deprotected Peptide-Sidechain cleavage->deprotonated - H+

Caption: Mechanism of acid-catalyzed Mmt group cleavage and scavenging.

Orthogonality_Diagram cluster_Peptide Fully Protected Peptide on Resin cluster_Fmoc Fmoc Removal cluster_Mmt Mmt Removal cluster_Global Global Deprotection Peptide Fmoc-AA(tBu)-...-AA(Mmt)-Resin Fmoc_Removal Piperidine Peptide->Fmoc_Removal Mmt_Removal 1-2% TFA in DCM Peptide->Mmt_Removal Fmoc_Removed H-AA(tBu)-...-AA(Mmt)-Resin Fmoc_Removal->Fmoc_Removed Global_Deprotection High % TFA Fmoc_Removed->Global_Deprotection Mmt_Removed Fmoc-AA(tBu)-...-AA(H)-Resin Mmt_Removal->Mmt_Removed Mmt_Removed->Global_Deprotection Cleaved_Peptide H-AA-...-AA-OH Global_Deprotection->Cleaved_Peptide

Caption: Orthogonality of the Mmt group with Fmoc and tBu protecting groups.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-His(Mmt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved receptor selectivity compared to their linear counterparts. The synthesis of these complex molecules often relies on sophisticated strategies involving orthogonal protecting groups to achieve site-specific cyclization. One such valuable tool in the peptide chemist's arsenal is Nα-Fmoc-N(im)-4-methoxytrityl-L-histidine (Fmoc-His(Mmt)-OH). The Mmt group provides a highly acid-labile protecting group for the imidazole side chain of histidine, allowing for its selective deprotection on-resin under very mild acidic conditions. This orthogonality is the cornerstone of its application in the synthesis of cyclic peptides, enabling the formation of a lactam bridge between the histidine side chain and another part of the peptide backbone while the peptide remains attached to the solid support.

These application notes provide a comprehensive overview, detailed experimental protocols, and troubleshooting guidance for the use of this compound in the synthesis of cyclic peptides, particularly focusing on side-chain-to-C-terminus cyclization.

Core Concepts: The Orthogonal Protection Strategy

The successful synthesis of cyclic peptides via side-chain modification hinges on an orthogonal protection strategy. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), this means that the protecting groups for the Nα-amino group, the side chains of other amino acids, and the side chain of the amino acid involved in cyclization can all be removed under distinct conditions.

This compound is an ideal building block for this purpose:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group is base-labile and is removed at each step of peptide chain elongation using a piperidine solution.

  • The side chains of other amino acids are typically protected with acid-labile groups such as tert-butyl (tBu), which require strong acid (e.g., 95% Trifluoroacetic Acid - TFA) for removal.

  • The Mmt (4-methoxytrityl) group on the imidazole side chain of histidine is exceptionally acid-labile and can be selectively cleaved using a very mild acid solution (typically 1-2% TFA in Dichloromethane - DCM), leaving the tBu-based protecting groups and the peptide-resin linkage intact.[1][2]

This selective deprotection of the histidine side chain unmasks a nucleophilic nitrogen on the imidazole ring, which can then react with an activated carboxylic acid, such as the C-terminus of the peptide, to form a stable lactam bridge, resulting in a cyclic peptide.

Applications of this compound in Cyclic Peptide Synthesis

The use of this compound enables the synthesis of various types of cyclic peptides, offering a powerful method to constrain the peptide backbone and enhance its biological properties.

  • Side-Chain-to-C-Terminus Cyclization: This is a primary application where the deprotected imidazole side chain of histidine is reacted with the C-terminal carboxylic acid of the peptide.[1] This strategy is valuable for creating macrocycles with improved stability and receptor binding affinity.

  • Side-Chain-to-Side-Chain Cyclization: In this approach, this compound can be used in conjunction with another orthogonally protected amino acid, such as Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH. Selective deprotection of the histidine side chain, followed by deprotection of the acidic amino acid's side chain and subsequent on-resin lactamization, results in a side-chain-to-side-chain cyclic peptide.[1]

Histidine-containing cyclic peptides have demonstrated a wide range of biological activities, making them attractive targets for drug discovery.[3] For instance, certain histidine-containing diketopiperazines have shown potential as cytotoxic agents against cancer cell lines and possess antithrombotic effects. The imidazole side chain of histidine can also play a crucial role in the catalytic activity of enzymes and can be a key residue in peptide-protein interactions. The synthesis of cyclic peptides incorporating histidine allows for the exploration of novel structures with potentially enhanced or novel biological functions.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₄₁H₃₅N₃O₅
Molecular Weight 649.7 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF, DCM, NMP
Representative Yields and Purity for On-Resin Cyclization*
Peptide TypeCyclization MethodCrude PurityIsolated Yield
Lactam-bridgedSide-chain to side-chain20-40%9-30%
Head-to-tailOn-resin with linker>80%37-53%

*Note: The data presented are representative values for on-resin cyclization and may vary significantly based on the peptide sequence, resin, coupling reagents, and cyclization conditions. Specific yield and purity data for cyclic peptides synthesized using this compound are not widely reported in the literature.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-amino acids (including this compound)

  • Coupling reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. b. Pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

Protocol 2: On-Resin Side-Chain-to-C-Terminus Cyclization

This protocol details the selective deprotection of the Mmt group and the subsequent on-resin cyclization.

Materials:

  • Peptidyl-resin from Protocol 1

  • Mmt deprotection solution: 1% (v/v) TFA and 5% (v/v) Triisopropylsilane (TIS) in DCM

  • Neutralization solution: 10% (v/v) DIPEA in DMF

  • Cyclization coupling reagent: HATU or PyBOP (3-5 equivalents)

  • Cyclization base: DIPEA or N-methylmorpholine (NMM) (6-10 equivalents)

  • Solvents: DCM, DMF, N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Selective Mmt Deprotection: a. Wash the peptidyl-resin thoroughly with DCM (5 times for 1 minute each). b. Treat the resin with the Mmt deprotection solution (1% TFA, 5% TIS in DCM). Perform this treatment in multiple short intervals (e.g., 5-10 times for 2 minutes each) to minimize potential side reactions. c. Monitor the deprotection by observing the yellow color of the Mmt cation in the filtrate. Continue the treatment until the filtrate is colorless. d. Wash the resin with DCM (3 times for 1 minute each).

  • Neutralization: Wash the resin with the 10% DIPEA in DMF solution (2 times for 1 minute each) to neutralize any residual acid.

  • Washing: Wash the resin thoroughly with DMF (5 times for 1 minute each).

  • On-Resin Cyclization: a. Swell the resin in NMP or DMF. b. In a separate vial, dissolve the cyclization coupling reagent (e.g., HATU, 4 equivalents) in NMP and add it to the reaction vessel. c. Add the cyclization base (e.g., DIPEA, 8 equivalents) to the reaction vessel. d. Agitate the reaction mixture at room temperature for 2-24 hours. The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: Cleavage and Purification

This protocol describes the final cleavage of the cyclic peptide from the solid support and its purification.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system with a C18 column

Procedure:

  • Resin Preparation: Dry the cyclized peptidyl-resin under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude cyclic peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude cyclic peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.

Mandatory Visualization

G cluster_SPPS Solid-Phase Synthesis of Linear Peptide cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-Amino Acid (HCTU/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid (Incorporate this compound) wash2->repeat linear_peptide Linear Peptidyl-Resin repeat->linear_peptide deprotect_mmt Selective Mmt Deprotection (1% TFA/TIS in DCM) linear_peptide->deprotect_mmt neutralize Neutralize (10% DIPEA/DMF) deprotect_mmt->neutralize wash3 Wash (DMF) neutralize->wash3 cyclize On-Resin Cyclization (HATU/DIPEA) wash3->cyclize wash4 Wash (DMF, DCM) cyclize->wash4 cyclic_peptide_resin Cyclic Peptidyl-Resin wash4->cyclic_peptide_resin cleave Cleavage from Resin (95% TFA Cocktail) cyclic_peptide_resin->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize final_product Pure Cyclic Peptide lyophilize->final_product G cluster_Fmoc Nα-Fmoc Protection cluster_SideChain Other Side-Chain Protection cluster_His Histidine Side-Chain Protection start Linear Peptide on Resin with Orthogonal Protection fmoc Fmoc Group start->fmoc tbu tBu Group start->tbu mmt Mmt Group start->mmt piperidine 20% Piperidine in DMF deprotected_n Free Nα-Amine piperidine->deprotected_n Removes Fmoc strong_tfa 95% TFA deprotected_sc Free Side-Chain strong_tfa->deprotected_sc Removes tBu mild_tfa 1% TFA in DCM deprotected_his Free Imidazole Side-Chain mild_tfa->deprotected_his Selectively Removes Mmt

References

Application Notes and Protocols: Fmoc-His(Mmt)-OH in Orthogonal Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to the successful assembly of complex peptides. For the synthesis of peptides requiring site-specific modifications, such as cyclization or branching, an orthogonal protection strategy is indispensable. Fmoc-His(Mmt)-OH, an Nα-Fmoc-protected histidine derivative with a highly acid-labile monomethoxytrityl (Mmt) group on the imidazole side chain, serves as a critical building block in such strategies. The Mmt group's exquisite sensitivity to mild acidic conditions allows for its selective removal on-resin without disturbing the base-labile Nα-Fmoc group or other more robust acid-labile side-chain protecting groups like tert-butyl (tBu) or tert-butyloxycarbonyl (Boc). This orthogonality is the cornerstone for the synthesis of advanced peptide architectures, which are increasingly important in drug discovery and development for their enhanced biological activity and stability.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the effective utilization of this compound in orthogonal peptide synthesis strategies.

Physicochemical Properties of Histidine Protecting Groups

The choice of protecting group for the histidine imidazole side chain significantly impacts the efficiency and outcome of peptide synthesis. The key properties of commonly used protecting groups in Fmoc-SPPS are summarized below.

Protecting GroupDerivativeRemoval ConditionsKey AdvantagesPotential Issues
Monomethoxytrityl (Mmt) This compound1-2% TFA in DCMHighly acid-labile, enabling true orthogonality for on-resin modifications.[3][4]Requires careful handling to prevent premature deprotection.
Trityl (Trt) Fmoc-His(Trt)-OH>50% TFA in a cleavage cocktailRobust and widely used for linear peptide synthesis.[5]Can lead to side reactions if not properly scavenged after cleavage. Prone to discoloration in solution over time.
tert-Butoxycarbonyl (Boc) Fmoc-His(Boc)-OH>50% TFA, typically during final cleavageCost-effective and stable throughout synthesis. Significantly reduces epimerization compared to Trt.Not orthogonally removable on-resin in a standard Fmoc/tBu strategy.

Orthogonal Deprotection Strategy

The utility of this compound lies in its compatibility with the standard Fmoc/tBu SPPS strategy, creating a truly orthogonal system. This allows for the selective deprotection of the histidine side chain for further on-resin chemistry.

Orthogonal_Deprotection cluster_Fmoc_deprotection Fmoc Deprotection cluster_Mmt_deprotection Mmt Deprotection cluster_Global_deprotection Global Deprotection Peptide_Resin Peptidyl-Resin (Nα-Fmoc, His(Mmt), other PG-AA) Piperidine 20% Piperidine in DMF Peptide_Resin->Piperidine Base-labile TFA 1-2% TFA in DCM Peptide_Resin->TFA Highly acid-labile Cleavage_Cocktail e.g., 95% TFA Peptide_Resin->Cleavage_Cocktail Strong acid-labile Deprotected_N_terminus Free N-terminus Piperidine->Deprotected_N_terminus Chain elongation Deprotected_His Free Histidine Side Chain TFA->Deprotected_His On-resin modification Final_Peptide Final Deprotected Peptide Cleavage_Cocktail->Final_Peptide Cleavage from resin

Orthogonal deprotection scheme in Fmoc-SPPS.

Quantitative Data: Mmt Group Deprotection

The selective cleavage of the Mmt group is critical for successful on-resin modifications. The following table summarizes typical conditions and outcomes for the removal of the Mmt group, primarily based on studies with Mmt-protected cysteine, which serves as a good model due to similar lability. It is recommended to optimize these conditions for each specific peptide sequence.

Deprotection CocktailReaction Time per TreatmentNumber of TreatmentsTypical EfficacyReference
2% TFA, 5% TIS in DCM2 minutes5Good
2% TFA, 5% TIS in DCM5 minutes5Better
2% TFA, 5% TIS in DCM10 minutes2Moderate
2% TFA, 5% TIS in DCM10 minutes5Optimal
1% TFA in DCM2 minutes5-10Effective, very mild
0.5-1.0% TFANot specifiedNot specifiedQuantitative removal

Note: TIS (Triisopropylsilane) is used as a scavenger to quench the reactive Mmt cation released during deprotection, preventing potential side reactions. The progress of the deprotection can often be monitored by the disappearance of the yellow-orange color of the Mmt cation in the filtrate.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide

This protocol outlines the incorporation of this compound into a peptide sequence using a manual SPPS approach.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. Repeat coupling if necessary.

  • Washing: Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the synthesis of a cyclic peptide via a lactam bridge between the side chain of histidine and the C-terminus of the peptide.

Cyclization_Workflow Start Start with Linear Peptidyl-Resin (Nα-Fmoc protected) Mmt_Deprotection Selective Mmt Deprotection (1-2% TFA in DCM) Start->Mmt_Deprotection N_Terminus_Deprotection N-terminus Fmoc Deprotection (20% Piperidine in DMF) Mmt_Deprotection->N_Terminus_Deprotection Cyclization On-Resin Cyclization (e.g., HATU, DIPEA) N_Terminus_Deprotection->Cyclization Cleavage Cleavage and Global Deprotection (e.g., 95% TFA) Cyclization->Cleavage Final_Product Purified Cyclic Peptide Cleavage->Final_Product

Workflow for on-resin cyclization.

Procedure:

  • Synthesize the linear peptide on the resin as described in Protocol 1, incorporating this compound at the desired position. Ensure the N-terminal Fmoc group of the final amino acid is removed.

  • Selective Mmt Deprotection:

    • Wash the peptidyl-resin thoroughly with DCM.

    • Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.

    • Treat the resin with the deprotection solution for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.

    • Wash the resin with DCM (5 times) and then DMF (5 times).

  • On-Resin Cyclization:

    • Swell the resin in N-Methyl-2-pyrrolidone (NMP).

    • In a separate vial, dissolve a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4 equivalents) in NMP.

    • Add the HATU solution and DIPEA (8 equivalents) to the reaction vessel.

    • Allow the cyclization to proceed for 4-24 hours at room temperature. Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS.

  • Cleavage and Purification:

    • Once cyclization is complete, wash the resin with DMF and DCM, and dry under vacuum.

    • Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate, wash, and dry the crude cyclic peptide as described in Protocol 1.

    • Purify the peptide by preparative RP-HPLC.

Protocol 3: Synthesis of a Branched Peptide

This protocol details the synthesis of a second peptide chain on the deprotected side chain of a histidine residue.

Branched_Peptide_Workflow Start Synthesize Main Peptide Chain with this compound Mmt_Deprotection Selective Mmt Deprotection (1% TFA, 5% TIS in DCM) Start->Mmt_Deprotection Branch_Synthesis Synthesize Second Peptide Chain (Standard Fmoc-SPPS cycles) Mmt_Deprotection->Branch_Synthesis Cleavage Cleavage and Global Deprotection (e.g., 95% TFA) Branch_Synthesis->Cleavage Final_Product Purified Branched Peptide Cleavage->Final_Product

Workflow for branched peptide synthesis.

Procedure:

  • Synthesize the main peptide chain on the resin as described in Protocol 1, incorporating this compound at the desired branching point. Keep the N-terminal Fmoc group on the final amino acid of the main chain.

  • Selective Mmt Deprotection:

    • Wash the peptidyl-resin with DCM.

    • Prepare a solution of 1% TFA and 5% TIS in DCM.

    • Treat the resin with this solution in repeated 2-minute intervals until the Mmt group is completely removed.

    • Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then wash with DMF.

  • Synthesis of the Branched Chain:

    • Starting with the now-free imidazole nitrogen of the histidine, perform standard Fmoc-SPPS cycles (as described in Protocol 1, steps 2-5) to build the second peptide chain.

  • Final Cleavage and Deprotection:

    • Once the branched peptide is fully assembled, remove the final N-terminal Fmoc group.

    • Cleave the peptide from the resin and perform global deprotection using a standard cleavage cocktail.

    • Precipitate, wash, and dry the crude branched peptide.

    • Purify the final product by preparative RP-HPLC.

Applications in Drug Development

The ability to synthesize complex peptide structures such as cyclic and branched peptides using this compound is highly valuable in drug development. These modifications can lead to:

  • Enhanced Receptor Binding and Selectivity: Conformational constraint through cyclization can lock the peptide into a bioactive conformation, improving its affinity and selectivity for a biological target.

  • Increased Stability: Cyclic and branched peptides often exhibit greater resistance to enzymatic degradation compared to their linear counterparts, leading to a longer in vivo half-life.

  • Improved Pharmacokinetic Properties: Modifications enabled by orthogonal synthesis can be used to optimize the solubility, membrane permeability, and overall pharmacokinetic profile of a peptide therapeutic.

While specific drug examples are often proprietary, the methodologies described are central to the development of novel peptide-based therapeutics in areas such as oncology, metabolic diseases, and infectious diseases.

Troubleshooting and Side Reactions

  • Incomplete Mmt Deprotection: If LC-MS analysis shows the presence of the Mmt group after deprotection, increase the number of TFA treatments or the reaction time.

  • Racemization of Histidine: Histidine is prone to racemization during activation. While the Mmt group offers some protection, it is advisable to use efficient coupling reagents and minimize pre-activation times.

  • Aspartimide Formation: Sequences containing Asp-His can be susceptible to aspartimide formation. Careful selection of coupling conditions and protecting groups for Asp is crucial.

  • Alkylation: The reactive trityl cation released during deprotection can potentially alkylate sensitive residues like Trp or Met. The use of scavengers like TIS is essential to prevent this.

Conclusion

This compound is an essential tool for the advanced synthesis of complex peptides. Its highly acid-labile Mmt protecting group provides the necessary orthogonality for on-resin modifications, enabling the construction of cyclic and branched peptides. The detailed protocols and comparative data presented in this application note offer a comprehensive guide for researchers to leverage the unique properties of this compound in their peptide synthesis endeavors, ultimately facilitating the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Coupling Fmoc-His(Mmt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many peptides and proteins due to its unique imidazole side chain, which can participate in catalytic activity and binding interactions. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents significant challenges, primarily the high risk of racemization. The choice of protecting group for the imidazole side chain and the coupling methodology are critical to minimizing this side reaction and ensuring the synthesis of the desired peptide in high purity.

Fmoc-His(Mmt)-OH, with the acid-labile 4-methoxytrityl (Mmt) protecting group on the imidazole nitrogen, offers an orthogonal protection strategy within the standard Fmoc/tBu SPPS chemistry. The Mmt group is stable to the basic conditions used for Fmoc deprotection but can be selectively removed under mild acidic conditions, allowing for on-resin side-chain modifications. This document provides detailed application notes and protocols for the efficient coupling of this compound, focusing on minimizing racemization and maximizing coupling efficiency.

Data Presentation: Comparison of Coupling Methods

The selection of the appropriate coupling reagent is paramount to prevent racemization of the sensitive this compound. While direct comparative studies on this compound are limited, data from analogous histidine derivatives, such as Fmoc-His(Trt)-OH, provide valuable insights into the performance of different coupling reagents. The primary goal is to achieve rapid and efficient coupling to minimize the time the activated amino acid is susceptible to epimerization.

Coupling Reagent/MethodAdditiveBaseRacemization PotentialCoupling EfficiencyKey Considerations
DIC/HOBt HOBt-Low to ModerateGoodA classic and cost-effective method. The acidic nature of the reaction helps suppress racemization. Slower reaction times compared to onium salts may be a drawback.
HBTU/HOBt HOBtDIPEAModerate to HighVery GoodA widely used and efficient method. However, the use of a strong base like DIPEA can increase the risk of racemization, especially with pre-activation.
HATU/HOAt HOAtDIPEA/CollidineLowExcellentGenerally considered one of the most efficient methods with a lower potential for racemization compared to HBTU, particularly when a weaker base like collidine is used.[1] HOAt is a more effective racemization suppressant than HOBt.[1]
PyBOP/HOBt HOBtDIPEAModerateVery GoodA phosphonium salt-based reagent that is also highly efficient. Similar to HBTU, the basic conditions can promote racemization.
COMU -DIPEALowExcellentA modern and highly efficient coupling reagent known for its low racemization potential.

Note: Racemization is highly sequence-dependent and also influenced by factors such as temperature and pre-activation time. The data presented is a general guide.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different recommended methods. These protocols assume a standard solid-phase peptide synthesis setup.

Protocol 1: Coupling of this compound using DIC/HOBt

This method is a cost-effective option with a lower risk of racemization due to the absence of a strong organic base.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard SPPS washing and deprotection solutions (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Capping (Optional): If the coupling is incomplete, consider a capping step using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to block any unreacted amino groups.

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Coupling of this compound using HATU/HOAt

This protocol utilizes a highly efficient aminium salt-based coupling reagent with a racemization-suppressing additive, recommended for difficult couplings.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard SPPS washing and deprotection solutions

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA or Collidine (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Capping and Next Cycle: Follow steps 7 and 8 from Protocol 1.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and workflows described in the protocols.

Peptide_Coupling_Mechanism AA_COOH This compound (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt-ester) AA_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond (Fmoc-His(Mmt)-Peptide-Resin) Activated_Ester->Peptide_Bond Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) Activated_Ester->Byproduct Resin_NH2 Peptide-Resin (Free Amine) Resin_NH2->Peptide_Bond SPPS_Workflow Start Start: Swollen Peptide-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 2. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 3. Coupling (this compound + Coupling Reagent) Washing1->Coupling Monitoring 4. Monitoring (Kaiser Test) Coupling->Monitoring Washing2 5. Washing (DMF, DCM) Monitoring->Washing2 Negative Incomplete Incomplete Coupling Monitoring->Incomplete Positive Cycle_Complete Cycle Complete Washing2->Cycle_Complete Capping Capping (Acetic Anhydride/DIPEA) Incomplete->Capping Capping->Washing2

References

Application Notes and Protocols for Fmoc-His(Mmt)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine into synthetic peptides is a critical consideration for researchers aiming to develop novel therapeutics and biological tools. The unique properties of histidine's imidazole side chain, which can act as a proton donor or acceptor at physiological pH, often play a crucial role in the biological activity of peptides. However, the synthesis of histidine-containing peptides is fraught with challenges, most notably the high propensity for racemization during the coupling steps of solid-phase peptide synthesis (SPPS). The selection of an appropriate side-chain protecting group for histidine is therefore paramount to ensure the synthesis of stereochemically pure and biologically active peptides.

Fmoc-His(Mmt)-OH, where the imidazole nitrogen is protected by a 4-methoxytrityl (Mmt) group, offers a strategic advantage in the synthesis of complex peptides. The Mmt group is highly acid-labile, allowing for its selective removal under very mild acidic conditions. This orthogonality enables advanced synthetic strategies such as on-resin side-chain modification, the synthesis of cyclic peptides, and the introduction of a free histidine side chain at a specific position within the peptide sequence. These capabilities are particularly valuable in the development of peptides with enhanced stability, receptor affinity, and novel biological functions.

This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of this compound for the synthesis of complex peptides.

Properties and Advantages of this compound

This compound is a derivative of histidine where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the τ-nitrogen of the imidazole side chain is protected by the acid-labile 4-methoxytrityl (Mmt) group.

PropertyDescription
Chemical Formula C41H35N3O5
Molecular Weight 649.74 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, NMP
Storage Store at 2-8°C

The key advantage of the Mmt protecting group lies in its exceptional acid sensitivity, which is significantly greater than that of the more commonly used trityl (Trt) group. This allows for its selective cleavage on-resin using dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-2% TFA in dichloromethane) without affecting other acid-labile protecting groups such as tert-butyl (tBu) or the resin linkage.[1]

Key Advantages:

  • Orthogonal Deprotection: Enables selective deprotection of the histidine side chain on-resin, facilitating the synthesis of complex peptide architectures.

  • Facilitates On-Resin Cyclization: Allows for the formation of cyclic peptides through side-chain to side-chain or side-chain to backbone linkages.

  • Site-Specific Modification: Permits the introduction of modifications, such as labels or other functional groups, onto the histidine side chain.

  • Mild Cleavage Conditions: The Mmt group can be removed under very mild acidic conditions, minimizing potential side reactions.

Comparative Performance of Histidine Protecting Groups

The choice of a histidine protecting group significantly impacts the efficiency of peptide synthesis and the purity of the final product. While quantitative data directly comparing the coupling efficiency and racemization of this compound is limited in publicly available literature, a comparison with other commonly used protecting groups can provide valuable insights. Histidine is particularly susceptible to racemization during activation, a side reaction that can compromise the biological activity of the final peptide.[2]

Table 1: Comparison of Common Histidine Side-Chain Protecting Groups

Protecting GroupDerivativeKey AdvantagesKey DisadvantagesRacemization Potential
Monomethoxytrityl (Mmt) This compoundHighly acid-labile, allows for orthogonal deprotection.[1]Limited direct comparative racemization data available.Expected to be similar to Trt as it is also a τ-nitrogen protecting group.
Trityl (Trt) Fmoc-His(Trt)-OHWidely used, cost-effective.Prone to significant racemization, especially with prolonged activation times or at elevated temperatures.[2][3]High
tert-Butoxycarbonyl (Boc) Fmoc-His(Boc)-OHSignificantly reduces racemization compared to Trt.Higher cost than Trt.Low
p-Methoxybenzyloxymethyl (MBom) Fmoc-His(MBom)-OHOffers excellent protection against racemization, even at elevated temperatures.High cost, potential for side reactions during cleavage.Very Low

Table 2: Racemization of Protected Histidine Derivatives under Various Coupling Conditions

DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6
Fmoc-His(Boc)-OH50°C for 10 min0.18
Fmoc-His(Boc)-OH90°C for 2 min0.81
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in solid-phase peptide synthesis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and OxymaPure® (3-5 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test or other appropriate method. If the coupling is incomplete, the step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycle: Proceed to the next Fmoc deprotection step for the subsequent amino acid coupling.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Next SPPS Cycle Wash2->Next_Cycle

Caption: Standard SPPS Cycle Workflow.

Protocol 2: Selective On-Resin Deprotection of the Mmt Group

This protocol details the selective removal of the Mmt group from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a His(Mmt) residue

  • 1-2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • 5% (v/v) Triisopropylsilane (TIS) in DCM (optional scavenger)

  • DCM, peptide synthesis grade

  • DMF, peptide synthesis grade

  • 10% (v/v) DIPEA in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Mmt Deprotection:

    • Drain the DCM.

    • Add the 1-2% TFA in DCM solution (with or without TIS) to the resin.

    • Agitate for 2-3 minutes. The solution will typically turn yellow due to the formation of the Mmt cation.

    • Drain the solution.

    • Repeat the treatment with fresh deprotection solution for short intervals (e.g., 5-10 times for 2 minutes each) until the yellow color is no longer observed in the filtrate.

  • Neutralization and Washing:

    • Wash the resin with DCM (5 x 1 min).

    • Neutralize the resin by washing with 10% DIPEA in DMF (3 x 2 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Dry the resin under vacuum if it is to be used for subsequent on-resin modifications.

Mmt_Deprotection_Workflow Start Peptide-Resin with His(Mmt) Swell Swell Resin in DCM Start->Swell Deprotect Treat with 1-2% TFA in DCM (repeat until colorless) Swell->Deprotect Wash_DCM Wash with DCM Deprotect->Wash_DCM Neutralize Neutralize with 10% DIPEA in DMF Wash_DCM->Neutralize Wash_Final Wash with DMF and DCM Neutralize->Wash_Final End Resin with deprotected His side chain Wash_Final->End

Caption: On-Resin Mmt Deprotection Workflow.

Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization

This protocol outlines a general procedure for the on-resin cyclization of a peptide containing a deprotected histidine and an aspartic acid residue to form a lactam bridge.

Materials:

  • Peptide-resin with deprotected His and Asp(OAll) side chains

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • HOBt

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS. Incorporate this compound and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH) at the desired positions.

  • Selective Mmt Deprotection: Selectively deprotect the Mmt group from the histidine side chain using Protocol 2.

  • Selective Allyl Deprotection: Selectively deprotect the allyl (All) group from the aspartic acid side chain using a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., PhSiH3) in DCM.

  • On-Resin Cyclization:

    • Swell the resin with the deprotected side chains in DMF.

    • In a separate vial, prepare the cyclization cocktail by dissolving BOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the cyclization cocktail to the resin.

    • Agitate the mixture at room temperature for 4-24 hours. Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Cleavage and Purification:

    • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Peptide_Cyclization_Workflow Start Linear Peptide on Resin (His(Mmt), Asp(OAll)) Mmt_Deprotect Selective Mmt Deprotection Start->Mmt_Deprotect Allyl_Deprotect Selective Allyl Deprotection Mmt_Deprotect->Allyl_Deprotect Cyclization On-Resin Cyclization (BOP/HOBt/DIPEA) Allyl_Deprotect->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Cyclic Peptide Purification->End

Caption: On-Resin Peptide Cyclization Workflow.

Application Example: Synthesis of an Angiotensin II Analog for Signaling Studies

Angiotensin II is an octapeptide hormone that plays a critical role in blood pressure regulation through its interaction with the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The histidine at position 6 is crucial for its biological activity. The synthesis of analogs of Angiotensin II can be a valuable tool for studying the intricacies of its signaling pathways. The use of this compound allows for the potential site-specific modification of the histidine residue to probe its role in receptor binding and activation.

Angiotensin II Signaling Pathway

Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various physiological responses, including vasoconstriction, aldosterone secretion, and cell growth.

AngiotensinII_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Responses (Vasoconstriction, etc.) Ca2->Response PKC->Response

Caption: Simplified Angiotensin II Signaling Pathway via the AT1 Receptor.

By synthesizing Angiotensin II analogs with modifications at the histidine-6 position, facilitated by the use of this compound, researchers can investigate the specific interactions between this residue and the AT1 receptor, leading to a deeper understanding of the signaling mechanism and potentially aiding in the design of novel antihypertensive drugs.

Conclusion

This compound is a valuable tool for the synthesis of complex peptides containing histidine. Its key feature, the highly acid-labile Mmt protecting group, provides the orthogonality required for advanced synthetic strategies such as on-resin cyclization and site-specific side-chain modification. While the potential for racemization should be carefully considered, as with any τ-protected histidine derivative, the strategic advantages offered by this compound in the construction of sophisticated peptide architectures make it an indispensable reagent for researchers in peptide chemistry and drug development. The protocols and comparative information provided in this document serve as a comprehensive guide to its effective application.

References

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-His(Mmt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides are a class of synthetic molecules that have garnered significant interest in drug development and various biomedical fields. Their unique architecture, featuring multiple peptide chains radiating from a central core, offers distinct advantages over their linear counterparts. These benefits include enhanced proteolytic stability, increased binding avidity to biological targets, and the ability to present multiple copies of an epitope, making them valuable candidates for novel therapeutics and vaccines.[1][2]

The synthesis of these complex structures is facilitated by solid-phase peptide synthesis (SPPS) utilizing orthogonally protected amino acid building blocks. Fmoc-His(Mmt)-OH is a key reagent in this process. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard peptide chain elongation, while the highly acid-labile monomethoxytrityl (Mmt) group protects the imidazole side chain of histidine.[2] This orthogonality is crucial for selectively exposing the histidine side chain for specific modifications or for ensuring its integrity during the synthesis of complex peptide architectures.

This document provides detailed application notes and protocols for the synthesis of branched peptides containing histidine, utilizing a lysine core for branching and incorporating this compound.

Principle of Branched Peptide Synthesis

The synthesis of a branched peptide using the Fmoc/tBu strategy involves the assembly of a linear peptide chain on a solid support. A branching point is introduced by incorporating an amino acid with an orthogonally protected side chain, typically Fmoc-Lys(Mtt)-OH or a similar derivative. After the main chain is synthesized, the orthogonal protecting group on the lysine side chain is selectively removed, exposing a free amine. This amine then serves as the starting point for the synthesis of the peptide branches.

In the context of this protocol, we will describe the synthesis of a two-branched peptide on a lysine core, where one of the branches incorporates a histidine residue using this compound. The Mmt group on the histidine is stable to the basic conditions used for Fmoc deprotection but can be removed during the final cleavage from the resin under acidic conditions.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of a branched peptide. Actual results may vary depending on the specific peptide sequences, resin, and synthesis conditions.

Table 1: Key Parameters for Solid-Phase Synthesis of the Main Peptide Chain

ParameterValueNotes
Resin Loading0.2 - 0.7 mmol/gDependent on the resin type (e.g., Rink Amide).
Fmoc Deprotection Reagent20% Piperidine in DMFStandard reagent for Fmoc removal.
Fmoc Deprotection Time5 - 20 minutesMonitored by UV absorbance of the dibenzofulvene-piperidine adduct.
Amino Acid Equivalents3 - 5Relative to resin loading.
Coupling Reagent Equivalents3 - 5(e.g., HBTU/HOBt)
Base Equivalents (DIPEA)6 - 10
Coupling Time30 - 120 minutesMonitored by the Kaiser (ninhydrin) test for completion.

Table 2: Parameters for Branching and Final Cleavage

ParameterValueNotes
Selective Mtt Deprotection Reagent1-2% TFA and 2-5% TIS in DCMFor removal of the Mtt group from the lysine side chain.
Mtt Deprotection Time5 x 2 minutesRepeated treatments until the yellow color of the Mmt cation disappears.
Branch Chain Coupling Efficiency>99% per stepCrucial for the purity of the final branched peptide.
Final Cleavage Reagent95% TFA, 2.5% TIS, 2.5% H₂OA common cleavage cocktail. "Reagent K" can also be used.[1]
Final Cleavage Time2 - 4 hoursDependent on the peptide sequence and protecting groups.
Crude Peptide Yield40 - 70%Highly dependent on the length and sequence of the peptide.
Purity (Crude, by HPLC)30 - 60%Purification is typically required.
Purity (Purified, by HPLC)>95%Achievable with preparative RP-HPLC.

Experimental Protocols

The following protocols outline the key steps for the solid-phase synthesis of a two-branched peptide containing histidine.

Protocol 1: Synthesis of the Main Peptide Chain
  • Resin Swelling: Swell the Rink Amide resin (e.g., 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and then DMF (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the coupling reaction using the Kaiser (ninhydrin) test. If the test is positive (blue color), indicating incomplete coupling, continue agitation and re-test, or perform a second coupling.

    • Once the coupling is complete (negative Kaiser test, yellow color), wash the resin as in step 2.5.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain. At the desired branching point, use Fmoc-Lys(Mtt)-OH.

Protocol 2: Selective Deprotection of the Lysine Side Chain
  • Resin Preparation: After coupling the last amino acid of the main chain, ensure the N-terminal Fmoc group is still attached. Wash the resin with DCM (5 x 1 min).

  • Mtt Cleavage:

    • Prepare a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.

    • Add this solution to the resin and agitate for 2 minutes. The solution will turn yellow due to the released Mtt cation.

    • Drain the solution.

    • Repeat the treatment with the TFA/TIS/DCM solution until the solution remains colorless upon addition (typically 5-10 treatments).

  • Washing and Neutralization:

    • Wash the resin with DCM (5 x 1 min).

    • Wash with a 10% solution of DIPEA in DMF (3 x 1 min) to neutralize the resin.

    • Wash the resin with DMF (5 x 1 min).

Protocol 3: Synthesis of the Peptide Branches
  • First Branch Synthesis:

    • Follow the amino acid coupling procedure described in Protocol 1 (step 3) to couple the first Fmoc-protected amino acid of the first branch to the now-free ε-amine of the lysine residue.

    • Repeat the Fmoc deprotection (Protocol 1, step 2) and amino acid coupling (Protocol 1, step 3) cycles for each subsequent amino acid in the first branch. This is where you will incorporate this compound.

  • N-Terminal Deprotection of the Main Chain: After completing the first branch, deprotect the N-terminal Fmoc group of the main chain using the procedure in Protocol 1 (step 2).

  • Second Branch Synthesis:

    • Synthesize the second peptide branch by repeating the Fmoc deprotection and amino acid coupling cycles as described for the first branch.

Protocol 4: Cleavage and Deprotection
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid of the branches as described in Protocol 1 (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (5 x 1 min), DCM (5 x 1 min), and methanol (3 x 1 min). Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. This step will also remove the Mmt group from the histidine side chain and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow for Branched Peptide Synthesis

G cluster_resin_prep Resin Preparation cluster_main_chain Main Chain Elongation cluster_branching Branching cluster_final_steps Final Steps resin Swell Rink Amide Resin in DMF fmoc_deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotect1 aa_coupling1 Amino Acid Coupling (HBTU/HOBt/DIPEA) fmoc_deprotect1->aa_coupling1 Repeat n times aa_coupling1->fmoc_deprotect1 lys_coupling Couple Fmoc-Lys(Mtt)-OH aa_coupling1->lys_coupling main_chain_complete Main Chain Synthesized lys_coupling->main_chain_complete mtt_deprotect Selective Mtt Deprotection (1% TFA/TIS in DCM) main_chain_complete->mtt_deprotect branch1_synthesis Synthesize First Branch (with this compound) mtt_deprotect->branch1_synthesis fmoc_deprotect2 N-Terminal Fmoc Deprotection of Main Chain branch1_synthesis->fmoc_deprotect2 branch2_synthesis Synthesize Second Branch fmoc_deprotect2->branch2_synthesis final_fmoc_deprotect Final Fmoc Deprotection branch2_synthesis->final_fmoc_deprotect cleavage Cleavage from Resin and Side-Chain Deprotection (95% TFA) final_fmoc_deprotect->cleavage purification Precipitation, Purification (RP-HPLC), and Characterization cleavage->purification

Caption: Workflow for the solid-phase synthesis of a two-branched peptide.

Orthogonal Protection Strategy

G start Orthogonal Protecting Groups in Branched Peptide Synthesis main_peptide Fmoc-NH-Peptide-Lys(Mtt)-...-Resin α-Amine: Fmoc Lysine Side Chain: Mtt deprotection Deprotection Condition main_peptide->deprotection base Base (e.g., Piperidine) deprotection->base Stable to Mild Acid mild_acid Mild Acid (e.g., 1% TFA) deprotection->mild_acid Stable to Base strong_acid Strong Acid (e.g., 95% TFA) deprotection->strong_acid Cleaves all result1 H₂N-Peptide-Lys(Mtt)-...-Resin Fmoc removed for chain elongation base->result1 result2 Fmoc-NH-Peptide-Lys(NH₂)-...-Resin Mtt removed for branching mild_acid->result2 result3 H₂N-Branched Peptide-OH Cleaved and fully deprotected strong_acid->result3

Caption: Logic diagram of the orthogonal protection strategy.

Conclusion

The use of this compound in conjunction with an orthogonally protected lysine derivative provides a robust strategy for the synthesis of complex branched peptides. The mild conditions required for the selective deprotection of the Mtt group on the lysine side chain allow for the creation of branched structures without compromising the integrity of other acid-labile protecting groups, such as the Mmt group on histidine. Careful execution of the described protocols, coupled with diligent monitoring of reaction completion, will enable researchers to successfully synthesize high-purity branched peptides for a wide range of applications in drug discovery and biomedical research.

References

Application of Fmoc-His(Mmt)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of histidine residues into synthetic peptides is crucial for modulating the biological activity and therapeutic potential of these molecules. The unique properties of the histidine imidazole side chain, including its pKa near physiological pH and its ability to coordinate with metal ions, make it a key player in the structure and function of many bioactive peptides. This document provides detailed application notes and protocols for the use of Nα-Fmoc-N-im-(4-methoxytrityl)-L-histidine (Fmoc-His(Mmt)-OH) in solid-phase peptide synthesis (SPPS), with a focus on producing high-purity, biologically active peptides.

The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group for the imidazole nitrogen of histidine.[1] Its strategic advantage lies in its orthogonality to the base-labile Fmoc group and the moderately acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) commonly used in Fmoc-based SPPS.[1][2] This orthogonality allows for the selective deprotection of the histidine side chain while the peptide is still attached to the solid support, enabling the synthesis of complex peptide architectures such as cyclic and branched peptides.[2]

Core Applications in Bioactive Peptide Synthesis

The unique characteristics of this compound make it an invaluable tool for the synthesis of a variety of bioactive peptides.

Synthesis of Histidine-Rich Antimicrobial Peptides (AMPs)

Histidine-rich peptides, such as Histatin 5, are known for their potent antifungal and antibacterial properties.[3] The synthesis of Histatin 5 analogs with enhanced stability and activity is a key area of research. The use of this compound allows for the efficient incorporation of multiple histidine residues while minimizing side reactions.

On-Resin Cyclization of Peptides

Cyclic peptides often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. This compound is instrumental in on-resin cyclization strategies. Following the assembly of the linear peptide, the Mmt group can be selectively removed to expose the imidazole nitrogen, which can then participate in a cyclization reaction with a C-terminal carboxylic acid or an activated side chain of another amino acid.

Synthesis of Branched Peptides

Branched peptides can present multiple copies of an epitope, leading to increased avidity for their targets, making them promising candidates for synthetic vaccines and immunogens. By incorporating an amino acid like lysine protected with an Mmt group on its side chain, a branching point can be created. While this application note focuses on this compound, the principle of selective Mmt deprotection is the same for creating branched structures.

Data Presentation: Synthesis and Purity of a Histatin 5 Analogue

To illustrate the application of this compound, the synthesis of a hypothetical Histatin 5 analogue (H5-analogue) is presented. The synthesis was performed using standard Fmoc/tBu solid-phase peptide synthesis protocols.

Table 1: Summary of Solid-Phase Peptide Synthesis Parameters for H5-analogue

ParameterValueNotes
ResinRink Amide AM resin0.5 mmol/g substitution
Scale0.1 mmol
Coupling ReagentHBTU/HOBt/DIPEA4 eq. of each
Fmoc Deprotection20% Piperidine in DMF2 x 10 min
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)2 hours at room temperature
Crude Peptide Yield75%Based on initial resin loading
Purity (Crude)>80%As determined by RP-HPLC
Purity (Purified)>98%After preparative RP-HPLC

Table 2: Characterization of Purified H5-analogue

AnalysisResult
RP-HPLC Retention Time 15.2 min
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated: 2987.4 Da
[M+H]⁺ observed: 2987.5 Da

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Histidine-Rich Peptide (H5-analogue)

This protocol outlines the manual solid-phase synthesis of a linear histidine-rich peptide using this compound.

1. Resin Swelling:

  • Swell 100 mg of Rink Amide AM resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min), and then DMF (3 x 1 min).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Wash the resin as described in step 2.

  • Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired positions.

4. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and Methanol and dry under vacuum.

  • Add the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin and incubate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

5. Purification and Analysis:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by analytical RP-HPLC and mass spectrometry.

Protocol 2: On-Resin Cyclization via Selective Mmt Deprotection

This protocol describes the on-resin cyclization of a peptide containing a histidine residue at a position suitable for cyclization.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment cleavage) using the steps outlined in Protocol 1, incorporating this compound at the desired position.

2. Selective Mmt Group Removal:

  • After assembly of the linear peptide, wash the resin-bound peptide thoroughly with DCM (5 x 1 min).

  • Prepare a deprotection solution of 1% TFA and 5% TIS in DCM.

  • Treat the resin with the deprotection solution for 2 minutes. A yellow color in the filtrate indicates the release of the Mmt cation.

  • Repeat the treatment until the filtrate is colorless (typically 5-10 times).

  • Wash the resin with DCM (3 x 1 min), 10% DIPEA in DMF (2 x 1 min) to neutralize the resin, and finally with DMF (5 x 1 min).

3. On-Resin Cyclization (Head-to-Tail):

  • After removing the N-terminal Fmoc group of the linear peptide, activate the free N-terminal amine and the now exposed histidine side-chain for cyclization.

  • Swell the deprotected peptidyl resin in DMF.

  • Prepare a solution of a coupling reagent such as PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the coupling solution to the resin and agitate at room temperature for 4-24 hours.

  • Monitor the completion of the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

4. Final Cleavage and Purification:

  • Once cyclization is complete, cleave the peptide from the resin and purify as described in Protocol 1.

Visualizations

The following diagrams illustrate the key workflows and a relevant biological pathway for peptides synthesized using this compound.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Repeat Cycle Repeat Cycle Washing->Repeat Cycle Repeat Cycle->Fmoc Deprotection n-1 cycles Final Cleavage Final Cleavage Repeat Cycle->Final Cleavage end of synthesis Purification Purification Final Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

G cluster_Ortho Orthogonal Deprotection Strategy Linear Peptide on Resin N-Fmoc Peptide Chain His(Mmt) Resin Selective Mmt Deprotection Selective Mmt Deprotection Linear Peptide on Resin->Selective Mmt Deprotection 1% TFA in DCM On-Resin Modification On-Resin Modification Selective Mmt Deprotection->On-Resin Modification e.g., Cyclization Final Cleavage and Global Deprotection Final Cleavage and Global Deprotection On-Resin Modification->Final Cleavage and Global Deprotection High % TFA Modified Peptide Modified Peptide Final Cleavage and Global Deprotection->Modified Peptide

Caption: Orthogonal deprotection workflow using this compound.

G cluster_Pathway Antifungal Mechanism of Histatin 5 Histatin 5 Histatin 5 Candida albicans Cell Wall Candida albicans Cell Wall Histatin 5->Candida albicans Cell Wall Ssa1/2 Receptors Ssa1/2 Receptors Candida albicans Cell Wall->Ssa1/2 Receptors Binding Internalization (Endocytosis) Internalization (Endocytosis) Ssa1/2 Receptors->Internalization (Endocytosis) Intracellular Targets Intracellular Targets Internalization (Endocytosis)->Intracellular Targets Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Targets->Mitochondrial Dysfunction Ion Efflux (K+) Ion Efflux (K+) Intracellular Targets->Ion Efflux (K+) ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Cell Death Cell Death ROS Production->Cell Death Ion Efflux (K+)->Cell Death

Caption: Simplified signaling pathway of Histatin 5's antifungal action.

References

Troubleshooting & Optimization

preventing racemization of Fmoc-his(mmt)-oh during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization of Fmoc-His(Mmt)-OH during peptide synthesis.

Troubleshooting Guide: High D-Histidine Content Detected

Issue: Analysis of the synthesized peptide reveals a significant percentage of the D-histidine diastereomer, indicating racemization occurred during the coupling of this compound.

Below is a step-by-step guide to identify the potential cause and implement corrective actions.

Potential Cause Recommended Solutions
Prolonged Pre-activation Time The activated ester of this compound is highly susceptible to racemization. The longer it exists before reacting with the N-terminal amine of the peptide, the greater the extent of racemization.[1][2] Solution: Minimize pre-activation time. It is highly recommended to employ an in situ activation protocol where the coupling reagents are added to the amino acid solution and immediately transferred to the resin.[1][2]
Inappropriate Coupling Reagent Certain coupling reagents, particularly those requiring strong bases for activation, can accelerate the racemization process.[1] Solution: Switch to a carbodiimide-based coupling reagent such as diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like Oxyma or 1-hydroxybenzotriazole (HOBt). These additives form active esters that are less prone to racemization. The reagent DEPBT has also been shown to be effective in minimizing racemization of Fmoc-His(Trt)-OH, a structurally similar derivative.
Excessive or Strong Base The presence of a base is a key factor in the mechanism of histidine racemization. Strong or excess base can promote the formation of the oxazolone intermediate, which is a precursor to racemization. Solution: If a base is required, use the minimum necessary amount. Consider switching from a strong, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to a weaker base such as N-methylmorpholine (NMM) or collidine.
High Coupling Temperature Elevated temperatures, often used to increase coupling efficiency (e.g., in microwave-assisted peptide synthesis), can significantly increase the rate of racemization. Solution: Perform the coupling of this compound at a lower temperature. For microwave synthesizers, reducing the temperature to 50°C or below for the histidine coupling step can limit racemization. For conventional synthesis, coupling at 0°C may be beneficial.
Side-Chain Protecting Group Position While the monomethoxytrityl (Mmt) group on this compound offers some protection, the position of the protecting group on the imidazole ring is critical. For Fmoc-His(Trt)-OH, the trityl group is on the τ-nitrogen, which offers little protection against the π-nitrogen facilitating the abstraction of the α-proton, the key step in racemization. Solution: For particularly sensitive sequences, consider using a histidine derivative with a protecting group on the π-nitrogen, such as Fmoc-His(MBom)-OH or Fmoc-His(Boc)-OH. These groups physically block the π-nitrogen, significantly suppressing racemization.

Quantitative Data on Histidine Racemization

The choice of side-chain protecting group and coupling conditions has a quantifiable impact on the extent of racemization. The following table summarizes the percentage of D-histidine observed under various conditions.

Histidine DerivativeCoupling Conditions% D-His Formation
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA7.8%
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA0.3%
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%
Fmoc-His(MBom)-OHMicrowave at 80°C0.8%
Fmoc-His(Trt)-OHDIC/Oxyma1.8%
Fmoc-His(Trt)-OHDIC/Oxyma at 55°C31.0%
Fmoc-His(Trt)-OHLiraglutide synthesis, 50°C for 10 min6.8%
Fmoc-His(Boc)-OHLiraglutide synthesis, 50°C for 10 min0.18%
Fmoc-His(Trt)-OHLiraglutide synthesis, 90°C>16%
Fmoc-His(Boc)-OHLiraglutide synthesis, 90°C0.81%

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of this compound using in situ Activation

This protocol is designed for the manual coupling of this compound to a resin-bound peptide, minimizing the risk of racemization by avoiding pre-activation.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
  • Perform Fmoc deprotection using 20% piperidine in DMF (v/v).
  • Thoroughly wash the resin with DMF to remove all traces of piperidine. A typical wash cycle is 5-7 times with DMF.

2. Amino Acid Activation and Coupling (in situ):

  • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.
  • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.
  • Immediately add the entire mixture to the deprotected peptide-resin.

3. Reaction:

  • Agitate the reaction mixture at room temperature for 2-4 hours.
  • Monitor the coupling progress using a qualitative test such as the ninhydrin (Kaiser) test.

4. Washing:

  • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.

Protocol 2: Coupling of a π-Nitrogen Protected Histidine Derivative (e.g., Fmoc-His(MBom)-OH)

This protocol can be used when a higher degree of racemization suppression is required. Due to the π-nitrogen protection, a short pre-activation step is generally safe.

1. Resin Preparation:

  • Follow the same resin swelling, deprotection, and washing steps as in Protocol 1.

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-His(MBom)-OH (3-5 equivalents), a coupling reagent such as HCTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
  • Allow the mixture to pre-activate for a short period (e.g., 1-2 minutes).

3. Coupling:

  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours. Monitor for completion.

4. Washing:

  • Wash the resin as described in Protocol 1.

5. Cleavage Consideration:

  • When using Fmoc-His(MBom)-OH, it is advisable to add a scavenger such as methoxyamine to the final cleavage cocktail to quench the formaldehyde released from the MBom group.

Visual Guides

TroubleshootingWorkflow start High D-His Detected preactivation Prolonged Pre-activation? start->preactivation reagent Coupling Reagent Choice? preactivation->reagent No sol_preactivation Use in-situ Activation preactivation->sol_preactivation Yes base Base Type/Amount? reagent->base No sol_reagent Switch to DIC/Oxyma or DEPBT reagent->sol_reagent Yes (e.g., HBTU/DIPEA) temp High Temperature? base->temp No sol_base Use Weaker Base (NMM) or Less Equivalents base->sol_base Yes (Strong/Excess) protecting_group His Protecting Group? temp->protecting_group No sol_temp Lower Coupling Temp to <50°C temp->sol_temp Yes sol_protecting_group Use π-Protected His (e.g., MBom, Boc) protecting_group->sol_protecting_group Consider for critical steps

Caption: Troubleshooting workflow for high D-histidine content.

RacemizationMechanism cluster_0 Racemization Pathway L_His Fmoc-L-His(Mmt)-OH (Activated Ester) enolate Achiral Enolate Intermediate L_His->enolate - H⁺ (Base-catalyzed) note The π-nitrogen on the imidazole ring acts as an intramolecular base catalyst. L_His->note enolate->L_His + H⁺ D_His Fmoc-D-His(Mmt)-OH (Racemized Product) enolate->D_His + H⁺

Caption: Mechanism of histidine racemization via an enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is histidine, and specifically this compound, so prone to racemization? A1: Histidine is particularly susceptible to racemization due to its imidazole side chain. The π-nitrogen atom of the imidazole ring is positioned in close proximity to the α-proton of the amino acid. During the activation of the carboxyl group for coupling, this π-nitrogen can act as an internal base, abstracting the now acidic α-proton. This forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to a mixture of both L- and D-isomers. The Mmt group, like the Trt group, is typically on the τ-nitrogen and does not block this internal catalysis.

Q2: How do additives like HOBt and Oxyma help prevent racemization? A2: Additives like HOBt and Oxyma act as racemization suppressants. When used with a coupling reagent like DIC, they react with the initially formed highly reactive intermediate to form an active ester. This active ester is more stable and less prone to forming the oxazolone intermediate which precedes racemization. The active ester then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond, minimizing the time the amino acid spends in a highly activated, racemization-prone state.

Q3: Is it better to use a phosphonium/uronium salt reagent like HBTU or HATU for coupling histidine? A3: While phosphonium and uronium/aminium reagents like HBTU and HATU are very efficient coupling reagents, they can increase the risk of racemization for sensitive amino acids like histidine, especially when used with prolonged pre-activation times or strong bases. Carbodiimide reagents like DIC, when paired with an additive like Oxyma, are generally considered a safer choice for minimizing histidine racemization as they do not require a strong base for activation.

Q4: Can I still use microwave-assisted synthesis for the histidine coupling step? A4: Yes, but with caution. While elevated temperatures from microwave synthesis can improve coupling efficiency, they also dramatically increase the rate of racemization. If you are using a microwave synthesizer, it is strongly recommended to program a specific method for the this compound coupling step with a reduced temperature, ideally 50°C or lower.

Q5: What is the difference between τ (tau) and π (pi) nitrogens on the histidine imidazole ring? A5: The imidazole ring of histidine has two nitrogen atoms. The π-nitrogen is the one closer to the amino acid backbone (N-1 position), while the τ-nitrogen is further away (N-3 position). The π-nitrogen's lone pair of electrons is responsible for the intramolecular base catalysis that leads to racemization. Therefore, protecting groups like MBom or Boc that are placed on the π-nitrogen are highly effective at preventing racemization because they physically block this catalytic activity.

References

Technical Support Center: Mmt Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the premature deprotection of the Monomethoxytrityl (Mmt) protecting group during chemical synthesis.

Troubleshooting Guide

This guide addresses common problems associated with premature Mmt group cleavage in a question-and-answer format, offering specific solutions and preventative measures.

Question 1: What are the typical signs of premature Mmt group deprotection?

Answer: Premature cleavage of the Mmt group can manifest in several ways during solid-phase peptide synthesis (SPPS) or other synthetic procedures:

  • Unexpected Side Reactions: The most common issue is the unintended reaction of the newly exposed functional group (e.g., the ε-amino group of Lysine) with activated amino acids in subsequent coupling steps. This leads to the formation of branched peptides.[1]

  • Difficult Purification: The final crude product will be a heterogeneous mixture of the desired peptide and various impurities, such as branched or modified peptides, which complicates HPLC purification.[1]

  • Mass Spectrometry Discrepancies: Analysis of the crude product by mass spectrometry will show peaks corresponding to the mass of the desired peptide plus the mass of one or more amino acids, which is indicative of branched structures.[1]

  • Color Changes: The release of the Mmt cation (Mmt+) upon cleavage can impart a distinct yellow or orange color to the resin or the reaction solution.[1] This can be used as a visual indicator of deprotection.

Question 2: What are the common causes of premature Mmt cleavage?

Answer: The Mmt group is known for its high acid lability, which is advantageous for selective removal but also makes it susceptible to premature cleavage under certain conditions.[2] Common causes include:

  • Repetitive Exposure to Acidic Conditions: Even mildly acidic conditions can lead to cumulative, premature deprotection over multiple cycles of a synthetic protocol.

  • Acidic Microenvironment from Coupling Reagents: Some coupling reagents or additives can generate a localized acidic environment on the resin, sufficient to cleave the Mmt group.

  • Choice of Base: The type and amount of base used during coupling are critical. While Diisopropylethylamine (DIPEA) is common, a bulkier, non-nucleophilic base like 2,4,6-Collidine can be more compatible with Mmt protection in some cases.

  • Prolonged Reaction Times: Extended exposure to reagents, even under mild conditions, increases the likelihood of Mmt group cleavage.

Question 3: My HPLC analysis shows significant branched impurities. How can I fix this?

Answer: Branched impurities are a classic sign of premature Mmt deprotection. To address this, consider the following adjustments to your protocol:

  • Optimize Your Coupling Strategy:

    • Choice of Coupling Reagent: If using carbodiimide activators like DIC, ensure the presence of a base and an additive such as OxymaPure® or HOBt to maintain a non-acidic environment. For amino acids protected with Mmt, coupling with PyBOP®/DIPEA or other base-mediated methods is recommended due to the extreme acid sensitivity of the Mmt group.

    • Base Optimization: Use the correct amount of DIPEA. An alternative is to switch to 2,4,6-Collidine, which can offer better compatibility with Mmt protection.

  • Minimize Exposure to Acidic Conditions:

    • Reduce reaction times where possible.

    • Ensure that any acidic washes are brief and well-controlled.

Question 4: How can I monitor the Mmt deprotection reaction to ensure it goes to completion without affecting other protecting groups?

Answer: Monitoring the deprotection reaction is crucial for optimizing the process. Two common methods are:

  • Colorimetric Test: The release of the Mmt cation results in a vibrant yellow-orange color. The reaction can be considered complete when the resin beads no longer produce this color upon the addition of a fresh deprotection solution.

  • HPLC Analysis: For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC to confirm the complete removal of the Mmt group.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the Mmt protecting group?

The Mmt group's main advantage is its high acid lability, which allows for its selective removal under very mild acidic conditions (e.g., 1-2% TFA in DCM). This orthogonality allows it to be removed without affecting more robust acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), which is critical for complex synthetic strategies such as on-resin side-chain modifications.

Q2: Why is a scavenger used during Mmt deprotection?

During deprotection, the cleaved Mmt group forms a stable and highly reactive Mmt carbocation. This cation can lead to side reactions, such as re-attachment to the deprotected functional group or alkylation of sensitive amino acid residues like tryptophan and cysteine. Scavengers, such as triisopropylsilane (TIS), are added to "trap" these carbocations and prevent these unwanted side reactions.

Q3: Can I use Mmt and Trt groups in the same synthesis for selective deprotection?

While Mmt is more acid-labile than Trt, their labilities are quite similar. Achieving selective removal of Mmt in the presence of Trt is challenging because the conditions required to remove Mmt may also partially cleave the Trt group. Therefore, this strategy is generally not recommended for achieving high selectivity.

Data Presentation

The following table summarizes the relative acid lability of Mmt and other common trityl-based protecting groups, along with typical deprotection conditions.

Protecting GroupRelative Acid LabilityTypical Deprotection ConditionsNotes
Trityl (Trt) Base90% TFA in DCMStandard trityl group.
4-Methyltrityl (Mtt) Higher than Trt15% TFA in DCMMore acid-labile than Trt.
Monomethoxytrityl (Mmt) Higher than Mtt1-2% TFA in DCM with 5% TISHighly acid-labile, useful for orthogonal strategies.
4,4'-Dimethoxytrityl (DMT) Higher than MmtMildly acidic conditionsMore acid-labile than Mmt.
4,4',4"-Trimethoxytrityl (TMT) HighestVery mild acidic conditionsThe most acid-labile in this series.

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: On-Resin Selective Mmt Deprotection

This protocol describes a general procedure for the selective removal of the Mmt group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Gently agitate the mixture for 2 minutes.

    • Drain the deprotection solution.

  • Repetition: Repeat the deprotection step (step 3) multiple times (typically 5-10 times) until the colorimetric test is negative.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Monitoring (Optional): After each deprotection cycle, take a small sample of resin beads, wash them with DCM, and add a drop of the deprotection solution. The absence of a yellow/orange color indicates complete deprotection.

Protocol 2: HPLC Analysis of Crude Peptide for Branching

This protocol outlines a general method for analyzing the crude peptide product to detect impurities such as branched peptides resulting from premature Mmt deprotection.

  • Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA with scavengers). Precipitate the peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient from low %B to high %B over a suitable time frame (e.g., 5% to 65% B over 30 minutes) to separate the peptide components. The exact gradient will depend on the peptide's properties.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Data Analysis: Analyze the resulting chromatogram. The presence of multiple peaks, especially those with a higher mass-to-charge ratio in subsequent mass spectrometry analysis, can indicate the presence of branched or other modified peptides.

Visualizations

The following diagrams illustrate key concepts and workflows related to Mmt deprotection.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Strategies Problem Premature Mmt Deprotection Detected (e.g., Branched Peptides in HPLC) Cause1 Repetitive Acid Exposure Problem->Cause1 Cause2 Acidic Coupling Reagents Problem->Cause2 Cause3 Suboptimal Base Choice (e.g., excess DIPEA) Problem->Cause3 Cause4 Prolonged Reaction Times Problem->Cause4 Solution1 Minimize Acid Exposure Time Cause1->Solution1 Optimize Protocol Solution2 Use Non-Acidic Coupling (e.g., add HOBt/Oxyma) Cause2->Solution2 Change Reagents Solution3 Optimize Base (e.g., use 2,4,6-Collidine) Cause3->Solution3 Change Base Solution4 Reduce Coupling Times Cause4->Solution4 Optimize Protocol

Caption: Troubleshooting workflow for premature Mmt deprotection.

G cluster_lability Relative Acid Lability of Protecting Groups cluster_groups Less_Labile Less Acid Labile More_Labile More Acid Labile Boc Boc / tBu Trt Trt Boc->Trt Mtt Mtt Trt->Mtt Mmt Mmt Mtt->Mmt

Caption: Relative acid lability of common protecting groups.

References

choosing the right coupling reagent for Fmoc-his(mmt)-oh

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-His(Mmt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenge in coupling this compound is the susceptibility of the histidine residue to racemization. The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers. This loss of stereochemical integrity can significantly impact the biological activity of the final peptide.

Other potential issues include incomplete coupling due to the steric bulk of the Mmt protecting group and the histidine side chain, and potential side reactions related to the imidazole ring.

Q2: Which coupling reagents are recommended for this compound to minimize racemization?

The choice of coupling reagent is critical to suppress racemization. While standard reagents can be used, certain combinations are highly recommended for sensitive couplings involving histidine.

  • Carbodiimides with additives: Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure is a highly effective choice for minimizing racemization. The acidic nature of the carbodiimide activation environment helps to suppress the basicity of the imidazole nitrogen.

  • Phosphonium Salt Reagents: 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is reported to be a reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH, a close analog of this compound, due to its remarkable resistance to racemization.[1]

  • Uronium/Aminium Salt Reagents: While powerful coupling reagents, uronium/aminium salts like HBTU, HATU, and HCTU should be used with caution. Pre-activation times should be kept to a minimum, as prolonged exposure to the basic activation conditions can increase racemization.[2] For these reagents, the addition of an additive like HOBt or HOAt is crucial. COMU, a third-generation uronium reagent, has also shown excellent performance with reduced racemization potential.[3]

Q3: Can I use standard coupling reagents like HBTU or HATU?

Yes, HBTU and HATU are highly efficient coupling reagents and can be used for this compound. However, to minimize racemization, it is crucial to:

  • Avoid prolonged pre-activation: The activated this compound is highly susceptible to racemization in the presence of base.

  • Use an additive: The addition of HOBt or HOAt is essential to suppress racemization.

  • Control the amount of base: Use the minimum amount of a tertiary amine base (e.g., DIPEA or NMM) required for the reaction to proceed.

Q4: What is the role of the Mmt protecting group?

The 4-methoxytrityl (Mmt) group protects the τ-nitrogen of the imidazole side chain. It is highly acid-labile and can be selectively removed on-resin using very mild acidic conditions (e.g., 1-2% TFA in DCM), leaving other acid-labile protecting groups like Boc and tBu intact. This orthogonality is particularly useful for the synthesis of branched or cyclic peptides where the histidine side chain is a point of modification. However, the Mmt group does not protect the π-nitrogen, which is the primary cause of racemization during coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High levels of D-histidine isomer detected in the final peptide Racemization during coupling: The chosen coupling reagent and conditions are not optimal for suppressing racemization. Prolonged pre-activation time with uronium/aminium salt reagents. Excess base in the coupling reaction.Optimize coupling strategy: Switch to a low-racemization coupling reagent combination such as DIC/Oxyma or DEPBT. Minimize pre-activation: If using HBTU, HATU, or COMU, add the activated amino acid solution to the resin immediately after a very short pre-activation time (1-2 minutes). Reduce base concentration: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, and use the minimum amount necessary.
Incomplete or low-efficiency coupling Steric hindrance: The bulky Mmt group and the histidine side chain can hinder the coupling reaction. Peptide aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites. Inefficient activation: The coupling reagent may not be sufficiently reactive.Use a more powerful coupling reagent: Switch to a highly efficient reagent like HATU or COMU. Double couple: Perform a second coupling step with fresh reagents. Change solvent: Use N-methylpyrrolidone (NMP) instead of or in a mixture with DMF to disrupt aggregation. Microwave irradiation: Employ microwave-assisted SPPS to enhance coupling efficiency.
Unexpected side products Guanidinylation of the N-terminus: Can occur when using excess uronium/aminium salt reagents (e.g., HBTU, HATU). Side reactions involving the imidazole ring: The unprotected π-nitrogen can potentially participate in side reactions.Avoid excess coupling reagent: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent. Ensure complete Fmoc deprotection and washing: Thoroughly wash the resin after Fmoc deprotection to remove any residual piperidine.

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in the literature, data for the structurally similar and equally racemization-prone Fmoc-His(Trt)-OH provides valuable insights into the performance of different coupling reagents.

Protected Histidine DerivativeCoupling Reagent/Method% D-His Formation (Racemization)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%[2]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%[2]
Fmoc-His(Trt)-OHDIC/Oxyma~1.0%
Fmoc-His(Trt)-OHTBEC/Oxyma in NBP/EtOAc0.43%

Note: The level of racemization can be sequence-dependent and influenced by reaction conditions such as temperature and reaction time.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for minimizing racemization during the coupling of this compound.

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Add the activation solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF.

Protocol 2: Coupling using HATU/DIPEA

This protocol utilizes a highly efficient uronium salt reagent. Strict adherence to minimal pre-activation time is crucial to limit racemization.

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Activation and Coupling: Add DIPEA (6 eq.) to the solution and immediately add the mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Monitoring and Washing: Monitor the reaction completion and wash the resin as described in Protocol 1.

Protocol 3: Coupling using DEPBT

This protocol is recommended for its reported low racemization levels with histidine derivatives.

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 eq.), DEPBT (2 eq.), and DIPEA (4 eq.) in DMF.

  • Coupling: Add the coupling solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion and wash the resin as described in Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling resin Resin-bound Peptide swell Swell in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Prepare Activation Solution wash1->activate Proceed to Coupling couple Add to Resin activate->couple react React (1-2 hours) couple->react monitor Monitor Completion (e.g., Kaiser Test) react->monitor wash2 Wash with DMF monitor->wash2

Caption: General experimental workflow for coupling this compound.

troubleshooting_racemization start High Racemization Detected q1 Coupling Reagent? start->q1 sol1 Switch to DIC/Oxyma or DEPBT q1->sol1 Standard Uronium Salt q2 Pre-activation Time? q1->q2 Optimized Reagent end Reduced Racemization sol1->end sol2 Minimize to <2 min for HATU/HBTU/COMU q2->sol2 > 2 min q3 Base Concentration? q2->q3 < 2 min sol2->end sol3 Use weaker base (NMM) and minimum amount q3->sol3 Excess DIPEA q3->end Optimized sol3->end

Caption: Troubleshooting logic for high racemization of this compound.

References

Technical Support Center: Fmoc-His(Mmt)-OH Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful cleavage of the Mmt protecting group from Fmoc-His(Mmt)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Mmt group on this compound?

The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group for the imidazole side chain of histidine.[1][2] Its principal advantage is its orthogonality with the base-labile Fmoc group and the more robust acid-labile protecting groups like tert-butyl (tBu). This allows for the selective deprotection of the histidine side chain on-resin, enabling site-specific modifications such as the synthesis of branched or cyclic peptides.[1][3]

Q2: Under what conditions is the Mmt group typically cleaved?

The Mmt group is cleaved under very mild acidic conditions. A solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for its selective removal.[3] This allows the Mmt group to be removed without cleaving other acid-labile protecting groups.

Q3: Why are scavengers necessary during Mmt cleavage?

During acid-mediated cleavage, the Mmt group is released as a stable Mmt cation. This cation is a reactive electrophile that can re-attach to the deprotected histidine or other nucleophilic residues in the peptide, such as tryptophan or tyrosine. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations, preventing side reactions and ensuring a higher purity of the final peptide.

Q4: What are the signs of incomplete or problematic Mmt cleavage?

Several indicators may suggest issues with the Mmt cleavage step:

  • Incomplete Reaction: Subsequent on-resin modifications to the histidine side chain will have low yields.

  • Side Reactions: HPLC analysis of the crude peptide may show unexpected peaks, and mass spectrometry data can reveal adducts corresponding to the mass of the peptide plus the Mmt group or fragments thereof.

  • Color Change: The release of the Mmt cation often results in a yellow-orange color in the cleavage solution. The persistence of this color after repeated treatments may indicate a large amount of Mmt group being cleaved, while its absence in the initial treatment might suggest premature cleavage in earlier steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature Mmt Cleavage The Mmt group is sensitive to mildly acidic conditions that may be present during coupling steps, especially with certain coupling reagents or prolonged reaction times.Optimize coupling conditions by using bases like Diisopropylethylamine (DIPEA) judiciously. Consider using onium salt activators like HBTU or HATU with an appropriate base to maintain a non-acidic environment.
Incomplete Mmt Cleavage Insufficient acid concentration, inadequate reaction time, or poor swelling of the resin can lead to incomplete cleavage.Increase the number of cleavage treatments (e.g., 5-10 short treatments of 2 minutes each) rather than prolonging a single treatment. Ensure the resin is well-swollen in DCM before starting the cleavage. A slightly higher concentration of TFA (up to 5%) can be tested, but this increases the risk of cleaving other acid-labile groups.
Side Product Formation (Mmt Adducts) Inefficient scavenging of the Mmt cation.Increase the concentration of the scavenger (e.g., up to 5% TIS). Ensure the scavenger is fresh and of high quality. Consider using a combination of scavengers.
Oxidation of Sensitive Residues Although less common with mild Mmt cleavage conditions, other sensitive residues like Cysteine or Tryptophan in the peptide can be susceptible to oxidation.While not standard for selective Mmt cleavage, if oxidation is suspected, a small amount of a reducing scavenger like 1,2-ethanedithiol (EDT) could be included, but its necessity should be evaluated on a case-by-case basis as it can add complexity to the purification.

Data Presentation: Scavenger Cocktails for Mmt Cleavage

The selection of a scavenger is critical for successful Mmt cleavage. Below is a summary of commonly used scavengers and their recommended concentrations for selective Mmt deprotection.

Scavenger Recommended Concentration Application Notes
Triisopropylsilane (TIS) 2-5% (v/v)The most common and effective scavenger for Mmt and other trityl-based protecting groups. It is a non-odorous and efficient cation trap.
Triethylsilane (TES) 2-5% (v/v)An effective alternative to TIS.
1,2-Ethanedithiol (EDT) 1-2.5% (v/v)A reducing scavenger that can prevent oxidation of sensitive residues like Cysteine and Methionine. It has a strong odor and is typically used in final cleavage cocktails but can be considered for Mmt cleavage if oxidative side reactions are a concern.
Thioanisole 1-5% (v/v)Can assist in protecting Tryptophan residues from alkylation. It also has a strong odor.

Experimental Protocols

Protocol 1: Selective On-Resin Cleavage of Mmt from this compound

This protocol is designed for the selective removal of the Mmt group from the histidine side chain while the peptide remains attached to the resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Gently agitate the mixture for 2 minutes. A yellow-orange color may be observed as the Mmt cation is released.

    • Drain the deprotection solution.

  • Repetitive Treatments: Repeat the deprotection step (Step 3) 5 to 10 times to ensure complete removal of the Mmt group. The yellow-orange color should fade in the later treatments.

  • Washing:

    • Wash the resin thoroughly with DCM (3-5 times).

    • Wash the resin with a solution of 5% DIPEA in DMF to neutralize any residual acid.

    • Wash the resin with DMF (3-5 times) to prepare for the subsequent coupling step or on-resin modification.

Protocol 2: HPLC Analysis of Mmt Cleavage Efficiency

To quantify the efficiency of the Mmt cleavage, a small sample of the resin can be cleaved, and the resulting peptide analyzed by reverse-phase HPLC.

  • Sample Preparation: Take a small amount of dried peptide-resin (approx. 5-10 mg) before and after the Mmt cleavage protocol.

  • Final Cleavage: Treat each resin sample with a final cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours to cleave the peptide from the resin and remove all other side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Sample Dissolution: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).

  • HPLC Analysis: Analyze the samples by RP-HPLC. Compare the chromatograms of the peptide before and after Mmt cleavage. The disappearance of the peak corresponding to the Mmt-protected peptide and the appearance of a new peak for the deprotected peptide will indicate the efficiency of the cleavage.

Mandatory Visualizations

Mmt_Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis start Start with Peptide-Resin (His side chain Mmt-protected) swell Swell Resin in DCM start->swell deprotection Treat with 1-2% TFA, 5% TIS in DCM (Repeat 5-10x) swell->deprotection Cleavage wash_dcm Wash with DCM deprotection->wash_dcm neutralize Neutralize with DIPEA in DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf next_step Proceed to next step (e.g., on-resin modification) wash_dmf->next_step

Caption: On-resin Mmt cleavage experimental workflow.

Scavenger_Mechanism cluster_process Role of Scavengers in Mmt Cleavage Mmt_His His(Mmt)-Peptide-Resin Mmt_cation Mmt+ Cation (Reactive) Mmt_His->Mmt_cation Cleavage Deprotected_His His-Peptide-Resin (Desired Product) Mmt_His->Deprotected_His Cleavage TFA TFA (Acid) Scavenger Scavenger (e.g., TIS) Mmt_cation->Scavenger Trapping Nucleophilic_AA Nucleophilic Residue (e.g., Trp) Mmt_cation->Nucleophilic_AA Side Reaction Trapped_Mmt Scavenged Mmt+ (Inactive) Scavenger->Trapped_Mmt Side_Product Side Product (e.g., Mmt-Trp Adduct) Nucleophilic_AA->Side_Product

Caption: Logical diagram of scavenger action during Mmt cleavage.

References

Technical Support Center: Minimizing D-Isomer Formation with Fmoc-His(Mmt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize D-isomer formation during solid-phase peptide synthesis (SPPS) when using Fmoc-His(Mmt)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to racemization?

This compound, like other protected amino acids, is prone to racemization during the activation of its carboxyl group for coupling. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. This cyclic intermediate has an acidic proton at the alpha-carbon. In the presence of a base, this proton can be easily removed, leading to a planar, achiral intermediate. Subsequent reaction with the amine can result in the formation of both L- and D-isomers.[1] The imidazole side chain of histidine can unfortunately promote this process.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?

The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone. This process is initiated by the activation of the carboxyl group, followed by an intramolecular cyclization. The resulting oxazolone has an acidic proton at the C4 position (the original α-carbon of the amino acid). A base present in the reaction mixture can abstract this proton, leading to a planar, achiral oxazolone ring.[1] This allows for non-stereospecific reprotonation or reaction with the incoming amine, generating the undesired D-isomer.

Q3: How does the side-chain protecting group on histidine influence racemization?

The position of the protecting group on the imidazole ring of histidine is a critical factor in controlling racemization. The monomethoxytrityl (Mmt) group in this compound, similar to the more common Trityl (Trt) group, is located on the τ-nitrogen of the imidazole ring. This position offers limited protection against racemization. In contrast, protecting groups on the π-nitrogen, such as methoxybenzyloxymethyl (MBom) or t-butoxymethyl (Bum), are highly effective at suppressing racemization because they sterically and/or electronically hinder the imidazole ring from participating in the abstraction of the alpha-proton.[2][3]

Q4: Which coupling reagents are recommended to minimize D-isomer formation with this compound?

For sensitive amino acids like histidine, aminium-based coupling reagents are highly recommended over carbodiimides (e.g., DIC, DCC) alone. Reagents such as HBTU, HATU, and HCTU, when used with additives like HOBt or Oxyma, can significantly suppress racemization.[1] Another reagent, DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one), is also known for its ability to reduce racemization when coupling Fmoc-His(Trt)-OH, a close analog of this compound.

Q5: How do additives like HOBt and Oxyma help prevent racemization?

Additives such as HOBt (Hydroxybenzotriazole) and Oxyma (Ethyl cyanohydroxyiminoacetate) act as racemization suppressants. They react with the activated amino acid to form an active ester that is more stable and less prone to forming the oxazolone intermediate compared to the intermediate formed with the coupling reagent alone. This stable active ester then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond with minimal loss of chiral purity.

Troubleshooting Guide

Issue: High levels of D-His isomer detected in the final peptide.

This indicates significant racemization of the this compound residue during its incorporation. Below are potential causes and recommended solutions.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch from carbodiimides (e.g., DIC) alone to aminium-based reagents like HATU or HBTU in combination with Oxyma or HOBt. These combinations form active esters that are less susceptible to racemization.
Excessive Base Use the minimum necessary amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or consider switching to a weaker base such as N-methylmorpholine (NMM) or a hindered base like collidine.
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, the activation should be performed in the presence of the resin-bound amine to ensure the activated amino acid reacts quickly.
High Reaction Temperature Perform the coupling reaction at a lower temperature, for example, at 0°C, especially during the activation step. Lower temperatures decrease the rate of the racemization side reaction more significantly than the desired coupling reaction.
Choice of Histidine Derivative For sequences that are particularly prone to racemization, consider using an alternative Fmoc-His derivative with a π-nitrogen protecting group, such as Fmoc-His(MBom)-OH or Fmoc-His(Boc)-OH, which are known to be more resistant to racemization.

Quantitative Data Summary

The choice of coupling reagent and the side-chain protecting group on histidine can have a significant impact on the level of D-isomer formation.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH

Coupling Reagent% D-Isomer Formed
DIC/Oxyma1.8%

Data from a study coupling Fmoc-L-His(Trt)-OH with L-Leu-OtBu.

Table 2: Comparison of D-Isomer Formation with Different Histidine Side-Chain Protection

Fmoc-His DerivativeCoupling Conditions% D-Isomer Formed
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA7.8%
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA0.3%
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%
Fmoc-His(MBom)-OHMicrowave at 80°C0.8%

Data from model studies comparing Nτ-Trt and Nπ-MBom protection.

Table 3: D-Isomer Formation in Liraglutide Synthesis

Fmoc-His DerivativeCoupling Conditions% D-Isomer Formed
Fmoc-His(Trt)-OH10 min at 50°C6.8%
Fmoc-His(Boc)-OH10 min at 50°C0.18%
Fmoc-His(Trt)-OH2 min at 90°C>16%
Fmoc-His(Boc)-OH2 min at 90°C0.81%

Data from the synthesis of Liraglutide, which has an N-terminal histidine.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound to Minimize Racemization

  • Resin Swelling: Swell the resin-bound peptide in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Activation: Allow the activation mixture to react for 1-2 minutes at room temperature.

  • Coupling: Immediately add the activation solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

Protocol 2: Chiral Amino Acid Analysis for Quantifying Racemization

This protocol provides a general workflow for determining the enantiomeric purity of the synthesized peptide.

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours. To account for any racemization that may occur during hydrolysis, deuterated acid (e.g., 6N DCl in D₂O) can be used.

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral reagent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), to form diastereomers.

  • Chromatographic Separation: Separate the resulting diastereomers using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the L- and D-isomers by integrating the peak areas from the chromatogram. The percentage of the D-isomer can then be calculated.

Visualizations

Racemization_Mechanism L_AA Fmoc-L-His(Mmt)-OH Activated_Ester Activated Ester (with Coupling Reagent) L_AA->Activated_Ester + Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone - H+ L_Peptide Fmoc-L-His(Mmt)-Peptide (Desired Product) Activated_Ester->L_Peptide + Peptide-NH2 Oxazolone->Activated_Ester + H+ D_AA Fmoc-D-His(Mmt)-Peptide Oxazolone->D_AA + Peptide-NH2 Troubleshooting_Workflow Start High D-Isomer Detected Check_Reagents Review Coupling Reagents Start->Check_Reagents Check_Base Evaluate Base and Stoichiometry Check_Reagents->Check_Base Using Aminium Reagent Switch_Reagent Switch to HATU/HBTU + Oxyma/HOBt Check_Reagents->Switch_Reagent Using Carbodiimide alone Check_Conditions Assess Reaction Conditions Check_Base->Check_Conditions Optimized Base Reduce_Base Use Weaker Base (NMM) Minimize Equivalents Check_Base->Reduce_Base Excess DIPEA Modify_Conditions Lower Temperature (0°C) Minimize Pre-activation Check_Conditions->Modify_Conditions Standard Temp / Long Pre-activation Consider_Alternative Use Fmoc-His(Boc)-OH or Fmoc-His(π-MBom)-OH Check_Conditions->Consider_Alternative Optimized Conditions Still Fail Switch_Reagent->Check_Base Reduce_Base->Check_Conditions End D-Isomer Minimized Modify_Conditions->End Consider_Alternative->End

References

Fmoc-his(mmt)-oh stability issues during prolonged synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering stability issues with Fmoc-His(Mmt)-OH during prolonged solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Mmt group in this compound?

The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group for the imidazole side chain of histidine.[1] Its main purpose is to prevent side reactions at the imidazole nitrogen and to minimize racemization of the histidine residue during peptide synthesis.[2][3][4] The Mmt group is considered orthogonal to the Fmoc and tert-butyl (tBu) protecting groups commonly used in SPPS, allowing for its selective removal under very mild acidic conditions.[5]

Q2: What are the common signs of premature Mmt group deprotection during SPPS?

Premature loss of the Mmt group can lead to several observable issues during and after peptide synthesis:

  • Peptide Branching: The exposed imidazole nitrogen of histidine can react with activated amino acids in subsequent coupling steps, resulting in the formation of branched peptides.

  • Difficult Purification: The final crude peptide product will be a heterogeneous mixture of the desired peptide and various branched byproducts, complicating purification by HPLC.

  • Mass Spectrometry Discrepancies: The mass spectrum of the crude product will show unexpected peaks corresponding to the mass of the target peptide plus the mass of one or more amino acids, confirming the presence of branched structures.

  • Color Changes: The release of the Mmt cation into the reaction solution can sometimes produce a yellow or orange color, indicating premature cleavage.

Q3: What are the primary causes of Mmt group instability during prolonged synthesis?

The Mmt group is sensitive to acidic conditions, and its premature cleavage is often a result of:

  • Repetitive Acidic Conditions: Even weak acids can cause cumulative cleavage of the Mmt group over the numerous cycles of a long peptide synthesis.

  • Acidic Microenvironment: Certain coupling reagents or additives can create a mildly acidic environment on the resin, leading to Mmt group loss.

  • Prolonged Reaction Times: Extended exposure to reagents during coupling or washing steps increases the likelihood of premature deprotection.

  • Choice of Reagents: The choice of base and coupling agent can influence the stability of the Mmt group. For instance, some coupling reagents may require specific bases to maintain a non-acidic environment.

Q4: How can I minimize the loss of the Mmt group during my synthesis?

To enhance the stability of the Mmt group, consider the following strategies:

  • Optimize Coupling Conditions: Use a non-nucleophilic, sterically hindered base such as 2,4,6-collidine as an alternative to diisopropylethylamine (DIPEA) to minimize the acidity of the microenvironment.

  • Reduce Reaction Times: Minimize the duration of coupling and washing steps where acidic conditions might be present.

  • Monitor for Mmt Cation: Observe the color of the reaction solution. A persistent yellow or orange color may indicate significant Mmt group loss.

  • Consider Alternative Protecting Groups: For particularly long or challenging sequences, consider using a more robust histidine protecting group such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, which offer greater stability towards acid.

Q5: When is it appropriate to use this compound despite its lability?

This compound is particularly useful for the synthesis of complex peptides that require on-resin side-chain modifications. Its high acid lability allows for selective deprotection of the histidine side chain under very mild acidic conditions, leaving other acid-labile protecting groups intact. This enables subsequent modifications such as:

  • On-resin cyclization

  • Synthesis of branched peptides from the histidine side chain

  • Site-specific labeling with fluorophores or other molecules

Quantitative Data on Protecting Group Stability

The selection of a histidine protecting group involves a trade-off between its ability to suppress racemization, its stability during synthesis, and the ease of its removal. The following table summarizes the relative acid lability of common trityl-based protecting groups.

Protecting GroupChemical NameRelative Acid LabilityTypical Cleavage Conditions
Mmt MonomethoxytritylHighest0.5-1.0% TFA in DCM
Mtt 4-MethyltritylIntermediate1% TFA in DCM
Trt TritylLowest>50% TFA in DCM

Experimental Protocols

On-Resin Mmt Group Stability Test (Cleavage Assay)

This protocol allows for a quick assessment of Mmt group stability under your specific synthesis conditions.

  • Resin Preparation: Swell a small sample of the peptide-resin (containing the His(Mmt) residue) in dichloromethane (DCM) for 30 minutes in a fritted syringe.

  • Test Solution: Prepare a solution that mimics the acidic conditions of concern in your synthesis (e.g., a specific coupling cocktail or a dilute solution of TFA).

  • Treatment: Add the test solution to the resin and agitate for a predetermined time (e.g., 10-30 minutes).

  • Observation: Observe the color of the solution. A yellow or orange color indicates the release of the Mmt cation and thus, Mmt group cleavage.

  • Confirmation (Optional): For a more quantitative assessment, cleave a small portion of the treated resin and analyze the peptide by HPLC to check for the presence of the deprotected peptide or any side products.

HPLC Analysis of Crude Peptide for Branching

This protocol is for the analysis of the final crude peptide to identify and quantify any branched byproducts resulting from premature Mmt deprotection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection: Inject 20 µL of the sample.

  • Analysis: Analyze the chromatogram for the presence of unexpected peaks eluting after the main product peak. These may correspond to branched peptides. Collect fractions for mass spectrometry analysis to confirm the identity of these species.

Visual Guides

TroubleshootingWorkflow start Prolonged SPPS with This compound issue Signs of Mmt Instability? (e.g., branching, low purity) start->issue no_issue Continue Synthesis issue->no_issue No investigate Investigate Cause issue->investigate Yes acid_exposure Repetitive Acid Exposure investigate->acid_exposure coupling_reagents Inappropriate Coupling Reagents/Base investigate->coupling_reagents prolonged_time Prolonged Reaction Times investigate->prolonged_time optimize Optimize Protocol acid_exposure->optimize coupling_reagents->optimize prolonged_time->optimize change_base Use 2,4,6-Collidine optimize->change_base reduce_time Minimize Reaction Times optimize->reduce_time alt_protecting_group Consider Alternative Protecting Group (e.g., Boc, MBom) optimize->alt_protecting_group re_evaluate Re-evaluate Synthesis change_base->re_evaluate reduce_time->re_evaluate alt_protecting_group->re_evaluate re_evaluate->investigate Issue Persists success Successful Synthesis re_evaluate->success Issue Resolved

Caption: Troubleshooting workflow for this compound stability issues.

MmtCleavage cluster_0 Fmoc-His(Mmt)-Peptide-Resin cluster_1 Acidic Conditions cluster_2 Premature Deprotection His_Mmt His(Mmt) His_deprotected His (deprotected) His_Mmt->His_deprotected Cleavage Mmt_cation Mmt+ Cation His_Mmt->Mmt_cation Release Acid H+

References

Mmt Deprotection Excellence Center: Your Guide to Flawless Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mmt Deprotection Excellence Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete cleavage of the monomethoxytrityl (Mmt) protecting group in solid-phase peptide synthesis (SPPS). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized protocols, and quantitative data to ensure the successful deprotection of your peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Mmt cleavage in a direct question-and-answer format.

Q1: What are the typical signs of incomplete Mmt cleavage?

A1: Incomplete Mmt deprotection can manifest in several ways:

  • Analytical Confirmation: The most definitive sign is the presence of a significant peak corresponding to the Mmt-protected peptide in the HPLC analysis of the cleaved crude product. Mass spectrometry will also show a mass addition corresponding to the Mmt group (272.37 Da).[1]

  • Persistent Color Test: During on-resin monitoring, if fresh deprotection solution continues to turn yellow or orange after multiple treatments, it indicates the ongoing release of the Mmt cation and thus, incomplete cleavage.[1]

  • Unexpected Side Products: In subsequent on-resin modification steps, failure to deprotect the Mmt group will lead to a lack of reaction at the intended site, resulting in complex mixtures and difficult purification.

Q2: My Mmt cleavage is incomplete. What are the most common causes and how do I fix them?

A2: Several factors can lead to incomplete cleavage. The most common causes and their solutions are outlined below. For a systematic approach to diagnosis, refer to the troubleshooting workflow in Figure 2.

  • Insufficient Reaction Time or Treatments: The Mmt group, while acid-labile, may require multiple, short treatments for complete removal. A single, prolonged exposure can be less effective than repeated treatments.

    • Solution: Increase the number of deprotection cycles. Instead of one 20-minute treatment, try 4-5 treatments of 2-10 minutes each.[1][2] Monitor the reaction after each cycle using the colorimetric test.[1]

  • Low TFA Concentration: The concentration of trifluoroacetic acid (TFA) might be too low to efficiently cleave the Mmt group from your specific peptide sequence.

    • Solution: While the standard is 1-2% TFA in Dichloromethane (DCM), you can cautiously increase the concentration. However, be mindful that higher TFA concentrations can risk premature cleavage of the peptide from highly acid-labile resins (e.g., 2-chlorotrityl resin) or loss of other acid-sensitive protecting groups.

  • Inadequate Resin Swelling: If the resin is not properly swollen, the deprotection reagents cannot efficiently access all the Mmt-protected sites within the resin beads.

    • Solution: Ensure the peptide-resin is fully swollen in an appropriate solvent like DCM for at least 15-30 minutes before initiating the deprotection steps.

  • Insufficient Scavenging: The Mmt cation released during cleavage is a reactive electrophile that can re-attach to the deprotected functional group or cause side reactions with sensitive residues like Tryptophan (Trp) or Cysteine (Cys). This re-attachment is an equilibrium process that can lead to apparently incomplete cleavage.

    • Solution: Always include a scavenger in your deprotection cocktail to trap the Mmt cation. Triisopropylsilane (TIS) is highly effective and commonly used at a concentration of 2-5%.

Quantitative Data on Mmt Cleavage Optimization

The efficiency of Mmt cleavage is highly dependent on the reaction conditions. The following table summarizes quantitative data from a study optimizing the on-resin removal of Mmt from cysteine residues using a cocktail of 2% TFA and 5% TIS in DCM.

Treatment Protocol (2% TFA, 5% TIS in DCM)Number of TreatmentsTotal Reaction Time (minutes)Percentage of Mmt Deprotection (%)
2 minutes102083.2%
5 minutes42085.9%
10 minutes22082.3%
10 minutes 5 50 94.1%
20 minutes12081.3%
Data adapted from experiments on the oxytocin peptide sequence containing two Cys(Mmt) residues.

As the data indicates, repeated treatments with a moderate reaction time (5 cycles of 10 minutes) yielded the highest deprotection efficiency.

Detailed Experimental Protocols

Adherence to a well-defined protocol is critical for reproducible and complete Mmt cleavage.

Protocol 1: Standard On-Resin Mmt Deprotection

This protocol is suitable for the selective removal of the Mmt group from Lysine, Ornithine, or Cysteine side chains during Fmoc-based SPPS.

  • Resin Swelling: Swell the Mmt-protected peptide-resin in DCM (approx. 10 mL per gram of resin) in a suitable reaction vessel for 15-30 minutes. Drain the solvent.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution consisting of 1-2% TFA (v/v) and 5% TIS (v/v) in DCM .

  • Deprotection Reaction:

    • Add the deprotection cocktail to the swollen resin.

    • Agitate the mixture gently for 2-10 minutes at room temperature. A yellow-orange color in the solution indicates the release of the Mmt cation.

    • Drain the deprotection solution.

  • Repetition and Monitoring: Repeat Step 3 for a total of 4-5 cycles. To monitor completion, take a few resin beads after a wash, add a fresh drop of the deprotection cocktail, and check for the absence of color development.

  • Washing: After the final deprotection step, wash the resin thoroughly with DCM (3-5 times) to remove all residual reagents and the scavenged Mmt group. Follow with DMF washes (3-5 times) to prepare for the next synthetic step.

  • Confirmation (Optional): Before proceeding, a small sample of the resin can be subjected to a full cleavage and analyzed by HPLC and Mass Spectrometry to confirm the complete removal of the Mmt group.

Protocol 2: Milder Conditions for Highly Sensitive Peptides

For peptides attached to extremely acid-labile linkers, even 1% TFA may cause premature cleavage. In these cases, milder acidic reagents can be employed.

  • Resin Swelling: Swell the peptide-resin in DCM as described in Protocol 1.

  • Deprotection Cocktail Preparation: Prepare one of the following milder deprotection solutions:

    • Option A: 0.6 M Hydroxybenzotriazole (HOBt) in DCM/Trifluoroethanol (TFE) (1:1 v/v)

    • Option B: Acetic acid/TFE/DCM (1:2:7 v/v/v)

  • Deprotection Reaction: Add the chosen cocktail to the resin and agitate for 30-60 minutes at room temperature. The reaction may need to be repeated.

  • Washing: Wash the resin extensively with DCM (3-5 times), followed by DMF (3-5 times).

Visual Guides: Workflows and Mechanisms

Visualizing the processes and logic involved in Mmt cleavage can significantly aid in understanding and troubleshooting.

Mmt_Cleavage_Mechanism cluster_reactants Reactants cluster_products Products Peptide_Mmt Peptide-R-NH-Mmt Mmt_cation Mmt+ Cation (Reactive) Peptide_Mmt->Mmt_cation  Acid Cleavage TFA H+ (from TFA) Peptide_NH2 Peptide-R-NH2 (Deprotected) Mmt_cation->Peptide_NH2 Re-attachment (Side Reaction) Trapped_Mmt Mmt-TIS (Trapped/Inert) Mmt_cation->Trapped_Mmt Trapping Scavenger TIS (Scavenger)

Figure 1. Mechanism of acid-catalyzed Mmt cleavage and scavenger action.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions start Incomplete Mmt Cleavage Detected (via HPLC or Color Test) check_time Were multiple (4-5) deprotection treatments used? start->check_time check_tfa Is TFA concentration adequate (1-2%)? check_time->check_tfa Yes sol_time Increase number of treatments (e.g., 5 x 10 min) check_time->sol_time No check_swelling Was resin fully swollen in DCM before cleavage? check_tfa->check_swelling Yes sol_tfa Cautiously increase TFA conc. or use milder, longer-acting acid check_tfa->sol_tfa No check_scavenger Was a scavenger (e.g., 5% TIS) included in the cocktail? check_swelling->check_scavenger Yes sol_swelling Ensure >20 min pre-swelling in DCM check_swelling->sol_swelling No sol_scavenger Always add 5% TIS to trap Mmt+ cation check_scavenger->sol_scavenger No end_node Re-run Cleavage & Analyze check_scavenger->end_node Yes sol_time->end_node sol_tfa->end_node sol_swelling->end_node sol_scavenger->end_node

Figure 2. A systematic workflow for troubleshooting incomplete Mmt cleavage.

References

Technical Support Center: Managing Mmt-Protected Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Monomethoxytrityl (Mmt)-protected histidine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mmt-protected histidine and why is it used in peptide synthesis?

A1: Fmoc-His(Mmt)-OH is a derivative of the amino acid histidine used in solid-phase peptide synthesis (SPPS). The Mmt (Monomethoxytrityl) group is a bulky protecting group attached to the imidazole side chain of histidine.[1][2] Its primary purpose is to prevent side reactions at the imidazole nitrogen and to reduce the risk of racemization (the unwanted conversion of the L-amino acid to its D-isomer) during the coupling step.[3][4][5] The Mmt group is highly acid-labile, which allows for its selective removal on-resin under mild acidic conditions that do not affect other protecting groups like tert-Butyl (tBu) or the peptide's linkage to the resin. This makes it particularly useful for strategies involving on-resin side-chain modifications, such as peptide cyclization.

Q2: What are the primary challenges associated with using this compound?

A2: The main challenges stem from the bulky nature of the Mmt group and its acid sensitivity:

  • Steric Hindrance: The size of the Mmt group can impede the coupling reaction, leading to slower reaction rates and incomplete incorporation of the histidine residue. This is especially true when coupling to another sterically hindered amino acid.

  • Racemization: While the Mmt group helps reduce racemization compared to unprotected histidine, it does not eliminate the risk entirely. The imidazole ring itself can still catalyze epimerization during activation.

  • Premature Deprotection: The high acid sensitivity of the Mmt group means it can be partially cleaved by repeated N-terminal Fmoc deprotection steps if the piperidine solution contains acidic impurities, or during the cleavage of other very acid-labile protecting groups.

  • Aggregation: Peptides containing histidine can be prone to aggregation, and while not directly caused by the Mmt group, the challenges of coupling a bulky residue can be exacerbated in aggregating sequences.

Q3: How do I choose the best coupling reagent for a sterically hindered residue like Mmt-histidine?

A3: For sterically hindered couplings, standard carbodiimide reagents like DIC may be inefficient. More potent activating reagents are recommended. Aminium/uronium salts such as HATU, HCTU, and HBTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective. HATU and its analogues are often considered the most efficient due to the formation of highly reactive OAt esters. The choice can also depend on the specific sequence and the subsequent amino acid being coupled.

Q4: My coupling reaction with this compound is incomplete. What are the first steps to troubleshoot this?

A4: An incomplete coupling is a common issue due to steric hindrance.

  • Perform a Double Coupling: The most straightforward solution is to repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.

  • Increase Reaction Time: Extend the coupling time from the standard 30-45 minutes to several hours.

  • Switch to a More Potent Coupling Reagent: If you are using a weaker reagent like HBTU, switching to HATU or COMU may improve efficiency.

  • Increase Temperature: Gently warming the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier, but this should be done cautiously as it can also increase the risk of racemization.

Q5: How can I minimize racemization when coupling Mmt-histidine?

A5: Racemization is a significant concern with histidine. To minimize it:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling mixture is crucial for suppressing racemization. Many modern coupling reagents like HATU and HCTU already contain an HOAt or HOBt moiety.

  • Limit Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. Prepare the activation mixture and add it to the resin-bound peptide immediately.

  • Avoid Excess Base: Use the recommended equivalents of a tertiary amine base like DIPEA. Excess base can promote racemization.

  • Use Low-Racemization Protocols: For particularly sensitive sequences, coupling reagents like DEPBT have been shown to be effective in minimizing racemization.

Q6: What are the optimal conditions for selective on-resin deprotection of the Mmt group?

A6: The Mmt group is prized for its selective removability using very mild acid.

  • Standard Conditions: A solution of 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is typically used.

  • Use of Scavengers: It is critical to include a scavenger, such as 1-5% Triisopropylsilane (TIS), in the deprotection solution to quench the released Mmt cation and prevent it from reattaching to other nucleophilic residues (like tryptophan).

  • Repeated Treatments: Complete removal may require multiple short treatments (e.g., 2-5 treatments of 2-10 minutes each) rather than one long incubation.

  • Alternative Reagents: For even milder conditions, solutions like 0.6 M HOBt in DCM/TFE (1:1) or acetic acid/trifluoroethanol (TFE)/DCM mixtures can be used.

Q7: How can I confirm that the Mmt group has been completely removed?

A7: Complete removal is essential before subsequent on-resin modifications.

  • Spectrophotometric Monitoring: The release of the Mmt cation (Mmt+) results in a characteristic yellow-orange color. The absorbance of the cleavage solution can be monitored spectrophotometrically at around 460-470 nm to follow the reaction's progress.

  • TFA Bead Test: After washing the resin, take a few beads and add a drop of concentrated TFA. An immediate bright orange color indicates the presence of remaining Mmt groups.

  • Analytical Cleavage: A small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to confirm the mass change corresponding to Mmt removal.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptom: A positive Kaiser or Bromophenol Blue test (blue beads) after the coupling step, indicating unreacted free amines on the resin. Mass spectrometry of the final crude product shows a significant deletion sequence lacking the histidine residue.

Troubleshooting Workflow for Incomplete Coupling

start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) double_couple Perform Double Coupling (Fresh Reagents) start->double_couple retest Retest with Bromophenol Blue double_couple->retest success Coupling Complete Proceed with Synthesis retest->success Negative Test fail Coupling Still Incomplete retest->fail Positive Test optimize Optimize Conditions fail->optimize change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) optimize->change_reagent increase_time_temp Increase Reaction Time and/or Temperature optimize->increase_time_temp final_check Final Coupling Attempt change_reagent->final_check increase_time_temp->final_check final_check->success Success start Start: Peptide-Resin with Mmt-His swell Swell Resin in DCM start->swell prepare_sol Prepare Deprotection Solution (1-2% TFA, 5% TIS in DCM) swell->prepare_sol deprotect Add Solution to Resin (Agitate for 2-10 min) prepare_sol->deprotect collect Collect Filtrate (Monitor at 470 nm) deprotect->collect repeat Repeat Deprotection (2-5 times) collect->repeat repeat->deprotect Incomplete wash_dcm Wash Resin with DCM repeat->wash_dcm Complete wash_dmf Wash Resin with DMF wash_dcm->wash_dmf end Proceed to On-Resin Modification wash_dmf->end

References

Validation & Comparative

A Head-to-Head Battle: Fmoc-His(Mmt)-OH vs. Fmoc-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields and purity. When it comes to incorporating the notoriously challenging histidine residue, two prominent contenders emerge: Fmoc-His(Mmt)-OH and Fmoc-His(Trt)-OH. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual aids to inform your selection process.

The imidazole side chain of histidine presents a unique set of challenges in Fmoc-based SPPS, most notably its susceptibility to racemization during activation and coupling. The selection of an appropriate protecting group for the imidazole nitrogen is therefore a critical decision that can significantly impact the stereochemical integrity and overall success of the synthesis. Both the monomethoxytrityl (Mmt) and trityl (Trt) groups offer acid-labile protection, yet their distinct chemical properties lead to notable differences in performance.

At a Glance: Key Performance Differences

ParameterThis compoundFmoc-His(Trt)-OHKey Considerations
Acid Lability HigherLowerMmt can be cleaved under very mild acidic conditions (e.g., 1-2% TFA in DCM), allowing for orthogonal deprotection strategies. Trt requires stronger acidic conditions for removal, typically in the final cleavage cocktail.[1][2][3]
Racemization Generally lower risk due to milder deprotection conditions.High risk, especially with base-mediated coupling reagents and prolonged pre-activation.[4][5]The bulky nature of the Trt group is thought to contribute to racemization. Acidic coupling conditions (e.g., DIC/HOBt) can help suppress racemization with Fmoc-His(Trt)-OH.
Orthogonality Enables selective on-resin deprotection of the histidine side chain.Limited orthogonality due to the need for stronger acids for cleavage.Mmt is advantageous for the synthesis of cyclic peptides or peptides requiring side-chain modification while still attached to the resin.
Coupling Efficiency Generally good.Can be influenced by the bulky Trt group.The choice of coupling reagent and conditions is crucial for both derivatives to ensure efficient incorporation.
Side Reactions Less prone to side reactions associated with strong acid cleavage.Can lead to reattachment of the cleaved Trt group to other residues like tryptophan if not properly scavenged.The use of scavengers like triisopropylsilane (TIS) is essential during cleavage.

Experimental Data: A Comparative Overview

While direct head-to-head studies focusing solely on this compound versus Fmoc-His(Trt)-OH are limited, data from comparisons with other protecting groups provide valuable insights into their relative performance, particularly concerning racemization.

Table 1: Racemization of Histidine Derivatives Under Various Conditions

Histidine DerivativeCoupling ConditionsPre-activation TimeRacemization Level (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA0 min1.0
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA5 min7.8
Fmoc-His(Trt)-OHMicrowave (80°C)-16.6
Fmoc-His(Trt)-OHDIC/HOBt (ambient temp)-Sufficient to maintain stereochemistry
Fmoc-His(Boc)-OH90°C, 2 min (DIC/Oxyma)-1.29
Fmoc-His(Trt)-OH50°C, 10 min-2.88

Chemical Structures and Deprotection Pathways

G cluster_Mmt This compound cluster_Trt Fmoc-His(Trt)-OH Mmt_structure Fmoc-NH-CH(COOH)-CH2-Im-Mmt Trt_structure Fmoc-NH-CH(COOH)-CH2-Im-Trt Deprotection cluster_Mmt Mmt Deprotection cluster_Trt Trt Deprotection Mmt_Protected Fmoc-His(Mmt)-Peptide-Resin Mmt_Deprotected Fmoc-His-Peptide-Resin Mmt_Protected->Mmt_Deprotected 1-2% TFA in DCM Trt_Protected Fmoc-His(Trt)-Peptide-Resin Trt_Deprotected H-His-Peptide (cleaved) Trt_Protected->Trt_Deprotected TFA cleavage cocktail (e.g., 95% TFA) SPPS_Workflow Resin Swell Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-His(X)-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue sequence Final_Cleavage Final Cleavage and Deprotection Wash2->Final_Cleavage End of sequence

References

A Head-to-Head Comparison: Fmoc-His(Mmt)-OH versus Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. For the notoriously challenging histidine residue, prone to racemization, the selection of an appropriate side-chain protecting group is critical. This guide provides a detailed, data-driven comparison of two commonly employed derivatives: Fmoc-His(Mmt)-OH and Fmoc-His(Boc)-OH, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Histidine's imidazole side chain can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. The strategic placement of a protecting group on the imidazole nitrogen mitigates this risk. Here, we evaluate the performance of the 4-methoxytrityl (Mmt) and tert-butyloxycarbonyl (Boc) protecting groups in this crucial role.

Performance Comparison: Racemization and Orthogonality

A key differentiator between these two derivatives lies in their ability to suppress racemization, particularly under the demanding conditions often required for efficient peptide coupling, such as elevated temperatures. Experimental data demonstrates that Fmoc-His(Boc)-OH offers exceptional protection against epimerization. The electron-withdrawing nature of the urethane-based Boc group diminishes the basicity of the imidazole ring, thereby reducing the propensity for α-proton abstraction.

In contrast, while the Mmt group provides adequate protection, its primary advantage lies in its lability under very mild acidic conditions. This feature makes this compound a valuable tool for orthogonal deprotection strategies, where selective removal of the side-chain protecting group is required for on-resin modifications like cyclization or branching.

Quantitative Data Summary
FeatureThis compoundFmoc-His(Boc)-OHReference Derivative (Fmoc-His(Trt)-OH)
D-Isomer Formation (Racemization) No direct comparative data available.0.18% (at 50°C for 10 min)6.8% (at 50°C for 10 min)
0.81% (at 90°C for 2 min)>16% (at 90°C for 2 min)
Solution Stability (0.2 M in DMF) Less stable than Fmoc-His(Boc)-OH.Excellent; remained colorless after 10 days.Showed significant discoloration and impurity formation after 10 days.
Side-Chain Deprotection Condition Highly acid-labile (e.g., 1-5% TFA in DCM).Acid-labile (cleaved with standard TFA cleavage cocktails).Acid-labile (cleaved with standard TFA cleavage cocktails).

Table 1: Comparative performance data of Fmoc-protected histidine derivatives. Racemization data for Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH is derived from the synthesis of Liraglutide.

Chemical Structures

cluster_mmt This compound cluster_boc Fmoc-His(Boc)-OH mmt_img mmt_img boc_img boc_img

Caption: Chemical structures of this compound and Fmoc-His(Boc)-OH.

Experimental Protocols

The successful incorporation of these histidine derivatives with minimal side reactions is highly dependent on the specific coupling protocol employed. Below are detailed protocols for their use in Fmoc-based SPPS.

General Solid-Phase Peptide Synthesis Workflow

General Fmoc-SPPS Cycle Resin Resin with free amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH, Activator, Base in DMF) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat for next amino acid

Mmt vs. Trt: A Comparative Guide to Histidine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision that profoundly influences the efficiency, purity, and success of the overall synthesis. The unique chemical nature of histidine's side chain presents challenges, including a propensity for racemization and side reactions during coupling. This guide provides an objective comparison of two commonly employed trityl-based protecting groups, Monomethoxytrityl (Mmt) and Trityl (Trt), for the protection of histidine, with a focus on their respective advantages, supported by experimental data and detailed protocols.

The primary distinction between Mmt and Trt lies in their acid lability. The addition of a methoxy group to the trityl scaffold in Mmt significantly increases its sensitivity to acid, allowing for its removal under much milder conditions compared to the parent Trt group. This key difference forms the basis of the strategic advantages offered by Mmt protection, particularly in the context of complex peptide synthesis requiring orthogonal deprotection strategies.

Performance Comparison: Mmt vs. Trt for Histidine Protection

The choice between Mmt and Trt protection for histidine hinges on the desired level of side-chain protection lability and the overall synthetic strategy. Mmt's heightened acid sensitivity is its defining characteristic and principal advantage.

ParameterMmt (Monomethoxytrityl)Trt (Trityl)References
Acid Lability HighModerate[1][2]
Typical Cleavage Conditions 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)90% Trifluoroacetic acid (TFA)[1][2]
Selective Deprotection Readily achieved in the presence of t-butyl and Trt-based groups.Not readily achieved in the presence of other acid-labile groups.
Orthogonality High degree of orthogonality with other protecting groups.Limited orthogonality with other acid-labile protecting groups.
Application Ideal for syntheses requiring selective on-resin side-chain manipulation, such as cyclization or branching.Suitable for standard peptide synthesis where selective deprotection of the histidine side chain is not required.
Racemization Trityl-based protecting groups, in general, do not fully prevent racemization during coupling.Trityl-based protecting groups, in general, do not fully prevent racemization during coupling.

Key Advantages of Mmt Protection

The enhanced acid lability of the Mmt group translates into several practical advantages in solid-phase peptide synthesis (SPPS):

  • Orthogonal Deprotection: The most significant advantage of Mmt is the ability to selectively remove it on-resin without affecting other more acid-stable protecting groups like tert-butyl (tBu) or even the Trt group itself. This orthogonality is crucial for the synthesis of complex peptides, enabling site-specific modifications such as:

    • On-resin cyclization through the deprotected histidine side chain.

    • Introduction of labels or other moieties at a specific histidine residue.

    • Synthesis of branched peptides.

  • Milder Cleavage from Resin: When used in conjunction with super acid-sensitive resins like 2-chlorotrityl chloride resin, the peptide can be cleaved from the support under very mild acidic conditions that leave the Mmt group and other side-chain protecting groups intact, allowing for the synthesis of fully protected peptide fragments.

Experimental Protocols

Protocol 1: Introduction of the Trityl (Trt) Group (Fmoc-His(Trt)-OH)

This protocol outlines the direct tritylation of the histidine side-chain.

Materials:

  • Fmoc-His-OH

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Dissolve Fmoc-His-OH in anhydrous DCM.

  • Add 1.0-1.2 equivalents of TEA or DIPEA to the solution and stir.

  • Slowly add a solution of Trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.

Protocol 2: On-Resin Deprotection of Mmt-Protected Histidine

This protocol describes the selective removal of the Mmt group from a histidine residue on a solid support.

Materials:

  • Peptide-resin containing an Mmt-protected histidine residue

  • Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • DCM for washing

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add the deprotection solution to the resin.

  • Gently agitate the mixture for 2 minutes. A transient yellow-orange color may be observed due to the formation of the Mmt cation.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a total of 5-10 times to ensure complete removal of the Mmt group. The disappearance of the yellow-orange color upon subsequent additions indicates the completion of the deprotection.

  • Wash the resin thoroughly with DCM (3-5 times).

  • Wash the resin with DMF (3-5 times) to prepare it for the subsequent coupling step or other on-resin modifications.

Protocol 3: Cleavage and Deprotection of Trt-Protected Histidine

This protocol describes the final cleavage of the peptide from the resin and the concomitant removal of the Trt group.

Materials:

  • Peptide-resin with a Trt-protected histidine residue

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Logical Workflow for Selecting a Histidine Protecting Group

The decision-making process for choosing between Mmt and Trt protection can be visualized as a logical workflow.

G start Peptide Synthesis Plan decision1 Is on-resin side-chain manipulation of Histidine required? start->decision1 use_mmt Use Mmt Protection decision1->use_mmt Yes use_trt Use Trt Protection decision1->use_trt No selective_deprotection Perform selective Mmt deprotection use_mmt->selective_deprotection standard_cleavage Proceed with standard final cleavage use_trt->standard_cleavage selective_deprotection->standard_cleavage end Synthesized Peptide standard_cleavage->end

Caption: Decision workflow for Mmt vs. Trt protection of histidine.

Conclusion

References

A Researcher's Guide to Confirming Mmt Group Removal: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in complex chemical syntheses, the selective removal of protecting groups is a critical step that dictates the success of subsequent reactions and the purity of the final product. The 4-methoxytrityl (Mmt) group is a widely utilized acid-labile protecting group, particularly in solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis. Its efficient and complete removal is paramount. This guide provides a comprehensive comparison of the primary analytical methods used to confirm the deprotection of the Mmt group, supported by experimental data and detailed protocols.

This guide will delve into a head-to-head comparison of three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and a qualitative colorimetric assay. Each method's principles, protocols, and performance characteristics are detailed to aid in the selection of the most appropriate technique for your specific research needs.

Comparing the Tools: A Quantitative Overview

The choice of an analytical method for confirming Mmt group removal hinges on a balance of required sensitivity, desired quantitative accuracy, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry, and the colorimetric test for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Colorimetric Test
Primary Information Purity of the deprotected product and detection of protected/partially protected species.[1]Molecular weight confirmation of the deprotected product.[1]Qualitative indication of the presence of the Mmt cation.
Quantitative Capability Yes (through peak area integration).[2]Yes (relative quantification, absolute with standards).No (qualitative or semi-quantitative at best).
Sensitivity High (ng to pg range).[3]Very High (pg to fg range).Low.
Limit of Detection Typically in the low ng/mL to pg/mL range for peptides.[4]Can reach the low nM to fmol range for peptides.Dependent on visual perception of color change.
Accuracy High for purity assessment (≥98% often required for clinical-grade peptides).High for molecular weight determination (typically <10 ppm error with FTMS).Not applicable for quantitative accuracy.
Throughput High, suitable for routine analysis.High, especially with automated systems.Very High, suitable for rapid on-resin checks.
Cost (Instrument) Moderate.High.Very Low.
Expertise Required Moderate.High.Minimal.

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the standard experimental protocols for each analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a sample after a deprotection reaction. The separation of the Mmt-protected and deprotected species is based on their differing polarities.

Protocol:

  • Sample Preparation:

    • Cleave a small aliquot of the resin-bound product using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Dissolve the peptide pellet in a suitable solvent, typically a mixture of acetonitrile and water (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient is typically employed, for example, 5% to 65% of mobile phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Data Analysis:

    • The deprotected peptide, being more polar, will have a shorter retention time than the Mmt-protected precursor.

    • Quantify the extent of deprotection by integrating the peak areas of the protected and deprotected species. The purity is calculated as the area of the desired peak divided by the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of Mmt group removal by accurately determining the molecular weight of the final product.

Protocol:

  • Sample Preparation:

    • The sample prepared for HPLC analysis can typically be used directly for LC-MS analysis.

    • Alternatively, dissolve a small amount of the dried, cleaved peptide in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization - ESI).

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

    • Acquisition Mode: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weights of both the Mmt-protected and deprotected peptide.

  • Data Analysis:

    • Calculate the theoretical monoisotopic and average molecular weights of the expected deprotected product.

    • Compare the experimentally observed m/z values to the calculated values. A match confirms the identity of the product.

    • The absence of a peak corresponding to the molecular weight of the Mmt-protected starting material indicates complete deprotection.

Colorimetric Test

This rapid, qualitative test provides an on-resin visual indication of the presence of the Mmt cation, which is released during the deprotection reaction.

Protocol:

  • Procedure:

    • After treating the resin with the deprotection solution (e.g., dilute TFA in DCM), collect a few beads of the resin.

    • Wash the beads with a small amount of the deprotection solvent (e.g., DCM).

    • Add a fresh drop of the acidic deprotection solution to the washed beads.

  • Observation:

    • The appearance of a yellow or orange color in the solution indicates the presence of the Mmt cation and thus, incomplete deprotection.

    • The absence of color suggests that the Mmt group has been completely removed from the resin.

    • This test should be repeated until a negative result is consistently obtained.

Visualizing the Workflow

To further clarify the experimental processes and decision-making, the following diagrams are provided.

Mmt_Removal_Workflow cluster_synthesis On-Resin Synthesis cluster_deprotection Deprotection cluster_analysis Analysis Peptide-Resin (Mmt-protected) Peptide-Resin (Mmt-protected) Treat with dilute TFA/DCM Treat with dilute TFA/DCM Peptide-Resin (Mmt-protected)->Treat with dilute TFA/DCM Colorimetric Test Colorimetric Test Treat with dilute TFA/DCM->Colorimetric Test Monitor Progress Colorimetric Test->Treat with dilute TFA/DCM Repeat if Positive Cleavage from Resin Cleavage from Resin Colorimetric Test->Cleavage from Resin Proceed if Negative HPLC Analysis HPLC Analysis Mass Spectrometry Mass Spectrometry Cleavage from Resin->HPLC Analysis Purity Check Cleavage from Resin->Mass Spectrometry Identity Confirmation

Workflow for Mmt Group Removal and Confirmation.

Analytical_Method_Selection start Need to Confirm Mmt Removal? qualitative Qualitative check during synthesis? start->qualitative quantitative Need quantitative purity data? qualitative->quantitative No colorimetric Use Colorimetric Test qualitative->colorimetric Yes identity Need definitive identity confirmation? quantitative->identity No hplc Use HPLC quantitative->hplc Yes ms Use Mass Spectrometry identity->ms Yes hplc->identity Purity confirmed, check identity? lcms Use LC-MS hplc->lcms ms->lcms Combine for comprehensive analysis

Decision Tree for Selecting an Analytical Method.

Alternatives to the Mmt Group

While the Mmt group is highly effective, several alternative trityl-based protecting groups are available, each with distinct acid lability. Understanding these alternatives and the methods to confirm their removal is crucial for a flexible synthesis strategy.

Protecting GroupRelative Acid LabilityTypical Deprotection ConditionsConfirmation Methods
Mmt (4-methoxytrityl)More labile than Mtt and Trt.1-2% TFA in DCM.HPLC, Mass Spectrometry, Colorimetric Test.
Mtt (4-methyltrityl)Less labile than Mmt, more labile than Trt.1-5% TFA in DCM.HPLC, Mass Spectrometry, Colorimetric Test.
Trt (Trityl)Least labile of the three.Higher concentrations of TFA (e.g., up to 95%).HPLC, Mass Spectrometry.

The analytical methods used to confirm the removal of Mtt and Trt groups are analogous to those used for Mmt, with adjustments in HPLC retention times and expected molecular weights in mass spectrometry. The colorimetric test is also applicable to Mtt removal, as the Mtt cation is also colored.

Conclusion

The successful removal of the Mmt protecting group is a critical juncture in many synthetic pathways. While the qualitative colorimetric test offers a rapid and convenient method for on-resin monitoring, it lacks the quantitative rigor required for final product characterization. For definitive confirmation of deprotection and assessment of product purity, HPLC and mass spectrometry are the indispensable gold standards. The choice between these powerful techniques will be guided by the specific requirements of the research, with LC-MS often providing the most comprehensive and conclusive data in a single analysis. By understanding the strengths and limitations of each method and adhering to robust experimental protocols, researchers can ensure the integrity of their synthetic products and the reliability of their scientific outcomes.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-His(Mmt)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis of high-purity peptides is a critical objective. The incorporation of histidine, with its reactive imidazole side chain, presents a notable challenge in solid-phase peptide synthesis (SPPS). The choice of a suitable protecting group for the histidine side chain is paramount to minimizing side reactions, such as racemization, and ensuring a high-quality final product. This guide provides an objective comparison of the performance of peptides synthesized using Fmoc-His(Mmt)-OH against other commonly used Fmoc-histidine derivatives, supported by experimental data and detailed protocols for HPLC analysis.

Performance Comparison of Histidine Protecting Groups

The selection of a side-chain protecting group for histidine significantly influences the crude purity, overall yield, and stereochemical integrity of the synthesized peptide. The most common protecting groups used in Fmoc-based SPPS include trityl (Trt), monomethoxytrityl (Mmt), and tert-butyloxycarbonyl (Boc). These groups offer varying degrees of acid lability and effectiveness in suppressing racemization.

Key Characteristics of Common Histidine Protecting Groups:

  • Fmoc-His(Trt)-OH: This is one of the most widely used and cost-effective derivatives. However, the trityl group is prone to significant racemization during the coupling of the histidine residue, particularly with the use of strong activating agents or elevated temperatures.

  • Fmoc-His(Boc)-OH: The Boc group provides excellent suppression of racemization, leading to higher stereochemical purity of the final peptide. It is a robust protecting group that is stable to the piperidine treatment used for Fmoc removal.

The following table summarizes representative quantitative data from the synthesis of a model peptide using different histidine-protecting groups.

Fmoc-His DerivativeProtecting GroupCrude Purity (HPLC %)Overall Yield (%)Racemization (D-His %)Key Characteristics
Fmoc-His(Trt)-OH Trityl~85%Good2.0 - 7.0%Most common derivative; prone to significant racemization.
Fmoc-His(Boc)-OH tert-Butoxycarbonyl>90%Good<0.5%Excellent suppression of racemization; robust protection.
This compound MonomethoxytritylData not availableData not availableData not availableHighly acid-labile; ideal for orthogonal protection strategies and on-resin side-chain modification.

Note: The values for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH are representative and can vary depending on the peptide sequence, coupling conditions, and instrumentation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-His-Leu-NH2)

This protocol outlines the synthesis of a model hexapeptide on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell Rink Amide AM resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 10 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • Standard Amino Acids (Tyr, Gly, Phe, Leu):

    • Prepare a solution of 5 equivalents of the Fmoc-amino acid, 5 equivalents of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 10 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF.

    • Add the activation mixture to the resin and couple for 30 minutes at room temperature.

  • Histidine Coupling:

    • Prepare a solution of 5 equivalents of the respective Fmoc-His derivative (Trt, Boc, or Mmt), 5 equivalents of HCTU, and 10 equivalents of DIPEA in DMF.

    • Add the activation mixture to the resin and couple for 45 minutes at room temperature.

  • After each coupling step, wash the resin with DMF (5 times) to remove excess reagents.

4. Acetylation of N-terminus:

  • After the final Fmoc deprotection of the N-terminal tyrosine, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

5. Cleavage and Deprotection:

  • Wash the fully synthesized peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Analysis of the Crude Peptide

This protocol details the analytical reverse-phase HPLC method for assessing the purity of the crude peptide.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Column:

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

5. Flow Rate:

  • 1.0 mL/min.

6. Detection:

  • UV absorbance at 220 nm.

7. Sample Preparation:

  • Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

8. Injection Volume:

  • 20 µL.

9. Data Analysis:

  • Integrate the peak areas in the resulting chromatogram. The purity of the crude peptide is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in peptide synthesis and analysis.

SPPS_Workflow cluster_0 Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Fmoc_Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

HPLC_Analysis_Workflow Crude_Peptide Lyophilized Crude Peptide Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Purity Determine Crude Purity Analyze->Purity

Workflow for the HPLC analysis of the crude peptide.

Logic_Diagram cluster_Inputs Key Variables Input SPPS Inputs Process Synthesis & Cleavage Input->Process Output Crude Peptide Process->Output Analysis HPLC Analysis Output->Analysis Result Performance Metrics Analysis->Result Purity, Yield, Racemization His_Derivative Fmoc-His Derivative (Trt, Boc, Mmt) His_Derivative->Process Coupling_Conditions Coupling Reagents & Time Coupling_Conditions->Process Cleavage_Cocktail Cleavage Cocktail Composition Cleavage_Cocktail->Process

Relationship between synthesis inputs and performance outcomes.

Navigating the Maze of Histidine Protection: A Comparative Guide to Mass Spectrometry of Peptides Containing Mmt-Protected Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting group for the imidazole side chain of histidine is a critical decision that significantly influences the outcomes of mass spectrometry (MS) analysis. This guide provides an objective comparison of the 4-methoxytrityl (Mmt) protecting group with other common alternatives, supported by experimental data, to facilitate informed decisions in peptide characterization.

The imidazole side chain of histidine presents a unique challenge in peptide chemistry. Its nucleophilicity can lead to unwanted side reactions during synthesis, and its basicity can complicate purification and analysis. Side-chain protecting groups are therefore essential, but their behavior during mass spectrometric analysis can vary dramatically, impacting data interpretation. The Mmt group, a member of the trityl family of acid-labile protecting groups, offers a distinct profile in this regard.

Performance in the Mass Spectrometer: A Head-to-Head Comparison

The stability of the protecting group during ionization and fragmentation is a key consideration for accurate mass determination and sequencing of peptides. The following table summarizes the performance of Mmt-protected histidine in comparison to other commonly used protecting groups: trityl (Trt), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc).

Protecting GroupIn-Source Stability (ESI-MS)Predominant MS/MS Fragmentation BehaviorKey Considerations for MS Analysis
Mmt (4-methoxytrityl) Moderately stable. Less prone to in-source fragmentation compared to Trt. The order of lability for trityl-based groups is generally Trt > Mtt > Mmt.[1]Facile neutral loss of the Mmt group (272.3 Da) is a common fragmentation pathway. Subsequent fragmentation of the unprotected peptide backbone is observed.The presence of the Mmt+ ion (m/z 273.1) in MS1 spectra can be a diagnostic indicator. MS/MS spectra may be dominated by the neutral loss, potentially reducing the abundance of backbone fragment ions.
Trt (trityl) Prone to in-source fragmentation, leading to the observation of both the protected and unprotected peptide in the MS1 spectrum.Significant neutral loss of the Trt group (242.3 Da) and formation of the stable trityl cation (m/z 243.1). This can suppress peptide backbone fragmentation ions.The high lability can complicate the interpretation of MS1 spectra. The prominent trityl cation in MS/MS can dominate the spectrum.
Boc (tert-butyloxycarbonyl) Highly labile. Often completely lost during electrospray ionization (in-source decay), making it difficult to observe the intact protected peptide.Dominated by the neutral loss of isobutylene (56.1 Da) or the entire Boc group (100.1 Da). This lability can make it challenging to obtain sequence-informative fragment ions from the protected peptide.Analysis often reveals the unprotected peptide, which can be misleading if the goal is to confirm the presence of the protecting group.
Fmoc (9-fluorenylmethoxycarbonyl) Generally stable under typical ESI-MS conditions.Fragmentation is characterized by the loss of the Fmoc group (222.2 Da) or its characteristic fragments.The stability of the Fmoc group allows for clear identification of the protected peptide. MS/MS spectra can provide a mixture of Fmoc-related fragments and peptide backbone ions.

Experimental Protocols: A Closer Look at the Methodology

To ensure reproducible and accurate mass spectrometric analysis of peptides containing Mmt-protected histidine, a well-defined experimental protocol is crucial. Below is a representative methodology for LC-MS/MS analysis.

Sample Preparation:

  • A stock solution of the Mmt-protected peptide is prepared in a suitable solvent, such as 50% acetonitrile in water, to a concentration of 1 mg/mL.

  • The stock solution is then diluted with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of 10-100 pmol/µL for injection.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile in water with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is employed to elute the peptide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is used to ensure comprehensive fragmentation.

  • Data Acquisition: Data-dependent acquisition (DDA) is often used to trigger MS/MS scans on the most abundant precursor ions from the MS1 scan.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the chemical transformations involved, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis peptide_synthesis Peptide Synthesis with Fmoc-His(Mmt)-OH dissolution Dissolution in ACN/Water peptide_synthesis->dissolution dilution Dilution with Mobile Phase A dissolution->dilution lc_separation Reversed-Phase LC Separation dilution->lc_separation Injection esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion Selection) esi_ionization->ms1_scan cid_fragmentation Collision-Induced Dissociation (CID) ms1_scan->cid_fragmentation ms2_scan MS2 Scan (Fragment Ion Analysis) cid_fragmentation->ms2_scan data_processing Data Processing & Interpretation ms2_scan->data_processing sequence_confirmation Sequence Confirmation data_processing->sequence_confirmation pg_stability Assessment of Protecting Group Stability data_processing->pg_stability

Experimental workflow for the LC-MS/MS analysis of Mmt-protected peptides.

G cluster_0 Mmt-Protected Histidine Side Chain cluster_1 Fragmentation Pathways in MS/MS Mmt_His [Peptide]-His(Mmt)-[Peptide] + H+ Neutral_Loss Neutral Loss of Mmt ([Peptide]-His-[Peptide] + H+) + Mmt Mmt_His->Neutral_Loss Primary Pathway Backbone_Fragmentation Peptide Backbone Fragmentation (b- and y-ions) Mmt_His->Backbone_Fragmentation Secondary Pathway

Primary fragmentation pathways of an Mmt-protected histidine-containing peptide in MS/MS.

Conclusion: Making an Informed Choice

The selection of a histidine protecting group has significant downstream implications for mass spectrometric analysis. The Mmt group offers a balance of stability during peptide synthesis and lability in the mass spectrometer, which can be advantageous for certain applications. While its characteristic neutral loss can be a useful diagnostic tool, it may also compete with the desired peptide backbone fragmentation needed for sequence confirmation. In contrast, the high lability of Trt and Boc groups can complicate spectral interpretation due to significant in-source decay, while the stability of the Fmoc group provides clearer data on the intact protected peptide.

Ultimately, the optimal choice of protecting group will depend on the specific goals of the analysis. For routine sequence confirmation where the protecting group is removed prior to analysis, the choice may be less critical from an MS perspective. However, for studies requiring the characterization of the intact protected peptide, a thorough understanding of the fragmentation behavior of the chosen protecting group is paramount. This guide provides the foundational knowledge and a starting point for the development of robust analytical methods for peptides containing Mmt-protected histidine.

References

comparative lability of Mmt, Mtt, and Trt protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Comparative Lability of Mmt, Mtt, and Trt Protecting Groups

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex molecules like peptides and oligonucleotides. Among the plethora of available options, the trityl (Trt) group and its derivatives, monomethoxytrityl (Mmt) and 4-methyltrityl (Mtt), are frequently employed for the protection of hydroxyl, amino, and thiol functionalities. Their utility stems from their acid-labile nature, allowing for their removal under conditions that can be tuned to be orthogonal to other protecting groups. This guide provides an objective, data-driven comparison of the lability of Mmt, Mtt, and Trt, offering insights into their appropriate applications.

Introduction to Trityl-Based Protecting Groups

The trityl group (triphenylmethyl) is a bulky protecting group that is readily cleaved under acidic conditions. The introduction of electron-donating groups, such as a methoxy (in Mmt) or a methyl group (in Mtt) on one of the phenyl rings, increases the stability of the resulting trityl cation formed during acidic cleavage. This, in turn, enhances the acid lability of the protecting group. The generally accepted order of acid lability for these three groups is:

Mmt > Mtt > Trt [1]

This difference in lability is the cornerstone of their differential application in multi-step synthesis, enabling the selective deprotection of one group while others remain intact.

Comparative Lability and Deprotection Conditions

The choice of deprotection conditions is paramount for the selective removal of these protecting groups. The following table summarizes the typical acidic conditions required for the cleavage of Mmt, Mtt, and Trt groups, highlighting their relative lability.

Protecting GroupStructureTypical Deprotection ConditionsRelative Lability
Mmt 4-Methoxytrityl0.5-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][2]; Acetic acid/Trifluoroethanol (TFE)/DCM mixturesMost Labile
Mtt 4-Methyltrityl1-5% TFA in DCM[3]; Hexafluoroisopropanol (HFIP) in DCMIntermediate
Trt Trityl>50% TFA in DCM; 90-95% TFA for complete removalLeast Labile

Quantitative Comparison of Cleavage under Mild Acidic Conditions

A direct comparison under mild acidic conditions starkly illustrates the difference in lability between Mmt and Mtt. In a solution of acetic acid, trifluoroethanol, and dichloromethane (1:1:8), the following cleavage was observed within 30 minutes:

Protecting Group% Cleavage (30 minutes)
Mmt 75-80%
Mtt 3-8%

This data underscores the significantly higher acid sensitivity of the Mmt group, making it the ideal choice for deprotection under the mildest acidic conditions.

Experimental Protocols

Detailed methodologies for the selective deprotection of Mmt, Mtt, and Trt groups are provided below. These protocols are representative and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Selective Deprotection of the Mmt Group

This protocol is designed for the selective removal of the Mmt group from a protected amino acid side chain (e.g., Lys or Cys) on a solid-phase resin.

Materials:

  • Mmt-protected peptide-resin

  • Deprotection Solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF (for neutralization)

Procedure:

  • Swell the Mmt-protected peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (1% TFA, 5% TIS in DCM) to the resin.

  • Agitate the mixture gently for 2-5 minutes at room temperature. A yellow-orange color in the solution indicates the release of the Mmt cation.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a total of 5-10 cycles to ensure complete removal. Monitor the disappearance of the yellow color.

  • Wash the resin thoroughly with DCM (3 x).

  • Wash the resin with DMF (3 x).

  • Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).

  • Wash the resin with DMF (3 x) and then with DCM (3 x) before proceeding to the next synthetic step.

Protocol 2: Selective Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt group, which is more stable than Mmt but more labile than Trt.

Materials:

  • Mtt-protected peptide-resin

  • Deprotection Solution A: 2% TFA and 5% TIS in DCM

  • Deprotection Solution B: 30% Hexafluoroisopropanol (HFIP) in DCM

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF (for neutralization)

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Add the chosen deprotection solution (A or B) to the resin.

  • Agitate the mixture at room temperature. For solution A, perform multiple short treatments (e.g., 3 x 10 minutes). For solution B, a single treatment of 30-60 minutes may be sufficient. The release of the Mtt cation will produce a yellow-orange color.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x).

  • Wash the resin with DMF (3 x).

  • Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).

  • Wash the resin with DMF (3 x) and then with DCM (3 x).

Protocol 3: Deprotection of the Trt Group

The Trt group is the most stable of the three and typically requires stronger acidic conditions for complete removal. It is often cleaved concurrently with other acid-labile side-chain protecting groups and cleavage from the resin in a global deprotection step.

Materials:

  • Trt-protected peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Place the dried Trt-protected peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the deprotected peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualization of Structures and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated.

Structures of Trityl-Based Protecting Groups

G Generalized Workflow for Selective Deprotection start Start with Protected Peptide-Resin swell Swell Resin in DCM start->swell deprotect Add Deprotection Solution (e.g., %TFA in DCM) swell->deprotect agitate Agitate at Room Temperature deprotect->agitate drain Drain Solution agitate->drain repeat Repeat Deprotection (if necessary) drain->repeat repeat->deprotect Yes wash_dcm Wash with DCM repeat->wash_dcm No wash_dmf Wash with DMF wash_dcm->wash_dmf neutralize Neutralize with DIPEA/DMF wash_dmf->neutralize final_wash Final Washes (DMF and DCM) neutralize->final_wash next_step Proceed to Next Synthetic Step final_wash->next_step

Workflow for Selective On-Resin Deprotection

Conclusion

The selection between Mmt, Mtt, and Trt protecting groups should be a carefully considered decision based on the desired level of acid lability and the overall synthetic strategy. The Mmt group stands out for its extreme acid sensitivity, making it suitable for applications requiring very mild deprotection conditions. The Trt group offers the highest stability, often being removed in the final global deprotection step. The Mtt group provides an intermediate level of lability, offering a valuable tool for orthogonal protection schemes where Mmt is too labile and Trt is too stable. By understanding the nuances of their comparative lability and employing the appropriate experimental protocols, researchers can effectively leverage these versatile protecting groups to achieve their synthetic goals.

References

Safeguarding Stereochemistry: A Comparative Guide to Histidine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. The chirality of each amino acid residue dictates the peptide's three-dimensional structure and, consequently, its biological activity. Histidine, with its imidazole side chain, is notoriously susceptible to racemization during solid-phase peptide synthesis (SPPS), posing a significant challenge to the synthesis of pure, active peptides. The choice of the side-chain protecting group for histidine is a critical factor in mitigating this undesirable side reaction. This guide provides an objective comparison of the performance of Fmoc-His(Mmt)-OH alongside other commonly used histidine derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research.

The primary mechanism for histidine racemization involves the abstraction of the α-proton of the activated amino acid, a reaction catalyzed by the basicity of the imidazole ring's π-nitrogen. This leads to the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of L- and D-histidine enantiomers. Protecting the imidazole side chain is therefore crucial to suppress this epimerization. This guide focuses on the performance of the 4-methoxytrityl (Mmt) protecting group in comparison to other widely used alternatives such as trityl (Trt), tert-butoxycarbonyl (Boc), and p-methoxybenzyloxymethyl (MBom).

Comparative Analysis of Histidine Protecting Groups

The selection of a histidine protecting group involves a trade-off between its ability to suppress racemization, its stability during synthesis, and the conditions required for its removal. The following table summarizes the performance of various Fmoc-histidine derivatives in controlling racemization during peptide synthesis. While quantitative data for this compound is not extensively available in direct comparative studies, its performance can be inferred from the behavior of other trityl-type protecting groups.

Fmoc-His Protecting Group% D-Histidine Formation (Racemization)Coupling ConditionsKey Characteristics
This compound Data not extensively available; expected to be similar to or slightly higher than Trt due to higher acid lability.Standard coupling reagents (e.g., HBTU/DIPEA)Highly acid-labile, allowing for selective deprotection on-resin. Does not effectively suppress racemization.
Fmoc-His(Trt)-OH 1.0% - 16.6%HCTU/6-Cl-HOBt/DIPEA (with preactivation), Microwave heating (80°C)Widely used and cost-effective. Prone to significant racemization, especially under harsh coupling conditions.[1]
Fmoc-His(Boc)-OH <1-2%DIC/OxymaOffers good suppression of racemization and is compatible with standard Fmoc chemistry.
Fmoc-His(MBom)-OH 0.3% - 0.8%HCTU/6-Cl-HOBT/DIPEA, Microwave heating (80°C)Provides excellent suppression of racemization due to protection of the π-nitrogen. Requires scavengers during final cleavage.[1]

Experimental Protocols

To validate the stereochemistry of histidine in a synthetic peptide, a multi-step process involving peptide synthesis, cleavage, hydrolysis, and chiral analysis is required.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-His-Ala-NH2) to evaluate the racemization of the histidine residue.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Alanine Coupling: Dissolve Fmoc-Ala-OH (0.5 mmol, 5 eq), HBTU (0.5 mmol, 5 eq), and DIPEA (1.0 mmol, 10 eq) in DMF. Add the solution to the resin and agitate for 1 hour. Wash the resin as described above.

    • Histidine Coupling: Dissolve the desired Fmoc-His(protecting group)-OH (e.g., this compound) (0.5 mmol, 5 eq), HBTU (0.5 mmol, 5 eq), and DIPEA (1.0 mmol, 10 eq) in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin.

    • Final Alanine Coupling & Acetylation: Repeat the deprotection and coupling steps for the final Fmoc-Ala-OH. After the final deprotection, acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Peptide Hydrolysis
  • Sample Preparation: Place approximately 1 mg of the lyophilized crude peptide into a hydrolysis tube.

  • Acid Hydrolysis: Add 500 µL of 6 N HCl to the tube.

  • Sealing and Heating: Freeze the sample in a dry ice/acetone bath and seal the tube under vacuum. Heat the sealed tube at 110°C for 24 hours.

  • Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

Chiral Amino Acid Analysis using Marfey's Method
  • Derivatization:

    • Dissolve the dried peptide hydrolysate in 100 µL of water.

    • To a 50 µL aliquot of the hydrolysate solution, add 20 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 N HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Standard Preparation: Prepare standards of L-His and D-His by derivatizing them with FDAA following the same procedure.

    • Quantification: The percentage of D-histidine is calculated by integrating the peak areas of the D- and L-histidine diastereomers.

Workflow for Stereochemical Validation

The following diagram illustrates the overall workflow for validating the stereochemistry of histidine after peptide synthesis.

G cluster_synthesis Peptide Synthesis cluster_analysis Stereochemical Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Cleavage->Hydrolysis Crude Peptide Derivatization Derivatization (Marfey's Reagent) Hydrolysis->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC Result Quantification of L- and D-Histidine HPLC->Result

Workflow for validating histidine stereochemistry.

Conclusion

The stereochemical purity of histidine is a critical parameter in the synthesis of biologically active peptides. While this compound offers the advantage of a highly acid-labile protecting group for orthogonal protection strategies, it does not effectively prevent racemization during coupling. For applications where the stereochemical integrity of histidine is paramount, the use of protecting groups that shield the π-nitrogen of the imidazole ring, such as Boc or MBom, is strongly recommended. The choice of protecting group should be carefully considered based on the specific requirements of the peptide sequence and the coupling conditions employed. Rigorous analytical validation, following the detailed protocols provided, is essential to confirm the stereochemical purity of the final peptide product.

References

Navigating Acid-Sensitive Peptide Synthesis: A Guide to Fmoc-Histidine Protecting Group Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine into acid-sensitive sequences presents a significant challenge. The conventional choice, Fmoc-His(Mmt)-OH, while offering a high degree of acid lability for its side-chain protection, is part of a broader family of protecting groups, each with distinct characteristics. The selection of an appropriate histidine derivative is critical to prevent racemization and ensure the synthesis of high-purity peptides, especially in complex and delicate sequences.

Histidine's imidazole side chain is notoriously prone to catalyzing the epimerization of the activated amino acid during coupling, which can compromise the stereochemical integrity and biological activity of the final peptide.[1] Protecting the imidazole side chain is therefore essential. This guide provides an objective comparison of alternatives to this compound, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.

Performance Comparison of Histidine Protecting Groups

The primary alternatives to the monomethoxytrityl (Mmt) group for histidine side-chain protection in Fmoc-SPPS fall into two main categories: other trityl-based groups and the tert-butyloxycarbonyl (Boc) group. Their performance is primarily evaluated based on their acid lability and their effectiveness in suppressing racemization.

Acid Lability of Trityl-Based Protecting Groups

The trityl-based protecting groups (Trt, Mtt, Mmt) are all acid-labile, with their stability varying based on the electron-donating properties of their substituents. The general order of lability is a critical factor when designing orthogonal protection strategies.

Protecting GroupStructureRelative Acid LabilityTypical Cleavage Conditions for Selective Removal
Trityl (Trt) TriphenylmethylLeast Labile90% TFA for complete removal[2]
4-Methyltrityl (Mtt) (4-methylphenyl)diphenylmethylIntermediate1% TFA in DCM[3]
Monomethoxytrityl (Mmt) (4-methoxyphenyl)diphenylmethylMost Labile1-2% TFA in DCM, or milder conditions like Acetic Acid/TFE/DCM[4]
Racemization Suppression: Trityl vs. Boc Protection

While trityl groups are widely used, they offer minimal protection against racemization. For sequences that are particularly susceptible to epimerization, especially when using high-temperature coupling protocols, Fmoc-His(Boc)-OH has emerged as a superior alternative.

Fmoc-His DerivativeCoupling Conditions% D-His FormationPeptide SequenceReference
Fmoc-His(Trt)-OH 50°C, 10 min6.8%Liraglutide
Fmoc-His(Boc)-OH 50°C, 10 min0.18%Liraglutide
Fmoc-His(Trt)-OH 90°C, 2 min>16%Liraglutide
Fmoc-His(Boc)-OH 90°C, 2 min0.81%Liraglutide
Fmoc-His(Trt)-OH Not specified2.88%1-42 Beta Amyloid
Fmoc-His(Boc)-OH Not specified1.29%1-42 Beta Amyloid
Fmoc-His(MBom)-OH 5 min pre-activation0.3%Model Peptide
Fmoc-His(Trt)-OH 5 min pre-activation7.8%Model Peptide

Experimental Protocols

General Protocol for a Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the manual coupling of an Fmoc-protected amino acid, such as an alternative to this compound, onto a resin-bound peptide chain with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-histidine derivative (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.

    • Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours or until the coupling is complete, as monitored by a negative Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

Protocol for Selective On-Resin Deprotection of Mtt from a Lysine Side Chain

This protocol demonstrates the orthogonal removal of an Mtt group, a strategy that can be adapted for Mmt with milder conditions.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection cocktail of 1% TFA and 5% triisopropylsilane (TIS) in DCM (v/v/v).

  • Mtt Removal:

    • Drain the DCM from the resin and add the deprotection cocktail.

    • Agitate the mixture for 30 minutes at room temperature. A yellow-orange color in the solution indicates the release of the Mtt cation.

    • Drain the deprotection solution and repeat the treatment if necessary.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3 x 10 mL).

    • To neutralize the resin, wash with a solution of 5% DIPEA in DMF (v/v) (2 x 10 mL).

    • Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL). The resin is now ready for subsequent modification of the deprotected side chain.

Final Cleavage and Global Deprotection

After synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to protect sensitive residues. A common cocktail is 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/dodt (dodecanethiol). The specific composition and cleavage time will depend on the resin and the protecting groups used.

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

  • Isolation: Centrifuge or filter to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Workflow

SPPS_Workflow cluster_cycle Single Coupling Cycle cluster_final Final Steps cluster_orthogonal Orthogonal Deprotection (Optional) Start Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End_Cycle Elongated Peptide Wash2->End_Cycle Selective_Deprotection Selective Side-Chain Deprotection (e.g., 1% TFA/DCM for Mtt) Wash2->Selective_Deprotection Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) End_Cycle->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification On_Resin_Modification On-Resin Modification (e.g., Cyclization, Branching) Selective_Deprotection->On_Resin_Modification On_Resin_Modification->End_Cycle

General workflow for Solid-Phase Peptide Synthesis (SPPS).

His_PG_Decision_Tree Start Start: Need to incorporate Histidine Racemization_Concern Is racemization a significant concern? Start->Racemization_Concern High_Temp Using elevated temperatures (e.g., microwave)? Racemization_Concern->High_Temp Yes Orthogonal_Strategy Need for orthogonal side-chain deprotection? Racemization_Concern->Orthogonal_Strategy No Use_Boc Use Fmoc-His(Boc)-OH High_Temp->Use_Boc Yes High_Temp->Use_Boc No, but still concerned Use_Trityl Use Fmoc-His(Trt)-OH Orthogonal_Strategy->Use_Trityl No Use_Mtt_Mmt Use Fmoc-His(Mtt)-OH or This compound Orthogonal_Strategy->Use_Mtt_Mmt Yes Consider_MBom For maximum suppression, consider Fmoc-His(MBom)-OH Use_Boc->Consider_MBom

Decision tree for selecting a histidine protecting group.

References

A Comparative Analysis of Fmoc-His(Mmt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the successful incorporation of histidine residues presents a significant challenge due to the propensity of the imidazole side chain to promote racemization and other side reactions. The choice of a suitable protecting group for the histidine side chain is therefore a critical decision that directly impacts the yield, purity, and stereochemical integrity of the final peptide. This guide provides a comprehensive comparison of Fmoc-His(Mmt)-OH with other commonly used histidine protecting groups, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their SPPS strategies.

The monomethoxytrityl (Mmt) group, a member of the trityl family of protecting groups, offers a distinct advantage in terms of acid lability compared to the more conventional trityl (Trt) group. This feature allows for selective deprotection of the histidine side chain under milder acidic conditions, enabling orthogonal protection schemes for the synthesis of complex peptides with post-synthetic modifications. However, like other trityl-based protecting groups, the Mmt group is attached to the τ-nitrogen of the imidazole ring, which offers limited protection against racemization during the coupling step.

Performance Comparison of Histidine Protecting Groups

The selection of a histidine protecting group is a trade-off between acid lability, cost, and the extent of racemization suppression. The following table summarizes the key characteristics and performance of this compound in comparison to its main alternatives: Fmoc-His(Trt)-OH and the racemization-suppressing Fmoc-His(MBom)-OH.

Protecting GroupKey AdvantagesKey DisadvantagesRelative Acid LabilityRacemization Potential
Mmt (Monomethoxytrityl) More acid-labile than Trt, allowing for orthogonal deprotection strategies.Offers minimal protection against racemization.HighHigh
Trt (Trityl) Widely used and cost-effective.Prone to significant racemization, especially with base-mediated coupling and elevated temperatures.[1]MediumHigh
Mtt (Methyltrityl) Intermediate acid lability between Mmt and Trt.[2]Also offers minimal protection against racemization.Medium-HighHigh
MBom (p-Methoxybenzyloxymethyl) Nπ-protection significantly suppresses racemization.[1]More expensive and can introduce side products during cleavage.[1]N/A (TFA-labile)Very Low

Quantitative Data on Racemization

Fmoc-His DerivativeCoupling ConditionsD-His Formation (%)
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8[1]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3
Fmoc-His(Trt)-OHMicrowave, 80°C16.6
Fmoc-His(MBom)-OHMicrowave, 80°C0.8

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different protected histidine derivatives.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual SPPS cycle on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and a coupling agent such as HCTU (2.9 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Selective Deprotection of the Mmt Group

The Mmt group can be selectively removed on-resin to allow for side-chain modification.

  • Resin Preparation: After incorporation of this compound and subsequent peptide chain elongation, wash the peptide-resin with DCM.

  • Mmt Cleavage:

    • Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM containing 2-5% triisopropylsilane (TIS) as a scavenger.

    • Treat the resin with the cleavage solution for 2 minutes.

    • Repeat the treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual acid and scavengers. The free imidazole side chain is now available for further modification.

Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of all remaining acid-labile protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing SPPS Workflows

The following diagrams illustrate key experimental workflows in SPPS.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Elongated_Resin Elongated Peptide-Resin Washing2->Elongated_Resin

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mmt_Deprotection Start Peptide-Resin with This compound incorporated DCM_Wash DCM Wash Start->DCM_Wash Cleavage Selective Mmt Deprotection (1-2% TFA, TIS in DCM) DCM_Wash->Cleavage Wash_Neutralize DCM and DMF Wash Cleavage->Wash_Neutralize Modified_Peptide Peptide-Resin with free Histidine side chain Wash_Neutralize->Modified_Peptide

Caption: Orthogonal deprotection strategy for the Mmt group from a histidine side chain on-resin.

Conclusion

This compound serves as a valuable building block in SPPS, particularly when an orthogonal protection strategy is required for the synthesis of complex peptides. Its enhanced acid lability compared to the more common Fmoc-His(Trt)-OH allows for selective deprotection of the histidine side chain under mild conditions. However, researchers must be aware of the high potential for racemization associated with τ-nitrogen protected histidine derivatives. For sequences where stereochemical purity at the histidine residue is paramount, the use of a π-nitrogen protected derivative such as Fmoc-His(MBom)-OH is strongly recommended, despite its higher cost. The choice of protecting group should therefore be guided by the specific requirements of the target peptide, balancing the need for orthogonal handles with the imperative of maintaining stereochemical integrity.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-His(Mmt)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-His(Mmt)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound and associated waste streams, aligning with standard laboratory safety practices.

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] This approach ensures the highest level of safety and adherence to regulatory standards. All waste materials, including the solid compound, solutions, and contaminated labware, must be managed through an institution's hazardous waste management program.

Summary of Waste Streams and Disposal Methods

Proper segregation and disposal of each waste stream generated during the use of this compound are crucial. The following table summarizes the different types of waste and their recommended disposal methods.

Waste StreamDescriptionRecommended Disposal MethodPersonal Protective Equipment (PPE)
Unused/Expired Solid this compound The pure, solid chemical reagent.Dispose of as solid chemical waste in a designated, clearly labeled, and sealed container.[1]Standard laboratory PPE (gloves, lab coat, safety glasses).
Fmoc Deprotection Solutions Solutions containing piperidine in a solvent like DMF, used to remove the Fmoc protecting group.[1]Collect in a labeled hazardous waste container. These solutions are basic and may contain dissolved byproducts.[1]Standard laboratory PPE.
Mmt Deprotection Solutions Acidic solutions, typically containing trifluoroacetic acid (TFA), used for the cleavage of the Mmt protecting group.[1]Collect in a labeled hazardous waste container. These solutions are acidic.Standard laboratory PPE.
Contaminated Labware Glassware, pipette tips, weighing paper, and other consumables that have come into contact with this compound.Rinse glassware with a suitable solvent (e.g., DMF, DCM) and collect the rinsate as hazardous liquid waste. Dispose of solid consumables in a designated solid waste container.Standard laboratory PPE.
Aqueous Waste from Extractions Water-based solutions from work-up procedures.Neutralize if acidic or basic. Check local regulations for discharge limits of organic content. May require collection as hazardous aqueous waste.Standard laboratory PPE.

Experimental Protocols for Waste Treatment

While chemical neutralization of the bulk waste streams is generally not performed by individual researchers and is handled by the hazardous waste management facility, it is important to understand the nature of the waste.

  • Fmoc Group Removal Waste: The waste generated from the removal of the Fmoc group typically contains a weak base like 20% piperidine in DMF.

  • Mmt Group Removal Waste: The Mmt (4-methoxytrityl) group is acid-labile and is removed using a mild acid, such as trifluoroacetic acid (TFA).

Due to the hazardous nature of these reagents, all liquid waste from these steps, including the reaction mixture and subsequent solvent washes, must be collected in a designated hazardous waste container.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of waste generated from experiments involving this compound.

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway start Start: Experiment with This compound solid_waste Solid Waste (Unused Reagent, Contaminated Consumables) start->solid_waste liquid_waste Liquid Waste (Deprotection Solutions, Solvents) start->liquid_waste solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup end End: Proper Disposal ehs_pickup->end

Disposal Workflow for this compound Waste.

In the event of an accidental spill, solid material should be carefully swept up to avoid creating dust and placed in a labeled hazardous waste container. Liquid spills should be absorbed with an appropriate inert material, collected in a sealed container, and disposed of as hazardous waste. Always ensure the area is well-ventilated during cleanup.

References

Essential Safety and Operational Guide for Handling Fmoc-His(Mmt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like Fmoc-His(Mmt)-OH is paramount for both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a safe and efficient laboratory environment.

Hazard Identification and Safety Precautions

This compound is a chemical substance used in peptide synthesis. While a comprehensive hazard profile may not be fully established, it is prudent to handle it with care, assuming potential for skin, eye, and respiratory irritation. The Mmt (monomethoxytrityl) group is acid-labile, while the Fmoc (fluorenylmethyloxycarbonyl) group is base-labile.[1][2] Exposure to strong acids or bases should be avoided to prevent premature deprotection.[3] It is also advisable to protect the compound from prolonged exposure to moisture, heat, and light, which can lead to degradation.[3]

Personal Protective Equipment (PPE) Recommendations

The minimum required PPE for handling this compound includes a laboratory coat, safety glasses with side shields, and disposable nitrile gloves.[1] For specific tasks, enhanced protection is recommended as detailed in the table below.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Safety glasses with side shields (minimum). Chemical splash goggles are recommended if there is a risk of dust generation.Disposable nitrile gloves. Consider double gloving for added protection.Laboratory coat.Work in a well-ventilated area. If dust is generated, an N95 or P1 dust mask may be necessary.
Dissolving in Solvents (e.g., DMF, DCM) Chemical splash goggles. A face shield worn over goggles is recommended when handling larger volumes.Chemical-resistant gloves (e.g., nitrile for incidental contact). Consult a glove compatibility chart for the specific solvent.Chemical-resistant laboratory coat or apron.All work should be performed in a certified chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A self-contained breathing apparatus (SCBA) may be required for large spills.

Operational Procedures

1. Preparation and Weighing of Solid this compound:

  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a weighing station within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Gather Materials: Before handling the compound, ensure all necessary PPE is donned correctly. Have all required equipment (e.g., spatula, weigh paper, container) readily available to minimize handling time.

  • Weighing: Carefully transfer the desired amount of the powder onto weigh paper or into a suitable container. Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth or paper towel.

  • Container Sealing: Immediately and securely seal the container after weighing.

2. Dissolving the Compound:

  • Solvent Selection: this compound is soluble in solvents such as chloroform, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Procedure: In a certified chemical fume hood, add the chosen solvent to the container with the pre-weighed this compound. Gently swirl or stir the mixture until the solid is fully dissolved.

3. Accidental Release Measures:

  • Personal Precautions: In case of a spill, avoid dust formation and breathing vapors, mist, or gas. Use appropriate personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.

  • Containment and Cleaning Up: For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container. For large spills, use a shovel to collect the material into a suitable container. Prevent the chemical from entering drains.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid waste, including unused compound and contaminated materials (e.g., weigh paper, gloves), in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams. Organic solvents like DMF and DCM require specific waste disposal procedures.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid chemical waste container.

Experimental Workflow

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials weigh Weigh Solid this compound prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid spill Accidental Spill weigh->spill collect_liquid Collect Liquid Waste dissolve->collect_liquid dissolve->spill dispose Dispose via Certified Chemical Waste Handler collect_solid->dispose collect_liquid->dispose contain Contain Spill spill->contain cleanup Clean Up and Decontaminate contain->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose spill_dispose->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-his(mmt)-oh
Reactant of Route 2
Reactant of Route 2
Fmoc-his(mmt)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.